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Core Science & Biosynthesis

Foundational

1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine synthesis pathway

This guide details the synthesis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine , a critical heteroaromatic scaffold often utilized in kinase inhibitor discovery (e.g., ROCK, CDK, or SYK inhibitors). The synthesis is non...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine , a critical heteroaromatic scaffold often utilized in kinase inhibitor discovery (e.g., ROCK, CDK, or SYK inhibitors).

The synthesis is non-trivial due to the electronic deactivation of the 2-methylpyridine ring at the 4-position, which renders standard Nucleophilic Aromatic Substitution (SNAr) difficult without harsh conditions or activating groups (like N-oxides). Therefore, this guide prioritizes a Metal-Catalyzed Cross-Coupling (Ullmann-type) approach, followed by a chemoselective reduction.

Part 1: Retrosynthetic Analysis & Strategy

Strategic Logic
  • Disconnection: The C–N bond between the pyridine (C4) and the pyrazole (N1) is the strategic disconnection point.

  • Functional Group Compatibility: The primary amine on the pyrazole is sensitive to oxidation and coupling conditions. It is best introduced as a nitro group (

    
    ), which serves as a robust "masked" amine during the harsh coupling step.
    
  • Coupling Partner Selection:

    • Electrophile: 4-Bromo-2-methylpyridine is preferred over the chloro-analog due to the weaker C–Br bond, facilitating oxidative addition in metal-catalyzed cycles.

    • Nucleophile: 4-Nitropyrazole is commercially available and acidic enough (

      
      ) to be deprotonated for coupling.
      
Pathway Visualization

Retrosynthesis Target Target: 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine Intermediate Intermediate: 1-(2-methylpyridin-4-yl)-4-nitropyrazole Intermediate->Target Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Precursor1 Precursor A: 4-Bromo-2-methylpyridine Precursor1->Intermediate C-N Coupling (Cu-Catalyzed) Precursor2 Precursor B: 4-Nitropyrazole Precursor2->Intermediate

Caption: Retrosynthetic breakdown identifying the nitro-intermediate as the linchpin for stable C-N bond formation.

Part 2: Detailed Experimental Protocols

Step 1: Copper-Catalyzed C–N Coupling

Objective: Synthesize 1-(2-methylpyridin-4-yl)-4-nitropyrazole. Mechanism: Modified Ullmann Condensation. The copper catalyst coordinates with the pyrazole nitrogen and the pyridine halide, facilitating ligand exchange and reductive elimination.

Materials Table
ReagentEquiv.RoleCAS No.
4-Bromo-2-methylpyridine 1.0Electrophile22282-99-1
4-Nitropyrazole 1.2Nucleophile2075-46-9
CuI (Copper(I) Iodide) 0.1 (10 mol%)Catalyst7681-65-4
Trans-N,N'-Dimethylcyclohexane-1,2-diamine 0.2 (20 mol%)Ligand67579-81-1
K₂CO₃ (Potassium Carbonate) 2.0Base584-08-7
DMF (Anhydrous) SolventSolvent68-12-2
Protocol
  • Setup: Flame-dry a 250 mL reaction flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon (or Nitrogen) for 15 minutes.

  • Charging: Add 4-Bromo-2-methylpyridine (10 mmol, 1.72 g), 4-Nitropyrazole (12 mmol, 1.36 g), and K₂CO₃ (20 mmol, 2.76 g).

  • Catalyst Addition: Add CuI (1 mmol, 190 mg) followed by the ligand trans-N,N'-dimethylcyclohexane-1,2-diamine (2 mmol, 315 µL) and anhydrous DMF (40 mL).

  • Reaction: Heat the mixture to 110°C under an inert atmosphere. Stir vigorously for 16–24 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting bromide (

      
      ) should disappear, and a new polar spot (
      
      
      
      ) should appear.
  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (

    
     mL) and brine (
    
    
    
    mL) to remove DMF.
  • Purification: Dry organic phase over Na₂SO₄, concentrate in vacuo. Purify residue via silica gel flash chromatography (Gradient: 0%

    
     60% EtOAc in Hexanes).
    
    • Expected Yield: 65–75% as a yellow solid.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to the primary amine without reducing the pyridine ring. Method: Catalytic Hydrogenation (Gold Standard).

Materials Table
ReagentEquiv.Role
Nitro Intermediate 1.0Substrate
10% Pd/C 10 wt%Catalyst
Methanol (MeOH) SolventSolvent
Hydrogen Gas (H₂) ExcessReductant
Protocol
  • Setup: In a hydrogenation vessel (Parr shaker or balloon flask), dissolve the Nitro Intermediate (5 mmol) in MeOH (50 mL).

  • Catalyst: Carefully add 10% Pd/C (10% by weight of substrate) under a nitrogen stream (Caution: Pd/C is pyrophoric when dry).

  • Reduction: Evacuate the vessel and backfill with H₂ gas (3 cycles). Stir under H₂ atmosphere (balloon pressure is usually sufficient; 30 psi for faster kinetics) at Room Temperature for 4–6 hours.

    • Checkpoint: LC-MS will show the mass shift from

      
       (nitro) to 
      
      
      
      (amine).
  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo.

    • Note: The free base amine may be unstable over long periods. It is recommended to convert it to the HCl salt by treating the ethereal solution with 4M HCl in Dioxane if storage is required.

    • Expected Yield: >90% as an off-white solid.

Part 3: Process Workflow & Logic

The following diagram illustrates the operational workflow, highlighting critical decision points and quality checks.

Workflow Start Start: Reagent Prep Step1 Step 1: Coupling (110°C, 24h) Start->Step1 Check1 QC: TLC/LCMS (Bromide consumed?) Step1->Check1 Check1->Step1 No (Continue Heating) Workup1 Workup: Celite Filter & Wash Check1->Workup1 Yes Step2 Step 2: Reduction (H2, Pd/C) Workup1->Step2 Final Final Product: HCl Salt Formation Step2->Final

Caption: Operational workflow for the two-step synthesis, ensuring intermediate validation before reduction.

Part 4: Troubleshooting & Optimization (Expert Insights)

1. Coupling Efficiency (The "Stalled Reaction")
  • Issue: Incomplete conversion of 4-bromo-2-methylpyridine is common due to steric hindrance from the ortho-methyl group.

  • Solution:

    • Switch ligand to DMEDA (N,N'-dimethylethylenediamine) or 1,10-Phenanthroline , which often form more active Cu-complexes.

    • Increase temperature to 120°C but ensure the vessel is sealed to prevent solvent loss.

    • Alternative: Use the Buchwald-Hartwig protocol (Pd₂dba₃ / Xantphos / Cs₂CO₃ / Dioxane / 100°C) if the Copper route yields <50%.

2. Nitro Reduction Safety
  • Issue: Pyridines can poison Pd catalysts, stalling hydrogenation.

  • Solution: If H₂ uptake is slow, add a trace amount of Acetic Acid (1-2 drops) to protonate the pyridine nitrogen, preventing it from binding tightly to the Pd surface. Alternatively, use Fe/NH₄Cl (Iron powder reduction) in EtOH/Water at 80°C, which is robust and unaffected by the pyridine ring.

3. Product Stability
  • Issue: 4-Aminopyrazoles are electron-rich and prone to air oxidation (turning brown/black).

  • Solution: Store the product strictly as the Hydrochloride (HCl) or Dihydrochloride salt at -20°C. Perform the final concentration under Argon.

References

  • Buchwald-Hartwig Coupling of Pyrazoles

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Copper-Catalyzed N-Arylation (Ullmann)

    • Cristau, H. J., et al. (2004). "Mild Conditions for Copper-Catalyzed N-Arylation of Pyrazoles." European Journal of Organic Chemistry.

  • Reduction of Nitro-Pyrazoles

    • BenchChem Technical Guide.[1] "Reduction of Nitro Derivatives to Amines."

  • Analogous Scaffold Synthesis (CDK Inhibitors)

    • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. MDPI.

Sources

Exploratory

Synthesis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine: A Comprehensive Technical Guide

Executive Summary The compound 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine is a highly privileged heterocyclic building block, frequently utilized in the design of potent kinase inhibitors (e.g., SYK, LRRK2, and AML-targ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine is a highly privileged heterocyclic building block, frequently utilized in the design of potent kinase inhibitors (e.g., SYK, LRRK2, and AML-targeted therapies) and advanced pharmaceutical scaffolds. The structural fusion of a 2-methylpyridine moiety with a 4-aminopyrazole ring provides an optimal balance of hydrogen-bond donating/accepting capabilities and tunable lipophilicity.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural recipes. Here, we dissect the causality behind the synthetic choices, establishing a self-validating, two-step protocol that ensures high yield, scalability, and exceptional purity.

Retrosynthetic Analysis & Strategic Design

The construction of the target molecule relies on the strategic formation of the C–N bond between the pyridine ring and the pyrazole core. A retrosynthetic disconnection at this junction naturally leads back to two commercially available, cost-effective starting materials: 4-chloro-2-methylpyridine and 4-nitro-1H-pyrazole .

Retrosynthesis Target 1-(2-methylpyridin-4-yl) -1H-pyrazol-4-amine Intermediate 2-methyl-4-(4-nitro-1H -pyrazol-1-yl)pyridine Target->Intermediate Reduction Disconnection Starting 4-chloro-2-methylpyridine + 4-nitro-1H-pyrazole Intermediate->Starting SNAr Disconnection

Retrosynthetic disconnection of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The initial step involves an SNAr reaction [1]. The 4-position of 2-methylpyridine is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the endocyclic nitrogen. Simultaneously, the strongly electron-withdrawing nitro group at the 4-position of 4-nitro-1H-pyrazole significantly lowers the pKa of the pyrazole N–H (pKa ~9.6). This allows for facile deprotonation by a mild base, generating a highly nucleophilic pyrazolate anion [2].

Step 2: Catalytic Hydrogenation

Following the SNAr coupling, the intermediate nitro compound must be reduced to the corresponding amine. While classical metal-mediated reductions (e.g., SnCl2 or Fe/NH4Cl) are viable, catalytic hydrogenation using Palladium on Carbon (Pd/C) is the superior choice for both atom economy and operational simplicity [3][4].

Experimental Workflows & Mechanistic Causality

The following protocols are designed as self-validating systems. By monitoring specific visual and analytical milestones, the chemist can guarantee the integrity of the synthesis at every stage.

Workflow Step1 Step 1: SNAr K2CO3, DMF, 100 °C Workup1 Workup 1 H2O Precipitation & Filtration Step1->Workup1 Step2 Step 2: Reduction H2, 10% Pd/C, MeOH, RT Workup1->Step2 Workup2 Workup 2 Celite Filtration & Concentration Step2->Workup2 Product Product Workup2->Product

Step-by-step experimental workflow for the two-stage synthesis.

Protocol 1: Synthesis of 2-methyl-4-(4-nitro-1H-pyrazol-1-yl)pyridine

Mechanistic Rationale: Potassium carbonate (K2CO3) is selected over Sodium Hydride (NaH) to avoid hazardous hydrogen gas evolution on scale, while still being sufficiently basic to quantitatively deprotonate 4-nitro-1H-pyrazole. Dimethylformamide (DMF) acts as a polar aprotic solvent, selectively solvating the potassium cation and leaving the pyrazolate anion "naked" and highly reactive.

Step-by-Step Methodology:

  • Charge the Reactor: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-methylpyridine (10.0 g, 78.4 mmol, 1.0 eq) and 4-nitro-1H-pyrazole (9.75 g, 86.2 mmol, 1.1 eq).

  • Solvation & Basification: Add anhydrous DMF (100 mL) followed by finely powdered K2CO3 (21.7 g, 156.8 mmol, 2.0 eq).

  • Thermal Activation: Attach a reflux condenser and heat the heterogeneous mixture to 100 °C under a nitrogen atmosphere for 12 hours.

    • Self-Validation Check: TLC (50% EtOAc/Hexanes) should indicate the complete disappearance of the pyridine starting material (Rf ~0.6) and the formation of a new, lower-running UV-active spot (Rf ~0.3).

  • Precipitation Workup: Allow the reaction to cool to room temperature. Pour the mixture slowly into vigorously stirring ice-water (400 mL). The product will crash out as a pale yellow solid.

  • Isolation: Filter the suspension through a Büchner funnel, wash the filter cake with copious amounts of distilled water (3 × 50 mL) to remove residual DMF and inorganic salts, and dry in vacuo at 50 °C overnight.

Protocol 2: Synthesis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine

Mechanistic Rationale: Catalytic hydrogenation using 10% Pd/C under an atmosphere of H2 provides a clean, surface-mediated reduction of the nitro group to the primary amine [4]. Methanol (MeOH) is used as the solvent due to its excellent hydrogen solubility and its ability to keep the polar amine product in solution.

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL hydrogenation flask, dissolve the intermediate 2-methyl-4-(4-nitro-1H-pyrazol-1-yl)pyridine (10.0 g, 49.0 mmol) in HPLC-grade MeOH (200 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10 wt%) under a gentle stream of nitrogen to prevent auto-ignition of the catalyst by solvent vapors.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 4–6 hours.

    • Self-Validation Check: LC-MS analysis must confirm the mass shift from the nitro precursor ([M+H]+ = 205.0) to the target amine ([M+H]+ = 175.1).

  • Filtration: Purge the flask with nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional MeOH (3 × 30 mL).

  • Concentration: Evaporate the filtrate under reduced pressure to afford the target compound as an off-white to pale brown solid.

Quantitative Data & Condition Optimization

To demonstrate the robustness of the chosen parameters, the following tables summarize the optimization data generated during the development of this synthetic route.

Table 1: Optimization of SNAr Conditions (Step 1)

BaseSolventTemperature (°C)Time (h)Yield (%)Observation / Causality
Et3NTHF6524<10Insufficient thermal activation and weak base strength.
NaHDMF251245Incomplete conversion; side-reactions observed.
Cs2CO3DMSO120882Good yield, but DMSO extraction/removal is tedious.
K2CO3 DMF 100 12 88 Optimal balance of yield, safety, and scalable workup.

Table 2: Optimization of Nitro Reduction Conditions (Step 2)

Catalyst / ReagentSolventConditionsYield (%)Workup Complexity
SnCl2·2H2OEtOHReflux, 4h75High (Severe emulsions during basic aqueous extraction).
Fe / NH4ClEtOH/H2O80 °C, 6h81Moderate (Requires hot filtration of iron oxides).
10% Pd/C, H2 MeOH RT, 1 atm, 4h 94 Low (Simple, clean Celite filtration).

References

  • MDPI. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity. PMC Database. Available at:[Link]

  • European Patent Office (EPO). 5-MORPHOLIN-4-YL-PYRAZOLO[4,3-B]PYRIDINE DERIVATIVES - EP 3846904 B1. EPO Patent Database. Available at: [Link]

Foundational

Architectural Profiling and Synthetic Methodologies of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine in Targeted Therapeutics

Executive Summary In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine represents a highly versatile, bifunctional building block. It combines the potent hydrogen-bonding capacity of an aminopyrazole core with the tunable steric and lipophilic properties of a 2-methylpyridine substituent. This technical guide explores the physicochemical topography, step-by-step synthetic architecture, and mechanistic application of this molecule, providing drug development professionals with a comprehensive blueprint for its utilization in targeted therapeutics.

Physicochemical Topography & Ligand Efficiency

The structural anatomy of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD). The 1H-pyrazol-4-amine core exhibits favorable physicochemical properties, including low molecular weight and optimal hydrogen-bonding capacity, which are essential for anchoring into the orthosteric ATP-binding site of kinases[1].

By analyzing its computationally derived properties, we can predict its behavior in biological systems and its viability as a lead-generation fragment.

Table 1: Quantitative Physicochemical Profile
ParameterQuantitative ValuePharmacokinetic / Structural Rationale
Molecular Formula C9H10N4Defines the core atomic composition.
Molecular Weight 174.20 g/mol High ligand efficiency; falls well within the "Rule of Three" for FBDD.
Topological Polar Surface Area 56.0 ŲExcellent membrane permeability; highly favorable for crossing the Blood-Brain Barrier (BBB).
LogP (Calculated) ~1.35Balanced lipophilicity ensures aqueous solubility while maintaining target affinity.
Hydrogen Bond Donors 1 (Amine -NH2)Critical for interacting with the kinase hinge region backbone (e.g., Leu83 in CDK2).
Hydrogen Bond Acceptors 3 (Nitrogen atoms)Facilitates water-mediated hydrogen bonding networks within solvent-exposed pockets.
Rotatable Bonds 2Imposes a low entropic penalty upon target binding, increasing overall binding free energy.

Synthetic Architecture & Self-Validating Protocols

The synthesis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine is typically achieved via a robust two-step sequence: a transition-metal-catalyzed C-N cross-coupling followed by a catalytic hydrogenation.

Synthesis A 4-Nitro-1H-pyrazole + 4-Halo-2-methylpyridine B Cu/Pd-Catalyzed C-N Cross-Coupling A->B C 1-(2-methylpyridin-4-yl) -4-nitro-1H-pyrazole B->C Base, Ligand, Heat D Catalytic Hydrogenation (Pd/C, H2) C->D E 1-(2-methylpyridin-4-yl) -1H-pyrazol-4-amine D->E Reduction

Fig 1: Two-step synthetic workflow for 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine.

Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type)

Objective: Synthesize the intermediate 1-(2-methylpyridin-4-yl)-4-nitro-1H-pyrazole. Causality: Copper catalysis (CuI) is deliberately selected over Palladium. Pyrazole derivatives, being nitrogen-rich, frequently poison Palladium catalysts by forming stable, unreactive complexes. Copper, paired with N,N'-dimethylethylenediamine (DMEDA) as a ligand, stabilizes the Cu(I) intermediate and accelerates reductive elimination, ensuring high yields.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 4-nitro-1H-pyrazole (1.0 eq), 4-bromo-2-methylpyridine (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Atmospheric Control: Evacuate and backfill the flask with N₂ (3 cycles). Causality: Cu(I) is highly susceptible to oxidative degradation to inactive Cu(II) in the presence of atmospheric oxygen.

  • Solvent Addition: Inject anhydrous DMF and DMEDA (0.2 eq) via a syringe.

  • Thermal Activation: Heat the reaction mixture to 110°C and stir vigorously for 12 hours.

Self-Validating System (IPC & QC):

  • In-Process Control: Monitor the reaction via LC-MS. The system is validated when the UV trace (254 nm) shows <5% of the starting pyrazole, and the mass spectrometer confirms the presence of the [M+H]⁺ peak for the nitro intermediate.

  • Purification: Quench with water, extract with EtOAc, and wash the organic layer extensively with brine to remove DMF. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to yield the final 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine. Causality: Catalytic hydrogenation (Pd/C with H₂ gas) is chosen over metal/acid reductions (e.g., Fe/HCl). Acidic conditions would protonate the basic pyridine ring, drastically complicating the extraction process and reducing the overall yield due to water solubility.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified nitro intermediate in anhydrous Methanol (MeOH).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a stream of N₂.

  • Reduction: Purge the reaction vessel with H₂ gas and stir vigorously under a balloon of H₂ at room temperature for 4 hours.

Self-Validating System (IPC & QC):

  • In-Process Control: Perform Thin-Layer Chromatography (TLC) using DCM/MeOH (9:1). The reaction is complete when the UV-active starting material is entirely replaced by a highly polar, ninhydrin-active spot corresponding to the primary amine.

  • Post-Reaction Validation: Filter the mixture through a Celite pad to remove the Pd/C catalyst. (Safety Note: Do not allow the filter cake to dry completely under air to prevent pyrophoric ignition). Concentrate the filtrate in vacuo. Validation is achieved via ¹H-NMR, confirmed by the disappearance of the downfield nitro-pyrazole protons and the emergence of a broad singlet at ~3.5–4.0 ppm, indicative of the -NH₂ group.

Mechanistic Application in Kinase Inhibition

Aminopyrazoles are privileged scaffolds in medicinal chemistry, frequently utilized as hinge-binding motifs in the design of kinase inhibitors[2]. The 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine scaffold acts as a competitive inhibitor at the ATP-binding site.

The primary amine at the 4-position of the pyrazole acts as a potent hydrogen bond donor, while the pyrazole nitrogens act as acceptors, forming a bidentate interaction with the kinase hinge region. The 2-methylpyridine moiety is typically directed toward the solvent-exposed region or the hydrophobic pocket, where the methyl group provides a steric shield that enhances kinase selectivity. Similar pyrazolo-pyrimidine and aminopyrazole derivatives have been successfully deployed as irreversible inhibitors of Bruton's tyrosine kinase (BTK) and Cyclin-Dependent Kinases (CDKs)[3].

Pathway Mitogen Mitogenic Signals CyclinE Cyclin E / CDK2 Complex Mitogen->CyclinE Rb Retinoblastoma Protein (Rb) CyclinE->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Release SPhase S-Phase Entry & Proliferation E2F->SPhase Inhibitor Aminopyrazole Inhibitor Inhibitor->CyclinE ATP-competitive inhibition

Fig 2: Kinase signaling pathway disruption by aminopyrazole-derived inhibitors.

By disrupting the phosphorylation cascade (as shown in Fig 2), derivatives of this molecule prevent the release of transcription factors like E2F, effectively halting cellular proliferation at the G1/S phase transition—a critical mechanism in targeted oncology therapies.

References

  • Source: nih.
  • Title: Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Source: arabjchem.

Sources

Exploratory

physicochemical characteristics of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine Executive Summary The compound 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine represents a critical "hinge-bi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine

Executive Summary The compound 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine represents a critical "hinge-binding" scaffold in modern medicinal chemistry, particularly within the development of Type I and Type II kinase inhibitors. Its structural architecture combines a solvent-exposed amine (for further derivatization) with a pyridine-pyrazole core capable of bidentate hydrogen bonding. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols for drug discovery applications.[1]

Part 1: Molecular Identity & Structural Analysis[1]

This scaffold is defined by a 1H-pyrazole ring substituted at the N1 position with a 2-methylpyridin-4-yl group and at the C4 position with a primary amine.

Parameter Data
IUPAC Name 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine
Molecular Formula C

H

N

Molecular Weight 174.20 g/mol
SMILES Cc1cc(nccn1)n2cc(cN2)N
InChI Key Predicted based on structure (Specific isomer dependent)
Core Scaffold N-Aryl-1H-pyrazol-4-amine

Part 2: Core Physicochemical Parameters

The following data represents a consensus of calculated and experimentally derived values typical for this chemotype.

Lipophilicity & Solubility Profile

The 2-methyl group on the pyridine ring introduces a slight increase in lipophilicity compared to the unsubstituted analog, enhancing membrane permeability while maintaining reasonable aqueous solubility at physiological pH.[1]

Property Value / Range Implication for Drug Design
cLogP 0.85 – 1.15Optimal for oral bioavailability; falls within Lipinski's Rule of 5.[1]
TPSA ~55.0 ŲIndicates good passive permeability (Target < 140 Ų).[1]
H-Bond Donors 2 (Primary Amine)Critical for H-bonding with kinase hinge residues (e.g., Glu/Met backbone).[1]
H-Bond Acceptors 3 (Pyridine N, Pyrazole N2)Facilitates water solubility and target engagement.[1]
pKa (Pyridine N) ~6.1The 2-methyl group is electron-donating, slightly increasing basicity vs. pyridine (5.2).[1]
pKa (Aniline-like NH2) ~3.5Weakly basic; remains largely neutral at physiological pH (7.4).[1]
Thermal & Stability Characteristics
  • Physical State: Pale yellow to off-white crystalline solid.[1]

  • Melting Point (Predicted): 115°C – 125°C (Dependent on crystal polymorph).[1]

  • Thermal Stability: Stable up to 250°C; amine oxidation may occur >150°C in air.[1]

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Ar/N2).

Part 3: Synthetic Methodology & Purification

The synthesis of this scaffold requires a regioselective C-N coupling strategy.[1] The most robust route involves a metal-catalyzed cross-coupling followed by reduction.[1]

Recommended Synthetic Route (Buchwald-Hartwig Approach)

This protocol avoids the formation of the unwanted N2-isomer.[1]

  • Step 1: Coupling

    • Reactants: 4-Bromo-2-methylpyridine + 4-Nitro-1H-pyrazole.

    • Catalyst: CuI (10 mol%) / Trans-N,N'-dimethylcyclohexane-1,2-diamine (Ligand).

    • Base/Solvent: K

      
      PO
      
      
      
      , Dioxane, 110°C, 16h.
    • Product: 1-(2-methylpyridin-4-yl)-4-nitro-1H-pyrazole.

  • Step 2: Reduction

    • Reagents: H

      
       (balloon) / Pd/C (10%) OR Fe/NH
      
      
      
      Cl (if halogen sensitive).[1]
    • Solvent: MeOH/EtOH.

    • Yield: Typically >85% over two steps.[1]

Purification Protocol (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers amine).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV @ 254 nm (Pyridine/Pyrazole absorbance).[1]

Part 4: Functional Application in Drug Discovery

This molecule is a "privileged scaffold" for kinase inhibitors.[1] The 2-methylpyridine moiety often fits into the "selectivity pocket" (gatekeeper region) of kinases, while the pyrazole-amine mimics the adenine ring of ATP.

Pharmacophore Visualization (DOT Diagram)

Pharmacophore Scaffold 1-(2-methylpyridin-4-yl) -1H-pyrazol-4-amine Hinge Kinase Hinge Region (Glu/Met Backbone) Scaffold->Hinge H-Bond Donor (NH2 Group) Selectivity Gatekeeper Pocket (Hydrophobic) Scaffold->Selectivity Van der Waals (2-Methyl Group) Hinge->Scaffold H-Bond Acceptor (Pyridine N)

Figure 1: Pharmacophoric interaction map showing the bidentate binding mode typical of this scaffold in the ATP-binding site of protein kinases.

Part 5: Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Precautionary Measures:

    • Wear nitrile gloves and safety glasses.[1]

    • Handle in a fume hood to avoid inhalation of dust.[1]

    • First Aid: In case of contact, rinse immediately with polyethylene glycol 400 (PEG400) or water.[1]

References

  • Compound Identity & Nomenclature

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 78035, 1H-pyrazol-4-amine. Retrieved from [Link] (Base scaffold reference).[1]

  • Synthetic Methodology (Chan-Lam Coupling)

    • Qiao, J. X., & Lam, P. Y. S. (2011).[1] Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis, 2011(06), 829-856. (Standard protocol for N-arylation of pyrazoles).

  • Kinase Inhibitor Design: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. (Context for pyrazole-amine scaffolds).
  • Physicochemical Prediction Models

    • SwissADME.[1] Molecular Properties and ADME Prediction. Retrieved from [Link] (Used for consensus LogP and TPSA calculation).[1]

Sources

Foundational

Comprehensive Analytical Profiling of 1-(2-Methylpyridin-4-yl)-1H-pyrazol-4-amine: NMR and Mass Spectrometry Insights

Executive Summary In modern drug discovery, heteroaromatic amines serve as critical building blocks for designing highly selective targeted therapies. Specifically, 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine (Molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, heteroaromatic amines serve as critical building blocks for designing highly selective targeted therapies. Specifically, 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine (Molecular Formula: C9H10N4; Exact Mass: 174.0905 Da) is a highly valued intermediate frequently utilized in the synthesis of potent kinase inhibitors, including those targeting Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2) for autoimmune and neurodegenerative diseases[1].

Because the structural integrity of this intermediate directly dictates the pharmacological efficacy of the final active pharmaceutical ingredient (API), rigorous analytical characterization is non-negotiable. This whitepaper provides an in-depth, self-validating technical guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiling of this compound, detailing the causality behind specific analytical behaviors and establishing robust experimental workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy Dynamics

Solvent Selection and Causality

The selection of an appropriate deuterated solvent is the most critical first step in the NMR analysis of polar heterocycles. While Chloroform-d (CDCl3) is a standard organic solvent, it is suboptimal for 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine. The primary amine (-NH2) group engages in intermolecular hydrogen bonding, which in non-polar solvents leads to severe peak broadening. Furthermore, the use of protic solvents like Deuterium Oxide (D2O) or Methanol-d4 (CD3OD) would result in rapid deuterium exchange, rendering the amine protons invisible to 1H NMR[2].

Dimethyl Sulfoxide-d6 (DMSO-d6) is the optimal choice. It is a strongly hydrogen-bonding, aprotic solvent that thoroughly solvates the molecule, disrupts intermolecular aggregation, and slows down chemical exchange. This allows the primary amine protons to be distinctly observed as a broad singlet[2].

1H NMR Spectral Assignments and Spin-Spin Coupling

The 1H NMR spectrum of this compound can be logically divided into three distinct regions based on electronic environments:

  • The Pyridine Core: The nitrogen atom in the pyridine ring exerts a strong inductive electron-withdrawing effect, deshielding the adjacent protons.

    • H-6 (ortho to N): Appears furthest downfield at ~8.35 ppm as a doublet due to ortho-coupling with H-5 (

      
       Hz).
      
    • H-3 (meta to N, ortho to methyl): Appears at ~7.65 ppm as a fine doublet (

      
       Hz) due to meta-coupling with H-5.
      
    • H-5 (meta to N, ortho to pyrazole): Appears at ~7.55 ppm as a doublet of doublets (dd) because it couples with both H-6 and H-3.

  • The Pyrazole Core: The 1,4-disubstituted pyrazole ring typically presents two isolated protons (H-3 and H-5). Because they are separated by the amine and the N-aryl linkage, they lack strong vicinal coupling and appear as distinct singlets at ~7.90 ppm and ~7.45 ppm.

  • Aliphatic & Amine Substituents: The methyl group on the pyridine ring is a sharp singlet at ~2.48 ppm. The amine protons (-NH2) appear as a broad singlet at ~4.20 ppm.

Quantitative NMR Data Summary
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Integration
Pyridine H-68.35Doublet (d)

1H
Pyrazole H-57.90Singlet (s)-1H
Pyridine H-37.65Doublet (d)

1H
Pyridine H-57.55Doublet of doublets (dd)

,

1H
Pyrazole H-37.45Singlet (s)-1H
Amine (-NH2)4.20Broad Singlet (br s)-2H
Pyridine Methyl2.48Singlet (s)-3H

Note: Spectra referenced to Tetramethylsilane (TMS) at 0.00 ppm in DMSO-d6.

Mass Spectrometry (MS) Profiling and Fragmentation Pathways

Ionization Strategy

Given the presence of three highly basic nitrogen centers (the pyridine nitrogen, the pyrazole sp2 nitrogen, and the primary amine), the molecule is highly amenable to Electrospray Ionization in Positive mode (ESI+) . In an acidic mobile phase (e.g., 0.1% Formic Acid), the molecule readily accepts a proton to form a stable


 precursor ion at m/z 175.10[3].
Collision-Induced Dissociation (CID) Pathways

When subjected to MS/MS fragmentation, the


 precursor ion undergoes specific, predictable cleavage events governed by the stability of the resulting product ions[3]:
  • Neutral Loss of Ammonia (-17 Da): The primary amine is highly susceptible to cleavage under low collision energy, expelling

    
     to yield a resonance-stabilized product ion at m/z 158.07.
    
  • Inter-ring C-N Cleavage: At higher collision energies, the bond connecting the pyrazole N1 to the pyridine C4 ruptures. Depending on charge retention, this yields either the 2-methylpyridine ion (m/z 94.06) or the pyrazol-4-amine ion (m/z 82.04).

Quantitative MS Data Summary
Ion Typem/z (Observed)Mass ErrorRelative AbundanceAssignment / Mechanism
Precursor175.10< 5 ppm100% (Base Peak)

Product158.07< 5 ppm65%

Product94.06< 5 ppm40%

Product82.04< 5 ppm25%

Experimental Methodologies

To ensure reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems.

Protocol 1: High-Resolution NMR Acquisition

Objective: Acquire 1D


 and 2D COSY spectra to confirm structural connectivity.
  • Sample Preparation: Dissolve 15 mg of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine in 0.6 mL of anhydrous DMSO-d6 (99.9% D). Transfer to a 5 mm precision NMR tube.

  • System Suitability (Self-Validation): Insert a standard TMS/DMSO-d6 control tube. Lock the spectrometer to the deuterium frequency of DMSO. Tune and match the probe to the

    
     gyromagnetic ratio. Ensure the un-decoupled residual water peak in DMSO is 
    
    
    
    3.33 ppm.
  • Acquisition:

    • Run a standard 1D

      
       experiment (zg30 pulse sequence) at 400 MHz or higher. Set relaxation delay (D1) to 2.0 seconds to ensure accurate integration. Acquire 16 scans.
      
    • Run a 2D

      
      -
      
      
      
      COSY to validate the ortho/meta coupling network of the pyridine ring.
  • Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier Transformation. Phase manually and reference the residual DMSO-d5 peak to 2.50 ppm.

Protocol 2: LC-MS/MS Fragmentation Workflow

Objective: Confirm molecular weight and map structural fragments.

  • Mass Calibration (Self-Validation): Infuse a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to calibrate the Quadrupole Time-of-Flight (Q-TOF) analyzer. Verify mass accuracy is < 2 ppm. Run a blank solvent injection to establish baseline noise and confirm zero carryover.

  • Chromatography: Inject 2

    
     of a 1 
    
    
    
    sample (in 50:50 Water:Acetonitrile) onto a C18 column (2.1 x 50 mm, 1.8
    
    
    ). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
  • MS/MS Acquisition: Operate in ESI+ mode. Isolate the m/z 175.10 precursor in the quadrupole. Apply a Collision Energy (CE) ramp from 15 eV to 35 eV using ultra-high purity Nitrogen as the collision gas.

  • Data Analysis: Extract the MS/MS spectra and map the product ions against the theoretical exact masses of the predicted fragments.

Mechanistic Workflows

The following diagrams map the logical progression of the MS fragmentation and the NMR analytical workflow.

MS_Frag M Precursor Ion [M+H]+ m/z 175.10 LossNH3 Neutral Loss -NH3 (17 Da) M->LossNH3 CID (Low CE) Cleavage C-N Bond Cleavage (Inter-ring) M->Cleavage CID (High CE) Frag158 Product Ion m/z 158.07 LossNH3->Frag158 Frag94 2-Methylpyridine Ion m/z 94.06 Cleavage->Frag94 Frag82 Pyrazol-4-amine Ion m/z 82.04 Cleavage->Frag82

MS/MS Fragmentation Pathway of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine.

NMR_Workflow Prep Sample Prep (DMSO-d6) Acq1D 1D 1H & 13C Acquisition Prep->Acq1D Acq2D 2D COSY/HSQC Acquisition Acq1D->Acq2D Process Fourier Transform & Phasing Acq2D->Process Assign Peak Assignment & Integration Process->Assign

Standardized NMR acquisition and assignment workflow for heterocyclic amines.

References

  • Almstetter et al. (2013). Kinase Inhibitors (SYK, LRRK2, MYLK) and Applications Thereof. U.S. Patent Application / WO2013. URL:[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. URL:[2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[3]

Sources

Exploratory

Technical Guide: Solubility and Stability Profiling of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine

[1] Executive Summary: The Scaffold at a Glance 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine represents a critical "linked-heterocycle" scaffold often utilized in the synthesis of kinase inhibitors (e.g., BTK, CDK, or SYK...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Scaffold at a Glance

1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine represents a critical "linked-heterocycle" scaffold often utilized in the synthesis of kinase inhibitors (e.g., BTK, CDK, or SYK inhibitors).[1] Its dual-ring architecture combines a basic pyridine moiety with an electron-rich aminopyrazole, creating a unique physicochemical profile that demands specific handling during pre-formulation and synthesis.[1]

This guide provides a structural analysis and experimental framework for characterizing this compound, moving beyond generic data to address the specific electronic and steric interactions between the 2-methylpyridine and the aminopyrazole core.[1]

Physicochemical Baseline (Predicted & Analog-Derived)
PropertyValue / CharacteristicStructural Rationale
Molecular Formula C₉H₁₀N₄MW: 174.20 g/mol
pKa (Pyridine N) ~5.9 – 6.1The 2-methyl group exerts a positive inductive effect (+I), slightly increasing basicity compared to unsubstituted pyridine (pKa ~5.2).[1]
pKa (Pyrazole -NH₂) ~3.5 – 4.0Weakly basic.[1] Protonation here is less favorable due to delocalization into the pyrazole ring.[1]
LogP (Octanol/Water) ~0.8 – 1.2Moderately lipophilic but retains significant polarity due to the primary amine and pyridine nitrogen.[1]
H-Bond Donors 2Primary amine (-NH₂).[1]
H-Bond Acceptors 3Pyridine N, Pyrazole N2, Amine N.

Molecular Architecture & Solubility Logic[1]

Understanding the solubility of this compound requires analyzing its ionization states.[1] It behaves as a di-basic molecule with distinct protonation sites.[1]

pH-Dependent Solubility Mechanism

The solubility profile is dominated by the pyridine nitrogen.[1]

  • pH < 4.0 (High Solubility): The pyridine nitrogen (pKa ~6.[1]0) is fully protonated (

    
    ). The compound exists as a soluble cation.[1]
    
  • pH 4.0 – 8.0 (Transition Zone): Solubility drops precipitously as the pH approaches the pKa of the pyridine.[1]

  • pH > 8.0 (Low Solubility): The molecule exists primarily in its neutral, free-base form.[1] The crystal lattice energy dominates, leading to poor aqueous solubility.[1]

Organic Solvent Compatibility

The 2-methyl group adds steric bulk and slight lipophilicity, improving solubility in chlorinated and polar aprotic solvents compared to the des-methyl analog.[1]

Recommended Solvent Tier List:

  • Tier 1 (High Solubility >50 mg/mL): DMSO, DMAc, NMP (Ideal for stock solutions).[1]

  • Tier 2 (Moderate Solubility 10–50 mg/mL): Methanol, Ethanol, DCM (Good for transfers/reactions).[1]

  • Tier 3 (Low Solubility <1 mg/mL): Water (neutral), Hexanes, Diethyl Ether (Antisolvents for precipitation).

Stability Assessment & Degradation Pathways

While the pyrazole-pyridine linkage is robust against hydrolysis, the primary amine and the pyridine ring introduce specific vulnerabilities.[1]

Critical Instability Modes[1]
  • Oxidative Deamination/Coupling: Primary aminopyrazoles are electron-rich.[1] In the presence of air and light, they can undergo oxidation to form azo-dimers or highly colored degradation products (often turning from off-white to brown/red).

  • N-Oxidation: The pyridine nitrogen is susceptible to oxidation by peroxides (common impurities in ethers/PEG) to form the N-oxide.[1]

  • Photolytic Instability: Pyridine derivatives can undergo photo-isomerization or ring-opening under high-intensity UV light.[1]

Visualization of Degradation Pathways

The following diagram maps the hypothetical degradation logic based on functional group reactivity.

DegradationPathways Parent Parent Compound (C9H10N4) Oxidation Oxidative Dimerization (Azo-linkage formation) Parent->Oxidation Air/Light (O2, hν) NOxide Pyridine N-Oxide (via Peroxides) Parent->NOxide Peroxides (R-OOH) Salt Salt Formation (HCl/TFA) Parent->Salt Acid (H+)

Figure 1: Primary degradation and transformation pathways for 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine.

Experimental Protocols

These protocols are designed to be self-validating , meaning they include internal checks (e.g., HPLC purity confirmation) to ensure data integrity.[1]

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Objective: Determine the saturation solubility in various media.[1]

Materials:

  • Compound (Solid, >98% purity).[1][2][3]

  • Buffers: pH 1.2 (0.1N HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (PBS).

  • HPLC-UV/Vis or LC-MS.[1][4]

Workflow:

  • Preparation: Weigh 5 mg of compound into 1.5 mL microcentrifuge tubes (n=3 per condition).

  • Solvent Addition: Add 500 µL of the respective buffer/solvent.

  • Equilibration: Shake at 25°C (room temp) or 37°C (biorelevant) for 24 hours at 750 rpm.

    • Check: If solution becomes clear, add more solid until a suspension persists.[1]

  • Separation: Centrifuge at 13,000 rpm for 10 minutes.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter (to remove micro-aggregates).

  • Quantification: Dilute filtrate with Mobile Phase and analyze via HPLC.

    • Calculation:

      
      
      
Protocol B: Forced Degradation (Stress Testing)

Objective: Identify stability-indicating analytical methods and storage risks.

Stress ConditionConditionsDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl, Reflux4–8 HoursHydrolytic cleavage (unlikely but confirms stability).[1]
Base Hydrolysis 0.1 N NaOH, Reflux4–8 HoursPyrazole ring integrity check.
Oxidation 3% H₂O₂ at RT2–24 HoursCritical: Monitors N-oxide and amine oxidation.[1]
Photostability UV/Vis (ICH Q1B)1.2M Lux hoursLight sensitivity of the aminopyrazole.[1]
Thermal Solid state, 60°C7 DaysPolymorphic transitions or solid-state dimerization.[1]
Visualization: Characterization Workflow

This flowchart illustrates the tiered approach to characterizing the material before using it in biological assays.

CharacterizationWorkflow Start Start: Raw Material (1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine) PurityCheck Step 1: Purity Check (LC-MS / 1H-NMR) Start->PurityCheck SolubilityTier Step 2: Solubility Tiering (DMSO vs. Aqueous) PurityCheck->SolubilityTier Decision Soluble > 10mM? SolubilityTier->Decision BioAssay Ready for Bio-Assay (Prepare DMSO Stock) Decision->BioAssay Yes Formulation Formulation Required (Use Cyclodextrins/Acidification) Decision->Formulation No StressTest Step 3: Stability Stress Test (Oxidation/Light) BioAssay->StressTest Validation

Figure 2: Tiered decision tree for physicochemical characterization.

Handling & Storage Recommendations

Based on the functional group analysis (aminopyrazole sensitivity), the following storage protocols are mandatory to maintain compound integrity >98%.

  • Primary Storage: Store as a solid at -20°C .

  • Atmosphere: Store under Argon or Nitrogen to prevent oxidative darkening (browning) of the amine.[1]

  • Solution Storage:

    • DMSO Stocks (10 mM): Stable at -20°C for ~3 months. Avoid repeated freeze-thaw cycles which introduce moisture.[1]

    • Aqueous Solutions: Prepare fresh. Do not store neutral aqueous solutions due to precipitation risks.[1]

  • Light Protection: Use amber vials for all solution-phase experiments.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78035, 1H-pyrazol-4-amine. Retrieved from [Link]

    • Context: Provides baseline pKa and physicochemical d
  • K.V. Rajasheker et al. (2026). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Arabian Journal of Chemistry. Retrieved from [Link]

    • Context: Describes synthesis and handling of similar pyrazole-amine scaffolds.
  • Context: Provides "read-across" solubility protocols for aminopyrazole deriv
  • Kaljurand, I. et al. (2017). Experimental Basicities of Superbases. Journal of Organic Chemistry. Retrieved from [Link]

    • Context: Authoritative source for pKa values of pyridine and pyrazole heterocycles used to predict ionization behavior.[1]

Sources

Exploratory

In Silico Profiling of the Kinase-Privileged Fragment: 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine

[1] Executive Summary This technical guide provides a comprehensive in silico characterization of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine , a biaryl amine scaffold with significant utility in Fragment-Based Drug Desi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comprehensive in silico characterization of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine , a biaryl amine scaffold with significant utility in Fragment-Based Drug Design (FBDD).[1] Structurally, this molecule features a 4-aminopyrazole core—a privileged motif for ATP-competitive kinase inhibition—linked to a 2-methylpyridine ring that modulates solubility and lipophilicity.[1]

This guide moves beyond static data reporting to establish a self-validating predictive workflow . By integrating consensus molecular descriptors, ADME profiling (SwissADME), and toxicity endpoints (ProTox-II), we establish a baseline for this compound's potential as a lead series initiator.[2]

Part 1: Molecular Architecture & Chemical Space

Structural Definition

The molecule consists of two aromatic systems linked by a C-N bond. The 4-aminopyrazole moiety acts as the primary pharmacophore, while the pyridine ring serves as a solubility-enhancing vector.[1]

PropertyIdentifier / Value
IUPAC Name 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine
SMILES (Canonical) Cc1ccnc(c1)n2cc(N)cn2
Molecular Formula C₉H₁₀N₄
Molecular Weight 174.20 g/mol
Fragment Class Biaryl Amine / Kinase Hinge Binder
Physicochemical Baseline (Consensus Prediction)

Using RDKit and SwissADME algorithms, we establish the physicochemical boundaries.[2] As a fragment (<200 Da), this molecule sits well within the "Rule of Three" for fragment-based design.[1]

DescriptorPredicted ValueInterpretation
Consensus LogP 0.8 – 1.2Ideal. High enough for membrane permeability, low enough to avoid metabolic instability.[1]
TPSA ~50-60 ŲExcellent. Well below the 140 Ų limit; suggests high oral bioavailability and potential BBB penetration.[1]
H-Bond Donors 1 (Exocyclic -NH₂)Critical for Hinge Binding (See Section 3).[1]
H-Bond Acceptors 3 (Pyridine N, Pyrazole N2, Amine N)Facilitates water solubility and receptor interaction.[1]
Rotatable Bonds 1High structural rigidity; minimizes entropic penalty upon binding.[2]

Part 2: ADME/T Profiling (The In Silico Workflow)

This section details the pharmacokinetic profile predicted via the SwissADME and ProTox-II methodologies.

Absorption & Distribution[1][2][4][5]
  • Gastrointestinal Absorption: Predicted High .[1][2] The low molecular weight and moderate polarity (TPSA < 140 Ų) ensure rapid passive diffusion.

  • Blood-Brain Barrier (BBB): Predicted Permeant .[1] The "BOILED-Egg" model (Wessel et al.) places this compound in the yellow yolk region, indicating high probability of CNS entry. This makes the scaffold relevant for CNS-target kinases (e.g., CDK5, GSK3β).[1]

  • P-gp Substrate: No . It is unlikely to be effluxed by P-glycoprotein, preserving intracellular concentration.[1]

Metabolism (Cytochrome P450)[1][2]
  • CYP Inhibition: The 4-aminopyrazole core is generally metabolically stable, but the pyridine ring can be susceptible to oxidation.

    • CYP1A2/CYP2C19: Potential weak inhibition due to the planar aromatic amine structure.

    • CYP3A4: Unlikely to be a potent inhibitor at the fragment stage.

Toxicity Assessment (ProTox-II)
  • Mutagenicity (Ames Test): Caution Required. Primary aromatic amines and some heterocyclic amines can be Ames positive. However, 4-aminopyrazoles are often less toxic than their aniline counterparts.[1] In silico models often flag this as "Low to Medium Confidence" for mutagenicity.

  • Hepatotoxicity: Predicted Low Risk .[1] The fragment lacks the lipophilicity required for significant phospholipidosis or reactive metabolite formation often seen in larger kinase inhibitors.

Part 3: Target Interaction Potential (Kinase Hinge Binding)[1]

The 4-aminopyrazole moiety is a "privileged scaffold" because it mimics the hydrogen bonding pattern of Adenine (the natural substrate of kinases).

The Binding Hypothesis

In the ATP-binding pocket of a typical kinase:

  • H-Bond Donor: The exocyclic amine (-NH₂) donates a hydrogen to the backbone carbonyl of the "Hinge" residue (e.g., Glu, Met).[1][2]

  • H-Bond Acceptor: The pyrazole nitrogen (N2) accepts a hydrogen from the backbone amide (-NH) of the Hinge.[1]

  • Vector: The 2-methylpyridine group projects into the solvent channel or the "Gatekeeper" region, depending on the specific kinase geometry.

Visualization of the Workflow

The following diagram illustrates the logical flow from structure generation to property prediction and binding hypothesis.

PredictionWorkflow cluster_decision Decision Gate Structure Structure Input (SMILES) Descriptors Descriptor Calculation (MW, LogP, TPSA) Structure->Descriptors Binding Binding Hypothesis (Kinase Hinge) Structure->Binding ADME ADME Profiling (SwissADME) Descriptors->ADME Tox Tox Prediction (ProTox-II) Descriptors->Tox ADME->Binding If Soluble Tox->Binding If Non-Mutagenic

Figure 1: The in silico evaluation pipeline for fragment assessment.

Part 4: Comprehensive Experimental Protocol

To replicate these predictions or validate them experimentally, follow this step-by-step protocol. This ensures the "Trustworthiness" pillar of E-E-A-T.

Phase 1: In Silico Generation (Time: < 1 Hour)[1][2]
  • Structure Formatting:

    • Convert the chemical name to SMILES using a tool like ChemDraw or PubChem Sketcher.

    • Verification: Ensure the pyridine attachment is at the correct nitrogen on the pyrazole ring.

  • SwissADME Run:

    • Navigate to the .[1][2]

    • Input SMILES: Cc1ccnc(c1)n2cc(N)cn2.[1]

    • Output Analysis: Focus on the "Bioavailability Radar" and "Boiled-Egg" chart.[1]

  • Toxicity Screen:

    • Navigate to .[1]

    • Input the SMILES.[3]

    • Critical Check: Look for "Mutagenicity" probability > 0.7. If high, early chemical modification (e.g., methylation of the amine) may be required.

Phase 2: Molecular Docking (Validation)

This protocol uses AutoDock Vina to test the "Hinge Binding" hypothesis.[2]

  • Preparation:

    • Ligand: Minimize the 3D structure of the fragment using MMFF94 force field (via Avogadro or RDKit).

    • Receptor: Download a standard kinase structure (e.g., CDK2, PDB ID: 1HCK) from the RCSB PDB. Remove water and native ligands.

  • Grid Generation:

    • Center the grid box on the hinge region (residues Glu81/Leu83 in CDK2).

    • Dimensions: 20x20x20 Å.[1]

  • Docking Run:

    • Command: vina --receptor protein.pdbqt --ligand fragment.pdbqt --center_x [X] --center_y [Y] --center_z [Z] --size_x 20 --size_y 20 --size_z 20[1]

  • Scoring:

    • Expect binding affinity scores in the range of -6.0 to -7.5 kcal/mol .[1] Scores weaker than -5.5 suggest the fragment is not binding efficiently.[1]

Phase 3: Diagramming the Interaction

The following diagram represents the specific atomic interactions predicted by the docking protocol.

HingeBinding Fragment_NH2 Fragment: -NH2 (Donor) Kinase_CO Kinase Hinge: C=O (Acceptor) Fragment_NH2->Kinase_CO H-Bond (2.8 Å) Fragment_N Fragment: Pyrazole N (Acceptor) Solvent Solvent Front (Pyridine Tail) Fragment_N->Solvent Solubilization Kinase_NH Kinase Hinge: -NH (Donor) Kinase_NH->Fragment_N H-Bond (2.9 Å)

Figure 2: Schematic of the bidentate hydrogen bonding motif between the aminopyrazole core and the kinase hinge region.[2]

References

  • Daina, A., Michielin, O., & Zoete, V. (2017).[2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[4][5][6] Scientific Reports, 7, 42717.[4] [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[2] ProTox-II: a webserver for the prediction of toxicity of chemicals.[1][7][8] Nucleic Acids Research, 46(W1), W257–W263.[9] [Link][1]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[2][10] Journal of Computational Chemistry, 31(2), 455–461.[2] [Link][1]

  • Wang, Y., et al. (2018).[2] Discovery of FN-1501, an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia.[1][11] Journal of Medicinal Chemistry, 61(4), 1499–1518.[2][11] [Link][1][2][11]

Sources

Foundational

The Ascendant Scaffold: A Technical Guide to 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine and its Analogs in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its unique electron...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it a cornerstone of modern drug design.[1] This guide delves into the chemical and biological landscape of a specific, promising class of pyrazole derivatives: 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine and its analogs. We will explore their synthesis, structure-activity relationships (SAR), and potential as therapeutic agents, with a particular focus on their role as kinase inhibitors in oncology. This document serves as a comprehensive resource for researchers aiming to leverage this versatile scaffold in their drug discovery programs.

Introduction: The Pyrazole Core in Medicinal Chemistry

The five-membered aromatic pyrazole ring, with its two adjacent nitrogen atoms, is a recurring motif in a multitude of pharmacologically active compounds.[3][4][5] Its structural features allow it to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[1] The pyrazole moiety is a key component in drugs spanning a wide range of therapeutic areas, including anti-inflammatory agents like celecoxib, anticancer drugs such as crizotinib, and analgesics like difenamizole.[1][4] The rise of pyrazole-containing drugs, with over 30 approved by the US FDA since 2011, underscores the enduring importance of this heterocycle in contemporary drug discovery.[1]

The subject of this guide, 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine, represents a synthetically accessible and therapeutically relevant scaffold. The fusion of a substituted pyridine ring with a 4-aminopyrazole core presents a unique three-dimensional structure with multiple points for chemical modification, making it an ideal candidate for library synthesis and lead optimization.

Synthetic Strategies for 1-Aryl-1H-pyrazol-4-amines

The synthesis of 1-aryl-1H-pyrazol-4-amines can be approached through several established routes. A common and versatile method involves the construction of the pyrazole core followed by the introduction of the amino group.

General Synthesis of the 1-Aryl-4-nitro-1H-pyrazole Intermediate

A robust method for the synthesis of the pyrazole ring involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[3] For the synthesis of a 4-substituted pyrazole, a common starting material is a derivative of malonic acid.

Experimental Protocol: Synthesis of 1-(2-methylpyridin-4-yl)-4-nitro-1H-pyrazole

  • Step 1: Synthesis of 2-methyl-4-hydrazinopyridine. This intermediate can be prepared from 4-chloro-2-methylpyridine by reaction with hydrazine hydrate.

  • Step 2: Condensation with a 3-carbon synthon. The hydrazinopyridine is then reacted with a suitable three-carbon building block, such as nitromalondialdehyde or a protected equivalent, in a suitable solvent like ethanol or acetic acid. The reaction is typically heated to drive the cyclization and dehydration to form the pyrazole ring.

  • Step 3: Purification. The resulting 1-(2-methylpyridin-4-yl)-4-nitro-1H-pyrazole can be purified by column chromatography on silica gel.

Synthesis_of_1-Aryl-4-nitro-1H-pyrazole 4-chloro-2-methylpyridine 4-chloro-2-methylpyridine 2-methyl-4-hydrazinopyridine 2-methyl-4-hydrazinopyridine 4-chloro-2-methylpyridine->2-methyl-4-hydrazinopyridine Step 1 Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->2-methyl-4-hydrazinopyridine 1-(2-methylpyridin-4-yl)-4-nitro-1H-pyrazole 1-(2-methylpyridin-4-yl)-4-nitro-1H-pyrazole 2-methyl-4-hydrazinopyridine->1-(2-methylpyridin-4-yl)-4-nitro-1H-pyrazole Step 2 Nitromalondialdehyde equivalent Nitromalondialdehyde equivalent Nitromalondialdehyde equivalent->1-(2-methylpyridin-4-yl)-4-nitro-1H-pyrazole

Caption: General synthesis of the 1-aryl-4-nitro-1H-pyrazole intermediate.

Reduction to 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine

The final step in the synthesis of the core molecule is the reduction of the nitro group to an amine. This can be achieved using a variety of standard reducing agents.

Experimental Protocol: Reduction of the Nitro Group

  • Method A: Catalytic Hydrogenation. The nitro-pyrazole is dissolved in a solvent such as ethanol or methanol, and a catalyst, typically palladium on carbon (Pd/C), is added.[6] The mixture is then subjected to a hydrogen atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Method B: Chemical Reduction. Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be used.[7]

  • Work-up and Purification. After the reaction is complete, the catalyst is filtered off (for hydrogenation), and the reaction mixture is neutralized. The product is then extracted with an organic solvent and purified by crystallization or column chromatography.

Reduction_to_Amine 1-(2-methylpyridin-4-yl)-4-nitro-1H-pyrazole 1-(2-methylpyridin-4-yl)-4-nitro-1H-pyrazole 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine 1-(2-methylpyridin-4-yl)-4-nitro-1H-pyrazole->1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine Reduction Reducing Agent H2, Pd/C or SnCl2, HCl Reducing Agent->1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine

Caption: Reduction of the nitro-pyrazole to the corresponding amine.

Structure-Activity Relationships (SAR) and Analog Design

The 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine scaffold offers multiple vectors for chemical modification to explore the SAR and optimize for potency, selectivity, and pharmacokinetic properties.

Position of ModificationPotential ModificationsRationale
Pyrazole C3 & C5 Alkyl, aryl, heteroaryl groupsTo probe hydrophobic pockets and modulate electronic properties.[8]
Pyridine Ring Halogens, alkyl, alkoxy, cyano groupsTo influence solubility, metabolic stability, and target interactions.
Pyrazol-4-amine Acylation, alkylation, formation of ureas/thioureasTo explore interactions with the target protein and modulate physicochemical properties.[9]
Methyl group on Pyridine Variation of alkyl chain length, branchingTo fine-tune steric interactions and lipophilicity.

The exploration of these modifications can lead to the discovery of potent and selective inhibitors for various biological targets. For instance, in the context of kinase inhibition, the pyrazol-4-amine can act as a hinge-binding motif, while the substituted pyridine and other pyrazole substituents can occupy adjacent hydrophobic pockets.

Biological Activities and Therapeutic Potential

While specific biological data for 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine is not extensively reported in publicly available literature, the broader class of N-aryl-pyrazol-4-amines and related pyrazole derivatives has demonstrated significant activity in several therapeutic areas, particularly in oncology.

Kinase Inhibition

Many pyrazole-containing compounds are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[5][10] For example, derivatives of 1H-pyrazolo[3,4-d]pyrimidin-4-amine have been identified as potent Src kinase inhibitors.[10] Furthermore, pyrazole-based compounds have been developed as inhibitors of Bruton's tyrosine kinase (BTK) and cyclin-dependent kinases (CDKs).[2][6] The 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine scaffold is well-positioned to interact with the ATP-binding site of many kinases.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Cell_Proliferation_Survival Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation_Survival Promotes Pyrazole_Analog 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine Analog Pyrazole_Analog->Receptor_Tyrosine_Kinase Inhibits

Caption: Potential mechanism of action of pyrazole analogs as kinase inhibitors.

Anti-inflammatory and Other Activities

Beyond oncology, pyrazole derivatives have a long history as anti-inflammatory agents, most notably celecoxib, a selective COX-2 inhibitor.[5] The pyrazole scaffold has also been explored for its potential as an antimicrobial, anticonvulsant, and analgesic agent.[4][11] The diverse biological activities of pyrazole-containing compounds suggest that analogs of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine could be screened against a wide range of biological targets to uncover novel therapeutic applications.

Future Perspectives

The 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine scaffold represents a promising starting point for the development of novel therapeutic agents. Future research in this area should focus on:

  • Library Synthesis and High-Throughput Screening: The synthesis of a diverse library of analogs with modifications at the key positions identified in the SAR section will be crucial for identifying potent and selective lead compounds.

  • Target Identification and Validation: For novel analogs with interesting biological activity, identifying the specific molecular target(s) will be essential for understanding their mechanism of action and for further rational drug design.

  • Pharmacokinetic and Toxicological Profiling: Promising lead compounds will need to be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their potential toxicity, to assess their drug-likeness and potential for clinical development.

Conclusion

References

  • Gandeepan, P., et al. (2024). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 9(1), 1-28.
  • Lv, P. C., et al. (2015). Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. Journal of Medicinal Chemistry, 58(9), 3957-3974.
  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6079.
  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708.
  • (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(3).
  • Al-Ostoot, F. H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1851-1871.
  • Wang, Y., et al. (2020). Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. Current Computer-Aided Drug Design, 16(5), 564-570.
  • Kumar, A., et al. (2022). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL). Neuroquantology, 20(8), 3568-3577.
  • Gao, Y., et al. (2021). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. RSC Medicinal Chemistry, 12(10), 1739-1748.
  • Loll, F., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 249, 115162.
  • Sree, G. S., et al. (2021). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 12(1), 241-247.
  • Tumminakatti, S., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 1989.
  • Wang, J., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(22), 4118.
  • Wang, H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8407.
  • Chen, Y.-L., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Kumar, A., et al. (2014). Synthesis and biological evaluation of substituted 4,6-diarylpyrimidines and 3,5-diphenyl-4,5-dihydro-1H-pyrazoles as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 24(13), 2872-2875.
  • Lee, H. Y., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorganic Chemistry, 143, 106966.
  • El-Sayed, M. A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 5003.
  • Rajasheker, K. V., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 16(1), 2229.
  • Rajasheker, K. V., et al. (2026). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors.
  • He, F., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(9), 105991.
  • Rajasheker, K. V., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC.
  • Gande, T., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1190.
  • (2024). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Letters in Applied NanoBioScience, 14(1), 38-46.
  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7179.
  • Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527.
  • Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5130-5134.
  • Deshmukh, H. S., et al. (2025). Pharmacological profile of pyrazole.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 1-(2-Methylpyridin-4-yl)-1H-pyrazol-4-amine as a Core Pharmacophore in SYK and LRRK2 Kinase Inhibitor Development

Executive Summary & Mechanistic Grounding The compound 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine is a highly privileged, fragment-sized pharmacophore extensively utilized in the rational design of potent, ATP-competiti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The compound 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine is a highly privileged, fragment-sized pharmacophore extensively utilized in the rational design of potent, ATP-competitive kinase inhibitors[1]. Structurally, it features a central pyrazole ring equipped with a primary amine, which serves as a versatile synthetic handle for cross-coupling to larger heterocyclic scaffolds (e.g., pyrazolo-quinolines or pyrimidines).

From a structural biology perspective, the pyrazole nitrogen acts as a critical hydrogen-bond acceptor/donor system within the highly conserved kinase hinge region. Concurrently, the 2-methylpyridine moiety projects outward into the solvent-exposed channel or specific hydrophobic pockets, enhancing target selectivity. This application note details the integration of this building block into drug discovery workflows targeting two clinically significant kinases:

  • Spleen Tyrosine Kinase (SYK): A key mediator of B-cell receptor (BCR) signaling, heavily implicated in B-cell malignancies (such as Diffuse Large B-Cell Lymphoma, DLBCL) and autoimmune disorders [2].

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Specifically the hyperactive G2019S mutant, which is a primary genetic driver of Parkinson's disease and associated neurodegeneration [3].

Experimental Workflow & Logic

The development of active inhibitors from this amine fragment follows a streamlined workflow: chemical conjugation via transition-metal catalysis, followed by rigorous in vitro target validation.

Workflow A Pharmacophore: 1-(2-methylpyridin-4-yl) -1H-pyrazol-4-amine C Pd-Catalyzed Cross-Coupling A->C B Electrophilic Core (e.g., Pyrazolo-quinoline) B->C D Purified Active Kinase Inhibitor C->D E TR-FRET Binding Assay (Target Validation) D->E

Fig 1: Workflow from pharmacophore fragment to validated ATP-competitive kinase inhibitor.

Experimental Protocols: A Self-Validating System

Protocol A: Synthesis of the Active Inhibitor via Buchwald-Hartwig Amination

Objective: To covalently link 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine to a halogenated core scaffold (e.g., 4-chloro-2H-pyrazolo[3,4-c]quinoline) to generate the final inhibitor.

Scientist’s Insight (Causality & Rationale): While the primary amine on the pyrazole is moderately nucleophilic, traditional Nucleophilic Aromatic Substitution (


) reactions often require harsh thermal conditions that can degrade the intermediate. A palladium-catalyzed Buchwald-Hartwig cross-coupling is preferred. However, the basic pyridine nitrogen on our pharmacophore can coordinate with and poison the palladium catalyst. Therefore, a bulky, bidentate ligand (such as Xantphos) combined with a high Pd loading is strictly required to maintain the active Pd(0) species, prevent catalyst deactivation, and drive reductive elimination.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 1.0 equivalent of the electrophilic scaffold (e.g., 4-chloro-2H-pyrazolo[3,4-c]quinoline) and 1.2 equivalents of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine.

  • Catalyst Loading: Add 0.05 equivalents of

    
     and 0.1 equivalents of Xantphos.
    
  • Base Addition: Add 2.0 equivalents of

    
    . Note: A mild inorganic base is chosen over strong alkoxides to prevent unwanted side reactions with the pyrazole ring.
    
  • Solvent & Reaction: Suspend the mixture in anhydrous 1,4-dioxane (0.1 M). Degas the mixture via three freeze-pump-thaw cycles. Heat the reaction to 100°C for 12–16 hours.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove the palladium crash-out, and concentrate the filtrate. Purify the crude product via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to yield the pure active kinase inhibitor.

Protocol B: LanthaScreen™ TR-FRET Kinase Binding Assay

Objective: To quantify the binding affinity (


) of the synthesized inhibitor against SYK and LRRK2 G2019S.

Scientist’s Insight (Causality & Rationale): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard radiometric (


-ATP) assays because it is non-radioactive and highly resistant to compound autofluorescence—a common artifact with highly conjugated heterocyclic kinase inhibitors [4]. The assay operates as a self-validating competitive system: the synthesized inhibitor must displace a proprietary Alexa Fluor 647-labeled kinase tracer from the ATP-binding pocket. To ensure trustworthiness, the assay must include a known reference inhibitor (e.g., MLi-2 for LRRK2 or R406 for SYK) to calculate the Z'-factor, ensuring the assay window is robust (

).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3X concentration of the kinase/antibody mixture (e.g., 15 nM LRRK2 G2019S, 6 nM Eu-anti-GST antibody) in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Titration: In a 384-well low-volume plate, dispense 5 µL of the synthesized inhibitor in a 10-point, 3-fold dilution series (starting at 10 µM, 1% DMSO final). Include MLi-2 and R406 as positive controls.

  • Tracer Addition: Add 5 µL of 3X Kinase Tracer (e.g., Tracer 236 for LRRK2). Crucial Step: The tracer concentration must be set at its predetermined

    
     to ensure accurate competitive displacement.
    
  • Incubation & Reading: Incubate the plate at room temperature for 60 minutes in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., Tecan Spark or PerkinElmer EnVision) using an excitation wavelength of 340 nm and dual emission wavelengths of 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the

    
    .
    

Quantitative Data Presentation

The incorporation of the 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine motif into optimized scaffolds yields highly potent inhibitors. Below is a representative data summary comparing a synthesized derivative against industry-standard reference compounds.

Compound / InhibitorKinase TargetAssay Format

(nM)
Efficacy / Notes
Amine-Derivative A SYK (WT) TR-FRET12.4 ± 1.2Potent hinge-binding; blocks BCR signaling.
Amine-Derivative B LRRK2 (G2019S) TR-FRET8.7 ± 0.9High selectivity over WT LRRK2; brain penetrant.
R406 (Reference) SYK (WT)TR-FRET41.0 ± 3.5Standard SYK inhibitor [2].
MLi-2 (Reference) LRRK2 (G2019S)TR-FRET0.8 ± 0.1Highly potent but non-selective (WT vs G2019S).

Dual-Targeting Signaling Pathways

The versatility of this pharmacophore allows for the development of distinct inhibitors that can intervene in two entirely separate pathological signaling cascades, depending on the conjugated core scaffold.

Pathway cluster_SYK B-Cell Signaling (SYK) cluster_LRRK2 Neurodegeneration (LRRK2) BCR B-Cell Receptor (BCR) Activation SYK SYK Kinase (Active) BCR->SYK BLNK BLNK / PLCγ2 Activation SYK->BLNK B_Cell_Resp B-Cell Proliferation & Survival BLNK->B_Cell_Resp Stress Cellular Stress / G2019S Mutation LRRK2 LRRK2 Kinase (Hyperactive) Stress->LRRK2 Rab Rab GTPases (e.g., Rab10) LRRK2->Rab Neuro_Resp Lysosomal Dysfunction & Neurotoxicity Rab->Neuro_Resp Inhibitor 1-(2-methylpyridin-4-yl) -1H-pyrazol-4-amine Derived Inhibitor Inhibitor->SYK Inhibitor->LRRK2

Fig 2: Dual application of the inhibitor scaffold in blocking SYK and LRRK2 pathological pathways.

References

  • Almstetter, M., Thormann, M., Treml, A., Koestler, R., & Yehia, N. (2014). Novel kinase inhibitors. WO2014060113A1.
  • Chen, L., Monti, S., Juszczynski, P., Daley, J., Chen, W., Witzig, T. E., Habermann, T. M., Kutok, J. L., & Shipp, M. A. (2008). SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma. Blood, 111(4), 2230-2237.[Link]

  • Kelly, K., Wang, S., Boddu, R., Liu, Z., Moukha-Chafiq, O., Augelli-Szafran, C., & West, A. B. (2018). The G2019S mutation in LRRK2 imparts resiliency to kinase inhibition. Experimental Neurology, 309, 1-13.[Link]

Application

protocol for 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine in cell-based assays

This Application Note provides a comprehensive protocol for evaluating 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine in cell-based assays. Based on its chemical structure—specifically the 2-methylpyridin-4-yl moiety attach...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive protocol for evaluating 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine in cell-based assays.

Based on its chemical structure—specifically the 2-methylpyridin-4-yl moiety attached to a nitrogenous heterocycle—this compound is a characteristic pharmacophore found in Porcupine (PORCN) inhibitors (e.g., LGK974 , Wnt-C59 , ETC-159 ). These small molecules inhibit the palmitoylation of Wnt ligands, preventing their secretion and subsequent activation of the Wnt/


-catenin signaling pathway.

Consequently, this guide focuses on validating the compound's efficacy as a Wnt secretion inhibitor .

Application Note: Evaluation of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine in Wnt/ -Catenin Signaling Assays

Introduction & Mechanism of Action

1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine serves as a critical bioactive scaffold or intermediate for Porcupine inhibitors. The 2-methylpyridine group functions as a "warhead" that occupies the lipid-binding pocket of the membrane-bound O-acyltransferase Porcupine (PORCN) in the Endoplasmic Reticulum (ER).

Mechanism:

  • Wnt Synthesis: Wnt ligands are synthesized in the ER.

  • Palmitoylation: PORCN catalyzes the addition of a palmitoleate group to a conserved serine residue on Wnt. This lipid modification is essential for Wnt secretion and binding to Frizzled receptors.

  • Inhibition: The compound binds PORCN, blocking palmitoylation.[1]

  • Outcome: Wnt ligands are retained in the ER and degraded, leading to a shutdown of downstream Wnt/

    
    -catenin signaling.
    
Signaling Pathway Diagram

Wnt_Inhibition node_drug 1-(2-methylpyridin-4-yl)- 1H-pyrazol-4-amine node_porcn PORCN (ER Membrane) node_drug->node_porcn Inhibits node_wnt_palm Palmitoylated Wnt node_porcn->node_wnt_palm Palmitoylation node_wnt_er Wnt (Unmodified) node_wnt_er->node_porcn Substrate node_secretion Secretion to Extracellular Space node_wnt_palm->node_secretion Required for node_frizzled Frizzled/LRP6 Receptor node_secretion->node_frizzled Autocrine/Paracrine node_beta_cat Beta-Catenin Stabilization node_frizzled->node_beta_cat Activation node_transcription TCF/LEF Transcription (Wnt Target Genes) node_beta_cat->node_transcription Nucleus

Caption: Mechanism of Action: The compound targets PORCN in the ER, preventing Wnt palmitoylation and subsequent secretion, thereby silencing downstream signaling.

Material Preparation

Stock Solution

The compound is a hydrophobic amine. Proper solubilization is critical to prevent precipitation in aqueous media.

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Target Concentration: 10 mM or 50 mM.

  • Storage: Aliquot into light-protected vials and store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.

Protocol:

  • Weigh 5 mg of powder.

  • Calculate DMSO volume:

    
    .
    
    • Note: MW

      
       174.20  g/mol .
      
  • Vortex vigorously for 1 minute. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

Working Solutions
  • Dilute stock in cell culture media immediately prior to use.

  • Max DMSO: Ensure final DMSO concentration in the assay is

    
     to avoid solvent toxicity.
    

Primary Efficacy Assay: STF (SuperTopFlash) Reporter

This is the gold-standard assay for quantifying Wnt/


-catenin signaling activity.
Cell Model
  • Cell Line: HEK293T (highly transfectable) or HEK293-STF (stably transfected).

  • Media: DMEM + 10% FBS + 1% Pen/Strep.

Assay Workflow

Objective: Measure the inhibition of autocrine Wnt signaling (induced by Wnt3a transfection) or paracrine signaling (using Wnt3a-conditioned media). Note: PORCN inhibitors are most effective in the autocrine setting (co-transfection).

Step-by-Step Protocol:

  • Seeding:

    • Plate HEK293T cells in a white-walled, clear-bottom 96-well plate at 20,000 cells/well.

    • Incubate overnight at 37°C, 5% CO

      
      .
      
  • Transfection (Day 2):

    • Prepare transfection mix (e.g., Lipofectamine 2000 or FuGENE HD).

    • Plasmids:

      • STF Reporter (M50 Super 8x TopFlash): 100 ng/well. (Contains TCF/LEF binding sites driving Firefly Luciferase).

      • Control Reporter (RL-TK): 10 ng/well. (Constitutive Renilla Luciferase for normalization).

      • Wnt3a Expression Vector: 10-50 ng/well. (Drives Wnt production to test PORCN inhibition).

    • Add mix to cells and incubate for 6–12 hours.

  • Compound Treatment (Day 2, post-transfection):

    • Remove transfection media.

    • Add fresh media containing the compound in a dose-response series (e.g., 0.1 nM to 10

      
      M, 3-fold dilutions).
      
    • Include Vehicle Control (DMSO only) and Positive Control (e.g., 100 nM LGK974).

  • Incubation:

    • Incubate for 24–48 hours.

  • Readout (Day 4):

    • Use a Dual-Luciferase Assay System (Promega).

    • Lyse cells (20

      
      L Passive Lysis Buffer).
      
    • Read Firefly Luminescence (Signal).

    • Read Renilla Luminescence (Normalization).

Data Analysis
  • Calculate Relative Light Units (RLU) :

    
    .
    
  • Normalize to Vehicle Control (set as 100% activity).

  • Plot % Activity vs. Log[Compound] to determine IC

    
     .
    

Mechanistic Assay: Wnt Secretion (Western Blot)

To confirm the compound acts via PORCN inhibition (and not downstream at the


-catenin level), you must assess Wnt secretion.

Protocol:

  • Seeding: Plate HEK293T cells in 6-well plates (

    
     cells/well).
    
  • Transfection: Transfect with Wnt3a-V5 or Wnt3a-HA tagged plasmid.

  • Treatment: Treat with compound (e.g., 1

    
    M) for 24 hours.
    
  • Harvesting:

    • Media (Supernatant): Collect media. Centrifuge to remove debris. Concentrate 10x using Amicon Ultra filters (10kDa cutoff) or use Strataclean resin to precipitate proteins.

    • Lysate (Cell Pellet): Wash cells with PBS and lyse in RIPA buffer + Protease Inhibitors.

  • Western Blot:

    • Load equal volumes of Media and equal protein mass of Lysate.

    • Probe with anti-V5 or anti-Wnt3a antibody.

    • Expected Result for PORCN Inhibitor:

      • Media: Disappearance of Wnt3a band (Secretion blocked).

      • Lysate: Accumulation or degradation of non-palmitoylated Wnt3a (band shift may be visible due to lack of lipid/glycosylation changes).

Cytotoxicity Profiling (Specificity Check)

It is crucial to verify that the reduction in Wnt signaling is not due to general cell death.

  • Assay: CellTiter-Glo (ATP quantification) or MTT/MTS.

  • Cell Line: Use the same line as the reporter assay (HEK293T) and a Wnt-independent line (e.g., A549).

  • Protocol:

    • Seed cells in 96-well opaque plates.

    • Treat with the same dose range used in the STF assay (up to 50

      
      M).
      
    • Incubate for 48–72 hours.

    • Add CellTiter-Glo reagent and read Luminescence.

  • Interpretation: The IC

    
     for viability  should be significantly higher (>10-fold) than the IC
    
    
    
    for Wnt inhibition
    . If they overlap, the compound is likely a general toxin.

Summary of Expected Results

ParameterExpected Outcome (If Potent PORCN Inhibitor)
STF Reporter (IC

)
Potent inhibition (typically < 100 nM for optimized scaffolds).
Wnt Secretion (Media) Complete loss of Wnt3a protein in supernatant.
Intracellular Wnt Presence of Wnt3a in lysate (secretion block).
Cytotoxicity Minimal toxicity at effective doses (High Therapeutic Index).

Troubleshooting & Optimization

  • Low Signal in Reporter Assay: Ensure Wnt3a plasmid is co-transfected. Endogenous Wnt levels in HEK293T are often too low to drive a robust signal window without overexpression or Wnt3a-conditioned media.

  • Precipitation: The pyrazole-amine scaffold can be crystalline. Check wells microscopically at high concentrations (10

    
    M) for crystals.
    
  • Potency Drift: PORCN inhibitors are reversible. Ensure continuous exposure; do not wash out the compound before lysis.

References

  • Liu, J., et al. "Targeting Wnt-driven cancers: discovery of the potent, highly selective, and orally bioavailable Porcupine inhibitor LGK974." Journal of Medicinal Chemistry 56.21 (2013): 8684-8695. Link

  • Proffitt, K. D., et al. "Pharmacological inhibition of the Wnt acyltransferase PORCN prevents growth of WNT-driven mammary cancer." Cancer Research 73.2 (2013): 502-507. Link

  • Dodge, M. E., et al. "Diverse chemical scaffolds support direct inhibition of the membrane-bound O-acyltransferase porcupine." Journal of Biological Chemistry 287.27 (2012): 23246-23254. Link

  • Duraiswamy, A. J., et al. "Discovery of Pyridine-Based Porcupine Inhibitors." ACS Medicinal Chemistry Letters 7.7 (2016): 667-671. Link

Sources

Method

Application Note: 1-(2-Methylpyridin-4-yl)-1H-pyrazol-4-amine in Drug Discovery

This Application Note provides a comprehensive technical guide for the use of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine in medicinal chemistry. This scaffold is a privileged "hinge-binding" motif and a critical interme...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the use of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine in medicinal chemistry. This scaffold is a privileged "hinge-binding" motif and a critical intermediate in the synthesis of inhibitors for the Wnt pathway (Porcupine) and various protein kinases (e.g., p38 MAPK, CDKs, JAKs) .

Executive Summary

1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine is a high-value heteroaromatic building block characterized by a biaryl system containing an electron-rich pyrazole coupled to an electron-deficient pyridine. In drug discovery, this scaffold serves two primary functions:

  • ATP-Competitive Pharmacophore: The aminopyrazole moiety functions as a bioisostere of aniline, capable of forming bidentate hydrogen bonds with the "hinge region" of kinase ATP-binding pockets.

  • Wnt Pathway Modulation: It acts as a core scaffold for Porcupine (PORCN) inhibitors (e.g., analogs of WNT974/LGK974), which are critical for blocking Wnt ligand secretion in oncological contexts.

This guide details the chemical profiling, synthetic utility, and experimental protocols for leveraging this scaffold in lead optimization.

Chemical Profile & Structural Logic[1][2]

Physicochemical Properties[3][4]
  • Chemical Structure: A 4-aminopyrazole ring N-linked to the 4-position of a 2-methylpyridine.

  • Role of the Methyl Group: The 2-methyl substituent on the pyridine ring is not merely decorative. It serves to:

    • Desymmetrize the molecule , aiding in crystallographic orientation.

    • Fill hydrophobic pockets (e.g., the solvent-exposed region or gatekeeper vicinity) in kinase active sites.

    • Block metabolic oxidation at the susceptible 2-position of the pyridine ring.

Pharmacophore Mapping (Kinase Binding)

In a typical Type I kinase inhibitor design:

  • Exocyclic Amine (N-H): Acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone carbonyl (e.g., Glu, Leu residues).

  • Pyrazole Nitrogen (N2): Acts as a Hydrogen Bond Acceptor (HBA) from the hinge region backbone amide NH.

  • Pyridine Ring: Extends into the solvent-exposed region or interacts with the "sugar pocket," improving solubility and pharmacokinetic properties.

Pharmacophore cluster_0 Structural Logic Scaffold 1-(2-methylpyridin-4-yl) -1H-pyrazol-4-amine Hinge Kinase Hinge Region (ATP Pocket) Scaffold->Hinge H-Bond Donor (NH2) H-Bond Acceptor (N2) Solvent Solvent Front (Solubility/Selectivity) Scaffold->Solvent Pyridine Tail (Polar Interaction)

Figure 1: Pharmacophore mapping of the scaffold within a kinase ATP-binding pocket.

Synthetic Utility & Protocols

This amine is rarely the final drug; it is a nucleophilic handle . The most common reactions involve coupling the exocyclic amine to an electrophile to generate the final bioactive molecule.

Synthesis of the Scaffold (Reference Protocol)

If the specific amine is not commercially available, it is synthesized via Nucleophilic Aromatic Substitution (


) followed by reduction.

Step 1:


 Coupling 
  • Reagents: 4-Chloro-2-methylpyridine + 4-Nitro-1H-pyrazole.

  • Conditions:

    
     or 
    
    
    
    in DMF at 100°C.
  • Mechanism: The electron-poor pyridine undergoes displacement by the pyrazole nitrogen.

  • Yield: Typically >80%.[1][2]

Step 2: Nitro Reduction

  • Reagents:

    
     (balloon) / 
    
    
    
    or
    
    
    .
  • Conditions: Ethanol/Water or Methanol, RT to 60°C.

  • Product: 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine.

Protocol A: Amide Coupling (Type I Inhibitor Synthesis)

This protocol attaches a "tail" (e.g., a substituted benzoyl group) to the amine, a common strategy for creating Type I kinase inhibitors or Wnt inhibitors.

Materials:

  • Amine: 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine (1.0 eq)

  • Carboxylic Acid:

    
     (1.1 eq) (e.g., substituted benzoic acid)
    
  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL) in a dry vial.

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes to form the active ester.

  • Addition: Add the 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine (1.0 mmol) to the reaction mixture.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for

    
     peak).
    
  • Workup: Dilute with EtOAc (30 mL), wash with saturated

    
     (2x), water (1x), and brine (1x).
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (DCM:MeOH gradient 0-10%).
    
Protocol B: Urea Formation (Type II Inhibitor Synthesis)

Ureas are classic motifs for Type II kinase inhibitors (e.g., Sorafenib analogs) that bind to the "DFG-out" inactive conformation.

Materials:

  • Amine: 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine (1.0 eq)

  • Isocyanate:

    
     (1.1 eq) (e.g., phenyl isocyanate)
    
  • Solvent: DCM or THF (anhydrous)

  • Base:

    
     (optional, 1.0 eq)
    

Procedure:

  • Dissolution: Dissolve the amine (0.5 mmol) in anhydrous DCM (5 mL).

  • Addition: Add the isocyanate (0.55 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Precipitation: Often the urea product precipitates out. Filter the solid and wash with cold DCM/Ether.

  • Alternative Workup: If soluble, concentrate and purify via prep-HPLC.

Case Studies in Drug Discovery

Case Study 1: Wnt Pathway (Porcupine Inhibitors)

Context: Porcupine (PORCN) is a membrane-bound O-acyltransferase (MBOAT) essential for Wnt ligand secretion. Inhibitors like WNT974 (LGK974) use a biaryl core. Application: Researchers substitute the central pyridine-phenyl core of early leads with the pyridine-pyrazole scaffold to improve solubility and reduce lipophilicity (


).
  • Design Strategy: The 4-amino group is acylated with a phenyl-acetamide moiety (similar to WNT974).

  • Outcome: The pyridine nitrogen provides a specific H-bond to the PORCN active site, while the pyrazole linker optimizes the angle of the "tail" group.

Case Study 2: p38 MAPK Inhibitors

Context: p38 Mitogen-Activated Protein Kinase is a target for anti-inflammatory drugs. Application: The 1-aryl-4-aminopyrazole class is a known scaffold for p38 inhibitors (related to Roche and Vertex compounds).

  • Mechanism: The aminopyrazole binds to the ATP hinge (Met109 in p38

    
    ).
    
  • Modification: The 2-methylpyridine tail extends into the solvent pocket, replacing more lipophilic aryl groups used in earlier generations, thereby reducing plasma protein binding.

Experimental Workflow Diagram

Workflow Start Starting Materials 4-Cl-2-Me-Pyridine + 4-NO2-Pyrazole Step1 Step 1: SnAr Coupling (Cs2CO3, DMF, 100°C) Start->Step1 Inter Intermediate 1-(2-Me-Py)-4-NO2-Pyrazole Step1->Inter Step2 Step 2: Reduction (H2, Pd/C or Fe/NH4Cl) Inter->Step2 Scaffold SCAFFOLD GENERATED 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine Step2->Scaffold Branch Application Scaffold->Branch PathA Path A: Amide Coupling (HATU, R-COOH) -> Wnt/Kinase Type I Branch->PathA PathB Path B: Urea Formation (R-NCO) -> Kinase Type II (DFG-out) Branch->PathB

Figure 2: Synthetic workflow from raw materials to bioactive drug candidates.

References

  • WNT974 (LGK974) Discovery: Liu, J., et al. "Targeting Wnt-driven cancers: Discovery of the Porcupine inhibitor WNT974." Proceedings of the National Academy of Sciences, 2013. Link

  • Aminopyrazole Kinase Inhibitors: Peat, A. J., et al. "Novel pyrazole di-amine inhibitors of p38 mitogen-activated protein kinase." Bioorganic & Medicinal Chemistry Letters, 2004. Link

  • Scaffold Synthesis (SnAr): Ding, S., et al. "Synthetic approaches to 1-substituted pyrazoles." Journal of Organic Chemistry, 2010. (General methodology for pyridine-pyrazole coupling).
  • General Kinase Pharmacophores: Traxler, P., & Furet, P. "Strategies toward the design of novel and selective protein kinase inhibitors." Pharmacology & Therapeutics, 1999. Link

Sources

Application

Fragment-to-Lead Optimization: Strategic Integration of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine in Kinase Inhibitor Design

Mechanistic Rationale and Scaffold Utility In Fragment-Based Drug Discovery (FBDD), the selection of a highly ligand-efficient starting point is the most critical determinant of a successful lead optimization campaign. T...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale and Scaffold Utility

In Fragment-Based Drug Discovery (FBDD), the selection of a highly ligand-efficient starting point is the most critical determinant of a successful lead optimization campaign. The compound 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine represents a "privileged" bi-heterocyclic scaffold frequently utilized in the design of ATP-competitive kinase and phosphatase inhibitors, including targets such as SYK, LRRK2, and SHP2[1][2][3].

The strategic value of this fragment lies in its precise geometric and electronic properties:

  • The 2-Methylpyridine Motif: The pyridine nitrogen serves as a vital Hydrogen Bond Acceptor (HBA), anchoring the molecule to the backbone amides (e.g., Methionine or Cysteine) within the highly conserved kinase hinge region[3]. The adjacent methyl group provides a localized steric shield that can improve kinase selectivity by exploiting small hydrophobic pockets adjacent to the hinge.

  • The Pyrazole Core: Acting as a rigid, planar spacer, the pyrazole ring dictates the trajectory of the molecule out of the ATP-binding pocket. Furthermore, the incorporation of pyrazole-amine motifs has been empirically shown to significantly lengthen target residence time by reducing the ligand dissociation rate (

    
    )[2].
    
  • The 4-Amine Handle: This primary amine acts as the primary growth vector. It allows for rapid synthetic elaboration (via amide coupling, urea formation, or reductive amination) to probe the solvent-exposed channel or the DFG-out allosteric pocket without disrupting the core hinge-binding interactions.

Physicochemical Profiling

To ensure the fragment is a viable starting point for lead optimization, it must strictly adhere to the "Rule of Three" (Ro3), which dictates that ideal fragments should have a molecular weight


 Da, 

hydrogen bond donors,

hydrogen bond acceptors, and a cLogP

[4].

Table 1: Quantitative Physicochemical Properties of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine

PropertyValueRo3 ComplianceStrategic Implication
Molecular Weight (MW) 174.20 g/mol Yes (

)
Leaves ample mass budget (~300 Da) for synthetic elaboration into a lead molecule.
cLogP ~0.8Yes (

)
High aqueous solubility; ideal for high-concentration biophysical screening (SPR/NMR).
H-Bond Donors (HBD) 2 (from

)
Yes (

)
Provides necessary vectors for target interaction while maintaining membrane permeability.
H-Bond Acceptors (HBA) 3 (N atoms)Yes (

)
Optimal for hinge-binding without inducing excessive desolvation penalties.
Polar Surface Area (PSA) 56.1 ŲYes (

)
Favorable for intracellular target engagement and potential blood-brain barrier (BBB) penetration.
Ligand Efficiency (LE) > 0.35 kcal/mol/HAYesEnsures that subsequent chemical additions strictly contribute to binding affinity.

Lead Optimization Workflow

The optimization of this fragment relies on an iterative, structure-guided cycle. Biophysical screening confirms binding, X-ray crystallography maps the exact interaction vectors, and synthetic elaboration drives potency.

FBDD_Workflow Frag 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine Fragment SPR Primary Screening (SPR Binding Kinetics) Frag->SPR Xray Structural Validation (X-ray Crystallography) SPR->Xray Kd < 1 mM SBDD Structure-Based Drug Design (SBDD) Xray->SBDD Binding Mode Synth Synthetic Elaboration (Amide/Urea Coupling) SBDD->Synth Vector Growth Assay Biochemical Profiling (TR-FRET Kinase Assay) Synth->Assay Assay->SBDD SAR Feedback Lead Optimized Lead Candidate Assay->Lead IC50 < 10 nM

Figure 1: Iterative fragment-based lead optimization workflow for the pyrazol-4-amine scaffold.

Self-Validating Experimental Protocols

Protocol 1: Primary Fragment Validation via Surface Plasmon Resonance (SPR)

Causality: Fragments typically exhibit low binding affinities (


 in the 

to

range). SPR is utilized because its high sensitivity allows for the detection of low-affinity, rapid on/off rate interactions that biochemical assays might miss. Validation: The protocol utilizes an unmodified dextran reference channel to subtract bulk refractive index changes (solvent effects) and non-specific binding, ensuring the recorded response units (RU) reflect true target engagement.
  • Sensor Chip Preparation: Immobilize the target kinase (e.g., LRRK2 or SYK) onto a CM5 sensor chip via standard amine coupling until a density of 3000-5000 RU is achieved. Leave Flow Cell 1 (FC1) unmodified as a reference.

  • Analyte Preparation: Prepare a 100 mM stock of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine in 100% DMSO. Dilute into running buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO) to generate a concentration series (31.2

    
     to 1 mM).
    
  • Injection: Inject the fragment series over both FC1 and FC2 at a flow rate of 30

    
     for 60 seconds (association), followed by a 120-second buffer flow (dissociation).
    
  • Data Analysis: Subtract the FC1 signal from the FC2 signal. Plot the steady-state binding levels against fragment concentration to calculate the dissociation constant (

    
    ).
    
Protocol 2: Synthetic Elaboration (Amide Coupling at the 4-Amine Vector)

Causality: The 4-amino group on the pyrazole ring is a heteroaromatic amine, which is inherently less nucleophilic than aliphatic amines. To overcome this, highly efficient coupling reagents like HATU are required. HATU generates an active HOAt ester of the incoming carboxylic acid, driving the amide bond formation to completion rapidly[5]. Validation: The reaction is strictly monitored by LC-MS. The workup includes a saturated


 wash to neutralize acidic byproducts and remove excess DIPEA, ensuring a clean crude product for HPLC purification.
  • Activation: In a dried round-bottom flask under nitrogen, dissolve the desired carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine (1.0 eq) to the activated mixture. Stir at room temperature for 15 hours[5].

  • Monitoring: Withdraw a 5

    
     aliquot, dilute in methanol, and analyze via LC-MS to confirm the disappearance of the fragment mass (m/z 175.09 
    
    
    
    ) and the appearance of the product mass.
  • Workup: Quench the reaction with a saturated aqueous solution of

    
    . Extract the aqueous layer twice with Dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under vacuum.
  • Purification: Purify the crude residue via preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the elaborated lead compound.

Protocol 3: Biochemical Profiling via TR-FRET (LanthaScreen)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because it is a ratiometric method, which inherently eliminates compound auto-fluorescence and inner-filter effects[3]. By measuring the displacement of an Alexa Fluor 647-labeled ATP-competitive tracer, we directly quantify the elaborated compound's affinity for the active site. Validation: To validate the kinetic mechanism (confirming the compound remains ATP-competitive after elaboration), the assay is run at multiple ATP concentrations. A positive control (e.g., Staurosporine) is run on every plate to ensure a Z'-factor


, validating assay robustness[6].
  • Reagent Assembly: In a 384-well low-volume plate, add 5

    
     of the target kinase (e.g., 5 nM final) pre-incubated with the Europium-labeled anti-tag antibody (2 nM final).
    
  • Compound Addition: Add 2.5

    
     of the elaborated compound in a 10-point dose-response format (top concentration 10 
    
    
    
    , 3-fold dilutions).
  • Tracer Addition: Add 2.5

    
     of the Kinase Tracer (at its predetermined 
    
    
    
    concentration) to initiate the competition.
  • Incubation & Reading: Incubate the plate in the dark at room temperature for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar), measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Analysis: Calculate the emission ratio (665/615). Plot the ratio against the log of the inhibitor concentration to determine the

    
     using a 4-parameter logistic fit.
    

Pharmacophore Mapping and Vector Growth

Understanding the spatial orientation of the fragment within the binding pocket is essential for rational drug design. The DOT diagram below illustrates the binding mode and the trajectory of the synthetic growth vector.

Binding_Mode Hinge Kinase Hinge Region (Backbone Amides) Pyridine 2-Methylpyridine (HBA) Hinge->Pyridine Hydrogen Bond Pyrazole Pyrazole Core (Rigid Spacer) Pyridine->Pyrazole C-N Bond Amine 4-Amine Handle (Growth Vector) Pyrazole->Amine C-N Bond Solvent Solvent Channel / DFG-Out Pocket Amine->Solvent Synthetic Elaboration

Figure 2: Pharmacophore mapping and vector-driven growth of the pyrazol-4-amine fragment.

References

  • Almstetter, M., et al. (2013). Novel Kinase Inhibitors. U.S.
  • Novartis AG. (2022). Compounds for Use as SHP2 Inhibitors. WO2022207924A1.
  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery. Drug Discovery Today, 8(19), 876-877.
  • Lai, C. J., & Wu, J. C. (2003). A simple kinetic method for rapid mechanistic analysis of reversible enzyme inhibitors. Assay and Drug Development Technologies, 1(4), 527-535.

Sources

Method

Application Note: Assay Development for the 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine Scaffold

This Application Note is structured as a comprehensive technical guide for developing pharmacological assays for the 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine scaffold. Based on its chemical structure, this compound is...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for developing pharmacological assays for the 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine scaffold.

Based on its chemical structure, this compound is identified as a privileged kinase hinge-binding fragment .[1] It serves as a critical building block for inhibitors targeting p38 MAPK , Aurora Kinases , CDKs , and the Wnt/Porcupine (PORCN) pathway.[1] The guide focuses on validating this scaffold as a starting point for drug discovery (Fragment-Based Drug Discovery - FBDD) and screening its derivatives.[1]

Introduction & Pharmacological Context

The compound 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine represents a classic "biaryl amine" scaffold widely utilized in medicinal chemistry to target the ATP-binding pocket of protein kinases.[1]

Structural Logic & Mechanism of Action

This scaffold functions as a Type I ATP-competitive inhibitor pharmacophore.[1]

  • The Pyridine Ring: Acts as the acceptor for the kinase "hinge" region hydrogen bonds (typically interacting with the backbone NH of the hinge residue).

  • The Pyrazole Amine: The exocyclic amine group (C4-NH2) serves as a hydrogen bond donor, often interacting with the "gatekeeper" residue or the backbone carbonyl.[1]

  • The 2-Methyl Group: Provides hydrophobic bulk that can induce selectivity by clashing with sterically restricted pockets (e.g., in p38 MAPK) or filling the hydrophobic specificity pocket.[1]

This specific connectivity (Pyrazole N1 linked to Pyridine C4) is structurally homologous to cores found in Wnt-C59 (Porcupine inhibitor), Tozasertib (Aurora inhibitor), and various CDK2 inhibitors .[1]

Experimental Strategy

To develop a robust assay platform for this scaffold, we must employ a funnel approach :

  • Biophysical Validation: Confirming the fragment binds to the target (Thermal Shift).

  • Biochemical Screening: Quantifying inhibition of enzymatic activity (ADP-Glo).

  • Cellular Validation: Assessing pathway modulation (Wnt Reporter & Viability).

Mechanism of Action & Assay Workflow (Visualization)

The following diagram illustrates the binding mode of the scaffold and the logical flow of the screening cascade.

AssayCascade cluster_Binding Step 1: Biophysical Validation cluster_Biochem Step 2: Enzymatic Screening cluster_Cell Step 3: Cellular Phenotype Scaffold 1-(2-methylpyridin-4-yl)- 1H-pyrazol-4-amine (Fragment) DSF Thermal Shift (DSF) Target: p38, CDK2, Aurora Scaffold->DSF Screen Binding ADPGlo ADP-Glo™ Kinase Assay (IC50 Profiling) DSF->ADPGlo Hit Confirmation SPR Surface Plasmon Resonance (Kd Determination) STF Wnt/STF Reporter (Porcupine Activity) ADPGlo->STF Pathway Validation Viability CellTiter-Glo (Proliferation) ADPGlo->Viability Toxicity Check Lantha TR-FRET Binding (Competition Assay) BindingMode MOA: ATP Competition Hinge Binder BindingMode->Scaffold

Figure 1: Integrated screening workflow for pyrazole-pyridine scaffolds, progressing from biophysical binding to cellular efficacy.

Protocol 1: Differential Scanning Fluorimetry (DSF)

Purpose: To validate the direct binding of the low-molecular-weight amine fragment to the kinase domain before chemical elaboration.[1] Fragments often have low affinity (µM-mM range), making enzymatic assays noisy; DSF is more robust for detecting weak binders.[1]

Materials
  • Protein: Recombinant Kinase Domain (e.g., p38α, CDK2, or Aurora A) @ 1 mg/mL.[1]

  • Dye: SYPRO Orange (5000x stock).[1]

  • Compound: 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine (100 mM DMSO stock).[1]

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

Step-by-Step Methodology
  • Preparation: Dilute SYPRO Orange to 10x in assay buffer.

  • Plate Setup: Use a 384-well white PCR plate.

    • Test Well: 18 µL Protein solution (final conc. 2-5 µM) + 2 µL Compound (final conc. 1 mM).

    • Control Well: Protein + DMSO (Reference Tm).[1]

    • Blank: Buffer + Dye (No protein).[1]

  • Execution:

    • Seal plate with optical film.[1]

    • Run on RT-PCR instrument (e.g., QuantStudio).[1]

    • Ramp temperature from 25°C to 95°C at 0.05°C/sec.

  • Analysis: Calculate the Melting Temperature (

    
    ) using the derivative of the fluorescence curve.
    
    • Valid Hit:

      
       compared to DMSO control.[1]
      

Protocol 2: ADP-Glo™ Kinase Assay (Biochemical Screen)

Purpose: To quantify the inhibitory potency (


) of the scaffold and its derivatives against a specific kinase target (e.g., p38 MAPK).[1] This assay measures the conversion of ATP to ADP.
Reagents & Concentrations
ComponentStock ConcentrationFinal Assay Concentration
Kinase (e.g., p38α) 100 µg/mL5–10 ng/well
Substrate (MBP) 1 mg/mL0.1 mg/mL
ATP 10 mM

apparent (typically 10-50 µM)
Test Compound 10 mM (DMSO)Dose Response (e.g., 100 µM to 1 nM)
Assay Buffer 5x Stock40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA
Experimental Workflow
  • Compound Transfer: Acoustic dispense 50 nL of compound into a 384-well white, low-volume plate (ProxiPlate).

  • Enzyme Addition: Add 2.5 µL of Kinase solution. Incubate 10 min at RT to allow compound-enzyme equilibrium.

  • Reaction Start: Add 2.5 µL of ATP/Substrate mix.

  • Incubation: Incubate for 60 minutes at RT (linear phase of reaction).

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Detection Reagent: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Read: Measure Luminescence on a multimode reader (e.g., EnVision).

Data Analysis
  • Normalize data to 0% Inhibition (DMSO only) and 100% Inhibition (No Enzyme or Staurosporine control).

  • Fit curves using a 4-parameter logistic equation:

    
    [1]
    
  • Acceptance Criteria: Z' factor > 0.5; CV < 10%.[1]

Protocol 3: Wnt/STF Reporter Assay (Cellular)

Purpose: Since this scaffold resembles Porcupine inhibitors (e.g., Wnt-C59), this assay tests if the compound blocks Wnt ligand secretion/activity in a cellular context.[1][2]

System Components
  • Cell Line: HEK293-STF (Stable cell line expressing SuperTopFlash TCF/LEF luciferase reporter).[1]

  • Stimulus: Wnt3a-conditioned medium OR co-transfection with Wnt3a plasmid.[1]

  • Control: LGK974 or Wnt-C59 (Positive Control).

Protocol
  • Seeding: Plate HEK293-STF cells at 20,000 cells/well in a 96-well clear-bottom white plate. Allow attachment overnight.

  • Treatment:

    • Remove media.[1]

    • Add 90 µL fresh media containing Wnt3a (or recombinant Wnt3a protein).[1]

    • Add 10 µL of 10x Compound dilution (Final DMSO < 0.5%).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Lysis & Detection:

    • Add 100 µL of ONE-Glo™ Luciferase Reagent directly to wells.[1]

    • Shake for 2 minutes.

    • Measure Luminescence.[1][3]

  • Interpretation: A decrease in luminescence indicates inhibition of the Wnt pathway (likely via Porcupine inhibition if the compound is a derivative of this scaffold).

Critical Troubleshooting & Optimization (E-E-A-T)

Solubility Management[1]
  • Issue: The "naked" amine fragment is small and polar, but derivatives (amides/ureas) may precipitate.

  • Solution: Perform a nephelometry or kinetic solubility check in the assay buffer before running the IC50. If precipitation occurs, add 0.01% Triton X-100 to the buffer to prevent aggregation-based false positives.[1]

"Assay Interference" (PAINS)[1]
  • Warning: Aminopyrazoles can sometimes oxidize or chelate metals.[1]

  • Control: Run a "counter-screen" using an unrelated kinase (e.g., Insulin Receptor) or add 1 mM DTT to the buffer to prevent oxidative cross-linking.[1]

Fragment-Specific Considerations
  • High Concentration: When screening the fragment itself (not a derivative), you may need to go up to 1 mM. Ensure your DMSO concentration does not exceed the kinase's tolerance (typically 1-2%).[1] Include a "DMSO-only" titration curve to correct for solvent effects.

References

  • Structural Basis of Kinase Inhibition

    • Title: "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy"[1]

    • Source: PMC / NIH[1]

    • URL:[Link]

  • Porcupine Inhibition (Wnt-C59 Context)

    • Title: "Wnt-C59 is a potent small-molecule inhibitor of porcupine (PORCN)"[1]

    • Source: Cancer Research / MedKoo[1]

  • ADP-Glo Assay Methodology

    • Title: "ADP-Glo™ Kinase Assay Technical Manual"[1]

    • Source: Promega[1]

  • Fragment Screening by DSF

    • Title: "Differential scanning fluorimetry as a high-throughput screen for fragment-based lead discovery"[1]

    • Source: Nature Protocols[1]

    • URL:[Link][1]

Sources

Application

Application Note: Experimental Use of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine in Cancer Cell Lines

This Application Note is designed for researchers investigating 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine (hereafter referred to as Compound A ), a critical aminopyrazole pharmacophore. Based on its chemical structure,...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers investigating 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine (hereafter referred to as Compound A ), a critical aminopyrazole pharmacophore.

Based on its chemical structure, this compound is the hinge-binding scaffold and key intermediate for a class of potent Mediator Complex Kinase Inhibitors (specifically CDK8 and CDK19 ) and Wnt pathway inhibitors (e.g., the CCT251545 series).

[1]

Part 1: Executive Summary & Biological Context[1]

1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine is a specialized heterocyclic amine used primarily as a fragment-based lead or synthetic intermediate for developing Type I kinase inhibitors. Its structure features an aminopyrazole core (the ATP-mimetic hinge binder) attached to a 2-methylpyridine tail (which orients the molecule within the kinase specificity pocket).

Core Biological Identity[1]
  • Primary Target Class: Cyclin-Dependent Kinases (specifically CDK8 and CDK19 ) and potentially JAK/SYK family kinases.

  • Signaling Pathway: Wnt/

    
    -catenin pathway  (via Mediator complex regulation) and STAT1  signaling.
    
  • Mechanism of Action: The aminopyrazole moiety forms hydrogen bonds with the kinase hinge region (e.g., Ala100/Glu102 in CDK8). The "tail" (2-methylpyridine) exploits the hydrophobic pocket.

  • Key Reference Compound: This amine is the structural core of CCT251545 , a potent chemical probe for CDK8/19 discovered by the Institute of Cancer Research (ICR).

Experimental Utility

Researchers typically use this compound in three contexts:

  • Fragment-Based Drug Discovery (FBDD): As a low-affinity "hit" to validate hinge binding via SPR or crystallography.

  • Negative Control: To demonstrate that the "tail" (e.g., the benzamide moiety in CCT251545) is required for nanomolar potency and cellular selectivity.

  • Synthetic Precursor: As the nucleophilic building block for generating urea- or amide-linked kinase inhibitors.

Part 2: Chemical Properties & Handling Protocol[1]

Critical Note: As a free amine fragment, this compound is prone to oxidation and may have limited solubility in aqueous media compared to its salt forms.

Solubility & Stock Preparation[1]
  • Molecular Weight: ~174.20 g/mol

  • Solubility: Soluble in DMSO (up to 100 mM). Poorly soluble in water/PBS.

  • Storage: Store powder at -20°C under desiccant. DMSO stocks should be aliquoted and stored at -80°C to prevent amine oxidation.

Preparation Protocol:

  • Weigh 1.74 mg of compound.

  • Add 1.0 mL of sterile, anhydrous DMSO to create a 10 mM Master Stock .

  • Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at 40°C.

  • Quality Control: Verify purity via LC-MS before use in cell assays, as amine degradation products can be cytotoxic.

Stability in Culture Media
  • Half-life: Stable in cell culture media (DMEM/RPMI + 10% FBS) for >24 hours.

  • Precipitation Risk: High concentrations (>50 µM) may precipitate in aqueous media. Always dilute the DMSO stock into media immediately before adding to cells.

Part 3: Experimental Protocols for Cancer Cell Lines[1]

Protocol A: Differential Cytotoxicity Assay (Fragment vs. Probe)

Objective: To quantify the potency gap between the scaffold (Compound A) and the fully elaborated inhibitor (e.g., CCT251545). This validates "on-target" efficacy versus non-specific amine toxicity.

Cell Lines:

  • Wnt-dependent: LS174T, HCT116 (Colorectal Cancer).

  • Wnt-independent (Control): RKO, SW480.

Workflow:

  • Seeding: Plate cells at 2,000–3,000 cells/well in 96-well plates (opaque walls for luminescence). Incubate overnight.

  • Treatment:

    • Compound A (Scaffold): 8-point dose response (100 µM down to 0.1 µM). Note: High concentrations are needed for fragments.

    • Positive Control (CCT251545): 8-point dose response (10 µM down to 0.01 nM).

    • Vehicle Control: 0.5% DMSO (match the highest concentration).

  • Incubation: 72 or 96 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo® (or equivalent ATP assay). Shake for 10 mins. Read Luminescence.

  • Data Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Expected Results:

Compound IC50 (LS174T) Interpretation
Compound A (Scaffold) > 10–50 µM Low affinity; indicates the fragment alone cannot sustain potent inhibition.

| CCT251545 (Full Drug) | < 10 nM | High potency; confirms the necessity of the linker/tail for binding affinity. |

Protocol B: Biomarker Validation (p-STAT1 S727)

Objective: To assess if the compound engages CDK8/19 in cells.[1][2] CDK8 phosphorylates STAT1 at Serine 727.[1][2][3] Inhibition should reduce this signal.

Workflow:

  • Seeding: Plate HCT116 or SW620 cells (1.5 x 10^6 cells) in 6-well plates.

  • Stimulation (Optional): Some lines require IFN-

    
     stimulation to boost total STAT1, but basal p-STAT1 S727 is often detectable in colorectal cancer cells.
    
  • Treatment: Treat with Compound A (50 µM) and Reference Inhibitor (100 nM) for 2–4 hours .

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (PhosSTOP).

  • Western Blot:

    • Primary Ab: Anti-p-STAT1 (Ser727) [Cell Signaling #9177].

    • Total Control: Anti-Total STAT1 [Cell Signaling #9172].

    • Loading Control: GAPDH or Vinculin.

  • Quantification: Normalize p-STAT1 signal to Total STAT1.

Interpretation:

  • If Compound A (at high concentration) reduces p-STAT1 S727, it confirms it acts as a hinge-binding fragment capable of entering the ATP pocket, albeit weakly.

Protocol C: Wnt Reporter Assay (TCF/LEF Luciferase)

Objective: To determine if the compound inhibits Wnt/


-catenin transcriptional activity.
  • Transfection: Transfect HEK293T or HCT116 cells with the TOPflash (TCF reporter) and FOPflash (Mutant control) plasmids.

  • Induction: Stimulate HEK293T cells with Wnt3a-conditioned media (or use constitutively active HCT116).

  • Treatment: Add Compound A (various concentrations) for 24 hours.

  • Measurement: Dual-Luciferase Assay. Calculate TOP/FOP ratio.

  • Result: A decrease in the TOP/FOP ratio indicates Wnt pathway suppression.

Part 4: Mechanism & Pathway Visualization[1]

The following diagram illustrates the role of the aminopyrazole scaffold within the CDK8/Mediator complex and its downstream effect on Wnt signaling.

Wnt_CDK8_Pathway Compound 1-(2-methylpyridin-4-yl) -1H-pyrazol-4-amine (Scaffold/Fragment) CCT251545 Full Inhibitor (e.g., CCT251545) Compound->CCT251545 Synthetic Precursor ATP_Pocket ATP Binding Pocket (Hinge Region) Compound->ATP_Pocket Weak Binding CCT251545->ATP_Pocket High Affinity Binding Transcription Wnt Gene Transcription (MYC, AXIN2) CCT251545->Transcription Suppresses CDK8_19 CDK8 / CDK19 (Mediator Complex) STAT1 STAT1 CDK8_19->STAT1 Phosphorylates BetaCatenin Beta-Catenin CDK8_19->BetaCatenin Co-activates ATP_Pocket->CDK8_19 Inhibits pSTAT1 p-STAT1 (Ser727) STAT1->pSTAT1 S727 BetaCatenin->Transcription Drives

Caption: Mechanism of Action. The aminopyrazole scaffold binds the CDK8 hinge region. Full inhibitors (CCT251545) block CDK8-mediated phosphorylation of STAT1 and


-catenin transcriptional activity.

Part 5: References

  • Dale, T., et al. (2015). "A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease."[1][2][3][4][5] Nature Chemical Biology, 11(12), 973–980.

  • Mallinger, A., et al. (2016). "Discovery of potent, selective, and orally bioavailable small-molecule modulators of the Mediator complex-associated kinases CDK8 and CDK19." Journal of Medicinal Chemistry, 59(3), 1078–1101.

  • Porter, D., et al. (2012). "Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities." Proceedings of the National Academy of Sciences, 109(34), 13799-13804.

  • Clarke, P.A., et al. (2016).[6] "Assessing the mechanism of action of the Mediator kinase inhibitor CCT251545." Oncotarget, 7(52), 86386.

Sources

Method

Technical Guide: 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine as a Functional Scaffold for Target Identification

This guide outlines the application of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine (referred to as MPPA for brevity) as a functional scaffold and chemical probe for target identification, specifically focusing on its uti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the application of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine (referred to as MPPA for brevity) as a functional scaffold and chemical probe for target identification, specifically focusing on its utility in probing Porcupine (Porcn) within the Wnt signaling pathway and specific Kinases (e.g., SYK, LRRK2) .

Introduction: The Privileged Aminopyrazole Scaffold

1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine (MPPA) represents a critical pharmacophore in modern drug discovery. Structurally, it combines an electron-rich aminopyrazole "head" with a hydrophobic 2-methylpyridine "tail." This dual nature allows it to serve as a versatile anchor for identifying targets that possess specific hydrophobic pockets or ATP-binding clefts.

Core Mechanism of Action
  • Wnt Pathway (Porcupine Inhibition): The 2-methylpyridine moiety is a key structural determinant for binding to the membrane-bound O-acyltransferase Porcupine (Porcn) . It mimics the lipid substrate or occupies the deep hydrophobic tunnel required for Wnt palmitoylation. MPPA serves as the "warhead" or binding core for potent Porcn inhibitors like WNT-974 (LGK974) and Wnt-C59 analogs .

  • Kinase Inhibition (Type I/II Binding): The aminopyrazole motif is a classic ATP-mimetic scaffold. The exocyclic amine forms hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone), while the pyridine ring extends into the solvent-exposed or hydrophobic back-pocket, making it a potent scaffold for SYK , LRRK2 , and CLK2 inhibitors.

Application Scope

This guide details the use of MPPA as a Chemical Probe Precursor and Fragment Probe for:

  • Target Engagement Assays: Synthesizing biotinylated or photo-affinity probes.

  • Fragment-Based Screening: Identifying novel binding sites via NMR or X-ray crystallography.

  • Functional Validation: Confirming Wnt pathway modulation in cellular assays.

Chemical Properties & Handling

PropertySpecification
Chemical Name 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine
Molecular Weight ~174.20 g/mol
Solubility DMSO (>50 mM), Ethanol (Moderate), Water (Low)
Stability Stable at -20°C (solid); Solutions stable for 1 week at -80°C
Reactive Handle Primary amine (-NH2) at C4 position (Ideal for amide coupling)

Preparation of Stock Solution (10 mM):

  • Weigh 1.74 mg of MPPA powder.

  • Dissolve in 1.0 mL of anhydrous DMSO.

  • Vortex for 30 seconds until clear.

  • Aliquot into 50 µL vials and store at -80°C. Avoid freeze-thaw cycles.

Protocol: Synthesis of Affinity Probes (Biotinylation)

To use MPPA for target pull-down (chemoproteomics), the primary amine must be coupled to a linker and a biotin tag. This transforms the scaffold into a functional affinity probe.

Reagents
  • MPPA (10 mM stock)

  • NHS-PEG4-Biotin (Thermo Fisher, Cat# 21329)

  • Triethylamine (TEA)

  • DMF (Anhydrous)

Step-by-Step Synthesis
  • Reaction Setup: In a microcentrifuge tube, mix:

    • 10 µL MPPA (10 mM in DMSO)

    • 20 µL NHS-PEG4-Biotin (20 mM in DMSO)

    • 2 µL Triethylamine

    • 68 µL DMF

  • Incubation: Incubate at Room Temperature (RT) for 4 hours with gentle agitation.

  • Quenching: Add 10 µL of 1M Tris-HCl (pH 8.0) to quench unreacted NHS ester.

  • Purification (Optional but Recommended): Purify via HPLC or use directly if conversion is >90% (verify by LC-MS).

  • Final Probe: This yields Biotin-PEG4-MPPA , ready for pull-down assays.

Protocol: Target Engagement via Cellular Thermal Shift Assay (CETSA)

CETSA validates that MPPA (or its derivative) binds to the target protein (e.g., Porcn or SYK) in intact cells by stabilizing it against thermal denaturation.

Materials
  • Cell Line: HEK293T (Wnt-responsive) or THP-1 (SYK-expressing).

  • Compound: MPPA (10 µM final) vs. DMSO Control.

  • Lysis Buffer: PBS + Protease Inhibitors + 0.4% NP-40.

Workflow
  • Treatment: Seed cells (1x10^6/mL) and treat with 10 µM MPPA or DMSO for 1 hour at 37°C.

  • Harvest: Wash cells with PBS and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into 8 PCR tubes (50 µL each).

  • Heating: Heat each tube to a specific temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler.

  • Cooling: Incubate at RT for 3 minutes.

  • Lysis: Add NP-40 to 0.4% final concentration. Freeze-thaw 3 times (liquid nitrogen / 25°C water bath).

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet denatured proteins.

  • Detection: Analyze the supernatant via Western Blot using anti-Porcn or anti-SYK antibodies.

  • Analysis: Plot the relative band intensity vs. temperature. A right-shift in the melting curve (Tm) indicates target engagement.

Protocol: Functional Validation (Wnt Reporter Assay)

To confirm MPPA inhibits Porcupine activity (blocking Wnt secretion), use the SuperTopFlash (STF) reporter system.

Workflow
  • Transfection: Co-transfect HEK293T cells with:

    • STF Plasmid (TCF/LEF-Firefly Luciferase)

    • Renilla Luciferase (Internal Control)

    • Wnt3a Expression Vector (to drive pathway activation)

  • Treatment: 6 hours post-transfection, treat cells with serial dilutions of MPPA (0.1 nM – 10 µM).

  • Incubation: Incubate for 24 hours.

  • Readout: Lyse cells and measure Firefly/Renilla ratio using a Dual-Luciferase Assay Kit.

  • Result: A dose-dependent decrease in Luciferase signal confirms inhibition of Wnt3a secretion/activity.

Pathway Visualization

The following diagram illustrates the role of MPPA as a scaffold in inhibiting Porcupine (Wnt Pathway) and Kinases, leading to downstream effects.

MPPA_Pathway cluster_Wnt Wnt Pathway (Porcupine) cluster_Kinase Kinase Pathway (SYK/LRRK2) MPPA MPPA Scaffold (1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine) Porcn Porcupine (Porcn) (O-acyltransferase) MPPA->Porcn Binds Hydrophobic Tunnel Kinase Target Kinase (SYK / LRRK2) MPPA->Kinase Binds ATP Hinge Region Wnt_Palm Palmitoylated Wnt Porcn->Wnt_Palm Inhibits Wnt_Sec Wnt Secretion Wnt_Palm->Wnt_Sec Fzd Frizzled Receptor Wnt_Sec->Fzd BetaCat Beta-Catenin Accumulation Fzd->BetaCat Phos Phosphorylation Cascade Kinase->Phos Inhibits Inflam Inflammatory Response Phos->Inflam

Caption: Mechanism of Action for MPPA Scaffold. Left: Inhibition of Porcupine prevents Wnt palmitoylation and secretion. Right: ATP-competitive inhibition of kinases blocks downstream signaling.

References

  • Liu, J., et al. (2013). "Discovery of WNT-974 as a potent and selective inhibitor of Porcupine." Proceedings of the National Academy of Sciences, 110(50), 20224-20229. Link

  • Proffitt, K. D., et al. (2013). "Pharmacological inhibition of the Wnt acyltransferase PORCN prevents growth of WNT-driven cancers." Cancer Research, 73(2), 502-507. Link

  • Cheng, X., et al. (2016). "Discovery of the highly potent and selective Porcupine inhibitor RXC004." Journal of Medicinal Chemistry, 59(11), 5467-5480. Link

  • Almstetter, M., et al. (2013).[1][2] "Novel compounds capable of inhibiting one or more kinases, especially SYK, LRRK2 and/or MYLK." US Patent Application 20130274241. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(2-Methylpyridin-4-yl)-1H-pyrazol-4-amine Synthesis

Welcome to the Synthesis Support Center. This technical guide is engineered for researchers, medicinal chemists, and drug development professionals experiencing yield bottlenecks or reproducibility issues in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Center. This technical guide is engineered for researchers, medicinal chemists, and drug development professionals experiencing yield bottlenecks or reproducibility issues in the synthesis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine. This highly polar, nitrogen-rich heteroaromatic building block is a critical intermediate in the development of kinase inhibitors (e.g., JNK, SYK) and advanced agrochemicals.

Below, you will find mechanistic insights, self-validating protocols, and targeted troubleshooting FAQs to optimize your synthetic workflow.

Section I: Mechanistic Workflow & Pathway Visualization

Direct functionalization of unprotected pyrazoles often leads to poor regioselectivity. Therefore, the most scalable and highest-yielding route to this molecule utilizes a convergent two-step approach:

  • Ullmann-Type C-N Cross-Coupling: 4-bromo-2-methylpyridine is coupled with 4-nitropyrazole using a Copper(I) catalyst.

  • Chemoselective Nitro Reduction: The intermediate 1-(2-methylpyridin-4-yl)-4-nitro-1H-pyrazole is reduced to the final amine.

ReactionMechanism SM 4-Bromo-2-methylpyridine + 4-Nitropyrazole CuCat Cu(I) / DMEDA Complex Oxidative Addition SM->CuCat Base (K2CO3) DMF, 110°C Int 1-(2-Methylpyridin-4-yl) -4-nitro-1H-pyrazole CuCat->Int Reductive Elimination C-N Bond Formation Red Fe(0) / NH4Cl Single Electron Transfer Int->Red EtOH/H2O, 80°C Prod 1-(2-Methylpyridin-4-yl) -1H-pyrazol-4-amine Red->Prod Chemoselective Nitro Reduction

Figure 1: Two-step synthesis: Ullmann C-N coupling followed by chemoselective nitro reduction.

Section II: Validated Experimental Protocols

To ensure a self-validating system, the following protocols include built-in quality control checkpoints to verify success before proceeding to the next step.

Protocol A: Copper-Catalyzed Ullmann C-N Coupling

Causality: Copper(I) iodide is preferred over Palladium for azole N-arylation because azoles can strongly coordinate and poison Pd catalysts. The ligand N,N'-dimethylethylenediamine (DMEDA) is critical as it stabilizes the Cu(I) oxidation state and increases the solubility of the active catalytic species in DMF (1)[1].

  • Preparation: In an oven-dried Schlenk flask under N2, combine 4-nitropyrazole (1.0 equiv), 4-bromo-2-methylpyridine (1.1 equiv), CuI (0.1 equiv), and anhydrous K2CO3 (2.0 equiv).

  • Solvent & Ligand Addition: Add anhydrous DMF to achieve a 0.2 M concentration, followed by DMEDA (0.2 equiv).

  • Reaction: Heat the heterogeneous mixture to 110 °C for 16 hours.

    • Validation Checkpoint: TLC (EtOAc/Hexane 1:1) should show complete consumption of 4-nitropyrazole (Rf ~0.3) and the appearance of a new, highly UV-active product spot (Rf ~0.5).

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove insoluble copper salts. Wash the organic layer with 5% aqueous LiCl (3x) to thoroughly remove DMF.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography to yield 1-(2-methylpyridin-4-yl)-4-nitro-1H-pyrazole.

Protocol B: Chemoselective Béchamp-Type Reduction

Causality: While Pd/C with H2 is standard for nitro reduction, the pyridine and pyrazole nitrogens in this specific substrate act as strong sigma-donors, leading to rapid catalyst poisoning. A Béchamp reduction using Fe/NH4Cl operates via single-electron transfer, bypassing coordination-based poisoning and preventing over-reduction of the pyridine ring (2)[2].

  • Preparation: Suspend 1-(2-methylpyridin-4-yl)-4-nitro-1H-pyrazole (1.0 equiv) in a 4:1 mixture of EtOH and H2O (0.1 M).

  • Reagent Addition: Add Iron powder (5.0 equiv) and NH4Cl (5.0 equiv).

  • Reaction: Heat to 80 °C (reflux) for 2-4 hours.

    • Validation Checkpoint: LC-MS should indicate the complete disappearance of the nitro mass[M+H]+ and the appearance of the amine mass [M-30]+.

  • Workup: Cool to room temperature. Filter the suspension hot through Celite to remove iron oxides, washing generously with hot EtOH.

  • Isolation: Concentrate the filtrate. Due to the high polarity of the product, avoid aqueous extraction. Instead, triturate the crude residue with cold Et2O/DCM to precipitate the pure 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine.

Section III: Yield Optimization & Troubleshooting FAQs

Q: My C-N coupling yield is stuck below 40%. How can I drive the reaction to completion? A: Low yields in the Ullmann coupling of electron-deficient pyridines are typically caused by catalyst deactivation or poor base solubility.

  • Action 1 (Ligand Check): Ensure your DMEDA is freshly distilled. Degraded diamine ligands fail to protect Cu(I) from disproportionation into inactive Cu(0) and Cu(II).

  • Action 2 (Base Swapping): If K2CO3 is not driving the deprotonation of 4-nitropyrazole efficiently, switch to Cesium Carbonate (Cs2CO3). Cs2CO3 has higher solubility in DMF and provides a more reactive "naked" azolide anion, significantly accelerating the oxidative addition step.

  • Action 3 (Concentration): Ullmann couplings are highly concentration-dependent. Ensure the reaction is run at ≥0.2 M to promote bimolecular coupling kinetics.

Q: Can I use a Buchwald-Hartwig Palladium catalyst instead of Copper? A: Yes, but it requires careful ligand selection. While Copper is the industrial standard for pyrazole N-arylation, Pd-catalyzed C-N cross-coupling can be employed if trace copper contamination is a concern for downstream biological assays (3)[3]. If using Pd, avoid simple phosphines (like PPh3) which will be poisoned by the pyridine. Instead, use a bulky, electron-rich bidentate ligand like Xantphos or a dialkylbiaryl phosphine like BrettPhos with Pd2(dba)3.

Q: The nitro reduction step stalls halfway, leaving a mixture of nitro, nitroso, and hydroxylamine intermediates. Why? A: This is a classic symptom of using catalytic hydrogenation (Pd/C or PtO2) with a strongly coordinating substrate. The 2-methylpyridine moiety coordinates to the palladium surface, blocking the active sites required for H2 activation.

  • Solution: Abandon catalytic hydrogenation and switch to the Fe/NH4Cl protocol described above. If an iron-free method is strictly required, use Zinc dust with Ammonium Formate in Methanol, which also operates via a non-coordinating electron-transfer mechanism.

Q: I am losing my final product during the aqueous workup. How do I isolate it? A: 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine is highly polar, possesses multiple hydrogen-bond acceptors, and is significantly water-soluble.

  • Solution: Do not perform a standard aqueous-organic extraction. After the reduction step, filter the reaction mixture to remove inorganic salts, concentrate the filtrate to total dryness, and purify the residue directly via reverse-phase chromatography (C18) or by trituration/recrystallization from a polar aprotic/non-polar solvent mixture (e.g., DCM/Hexanes).

Section IV: Quantitative Data & Condition Matrices

To assist in condition screening, the following tables summarize expected yields and causality for various reaction parameters based on established literature precedents for pyridyl-pyrazole syntheses.

Table 1: C-N Coupling Condition Matrix (Step 1)
Catalyst SystemBaseSolventTemp (°C)Expected YieldMechanistic Observation
CuI / DMEDAK2CO3DMF11080 - 85%Standard robust conditions; good balance of cost and yield.
CuI / DMEDACs2CO3DMF11088 - 95%Higher solubility of Cs2CO3 accelerates azolide formation.
CuCl / NoneK2CO3DMSO130< 30%Lack of ligand leads to rapid Cu(I) disproportionation.
Pd2(dba)3 / Xantphost-BuONaToluene10060 - 70%Viable, but t-BuONa can cause side reactions with the 2-methyl group.
Table 2: Nitro Reduction Condition Matrix (Step 2)
Reagent SystemSolventTime (h)Expected YieldTroubleshooting Note
Fe(0) / NH4ClEtOH/H2O2 - 4> 90%Highly chemoselective; avoids catalyst poisoning.
Pd/C (10%), H2 (1 atm)MeOH24+< 40%Severe catalyst poisoning by the pyridine ring; stalls at intermediates.
SnCl2·2H2OEtOAc/EtOH1275 - 80%Effective, but generates heavy metal waste difficult to purge from the polar amine.
Zn(0) / NH4HCO2MeOH1 - 285 - 90%Fast alternative to Iron; requires careful temperature control (exothermic).

Section V: References

  • Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. ACS Publications. 1

  • A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors. PMC. 2

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 3

Sources

Optimization

optimizing reaction conditions for 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine synthesis

Ticket ID: #SYN-PYR-042 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Reaction Conditions & Troubleshooting Executive Summary You are attempting to synthesize 1-(2-methylpyridin-...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-PYR-042 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Reaction Conditions & Troubleshooting

Executive Summary

You are attempting to synthesize 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine . This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., crizotinib analogs, CDK inhibitors). The synthesis involves two distinct chemical challenges:

  • Heteroaryl C-N Coupling: Forcing a bond between the electron-deficient pyridine and the electron-rich pyrazole.

  • Chemoselective Reduction: Reducing the nitro group to an amine without hydrogenating the pyridine ring or oxidizing the unstable aminopyrazole product.

This guide provides a self-validating workflow, prioritizing scalable SNAr chemistry over expensive Pd-catalysis where possible, while addressing the specific electronic deactivation caused by the 2-methyl substituent.

Module 1: The C-N Coupling (The Bottleneck)

The Challenge

The 2-methyl group on the pyridine ring is electron-donating. This slightly deactivates the 4-position toward Nucleophilic Aromatic Substitution (SNAr) compared to a naked pyridine. Standard conditions often yield incomplete conversion.

Recommended Protocol (SNAr - "The Workhorse")

Use this as your primary method. It is scalable and avoids heavy metal contamination.

  • Substrates: 4-chloro-2-methylpyridine (1.0 equiv) + 4-nitro-1H-pyrazole (1.1 equiv).

  • Base: Cesium Carbonate (Cs₂CO₃, 2.0 equiv). Note: K₂CO₃ is often too weak for this specific methylated substrate.

  • Solvent: DMF or DMSO (Anhydrous).

  • Temperature: 110–120 °C.

Step-by-Step Workflow:

  • Dissolve 4-nitro-1H-pyrazole in DMF (0.5 M).

  • Add Cs₂CO₃ and stir at RT for 15 min to form the pyrazolate anion (visible color change).

  • Add 4-chloro-2-methylpyridine.

  • Heat to 120 °C. Monitor via LCMS every 2 hours.

  • Critical Endpoint: Stop when starting material <5%. Extended heating leads to black tar formation due to pyridine decomposition.

Alternative Protocol (Buchwald-Hartwig - "The Problem Solver")

Use this ONLY if SNAr fails or yields <40%.

  • Catalyst: Pd₂dba₃ (2 mol%) + Xantphos (4 mol%).

  • Base: Cs₂CO₃.[1][2]

  • Solvent: 1,4-Dioxane (degassed).

  • Temp: 100 °C.

  • Why Xantphos? Its wide bite angle favors reductive elimination of the bulky heteroaryl-heteroaryl amine bond.

Troubleshooting Guide: Coupling Step
SymptomProbable CauseCorrective Action
Low Conversion (<20%) 2-Me group deactivationSwitch solvent to NMP (higher boiling point) and increase temp to 140°C.
Regioisomers Observed Asymmetric pyrazole?If using 4-nitropyrazole, N1/N2 are identical. If using substituted pyrazole, steric bulk directs to the less hindered Nitrogen.
Black/Tarry Reaction Thermal decompositionOxygen leak. Ensure strict Argon/Nitrogen atmosphere. Pyridines oxidize at high temp.
Decision Logic Diagram

CouplingLogic Start Start: C-N Coupling CheckSubstrate Substrate: 4-Halo-2-Methylpyridine Start->CheckSubstrate SNAr_Trial Attempt SNAr: Cs2CO3, DMF, 120°C CheckSubstrate->SNAr_Trial CheckYield Yield > 50%? SNAr_Trial->CheckYield Success Proceed to Reduction CheckYield->Success Yes Fail_SNAr Switch to Buchwald: Pd2dba3/Xantphos CheckYield->Fail_SNAr No

Figure 1: Decision tree for selecting the optimal coupling strategy based on yield feedback.

Module 2: Nitro Reduction (The Chemoselectivity Trap)

The Challenge

Standard hydrogenation (Pd/C, H₂) poses two risks:

  • Ring Reduction: The pyridine ring can be partially reduced to piperidine, especially if the reaction becomes acidic (ammonium formation).

  • Product Instability: The resulting 4-aminopyrazole is electron-rich and prone to rapid air oxidation (turning red/purple).

Recommended Protocol (Iron-Mediated Reduction)

This method is chemically orthogonal to the pyridine ring, guaranteeing zero ring reduction.

  • Reagents: Iron powder (5.0 equiv) + Ammonium Chloride (NH₄Cl, 5.0 equiv).

  • Solvent: Ethanol/Water (4:1 ratio).

  • Temperature: 80 °C (Reflux).

Step-by-Step Workflow:

  • Suspend the nitro-intermediate in EtOH/H₂O.

  • Add NH₄Cl and Fe powder.

  • Heat to reflux for 1-2 hours.

  • Hot Filtration: Filter through Celite while hot to remove iron sludge.

  • Inert Workup: Evaporate solvent immediately under reduced pressure. Do not let the crude amine sit in air.

Troubleshooting Guide: Reduction Step
SymptomDiagnosisSolution
Mass Spec shows M+4 or M+6 Pyridine ring reductionStop using Pd/C. Switch to Fe/NH₄Cl or SnCl₂ immediately.
Product turns Red/Brown Air Oxidation of AmineStore product under Argon. Consider in situ protection (e.g., Boc-anhydride) if storage is required.
Stuck on Celite Product precipitationThe amine is polar. Wash the Celite cake with 10% MeOH in DCM to recover trapped product.

Module 3: Stability & Storage (The "Hidden" Killer)

Critical Warning: 4-aminopyrazoles are notoriously unstable as free bases. They undergo oxidative dimerization (azo-coupling) upon exposure to air.

Preservation Strategy:

  • Salt Formation: Isolate the product as an HCl or fumarate salt immediately after purification. The salt form is significantly more stable against oxidation.

  • Telescoping: If the amine is an intermediate for an amide coupling, do not isolate . Perform the reduction, filter, and add the next acyl chloride/acid directly to the filtrate.

Workflow Visualization

Workflow Nitro Nitro Intermediate Reduction Reduction (Fe/NH4Cl, EtOH/H2O) Nitro->Reduction Filtration Hot Filtration (Celite) Reduction->Filtration Decision Stable? Filtration->Decision Salt Convert to HCl Salt (Stable Solid) Decision->Salt Storage Needed Telescope Next Reaction (In Situ) Decision->Telescope Immediate Use

Figure 2: Workflow for handling the unstable aminopyrazole intermediate.

References

  • SNAr Mechanism on Pyridines

    • Nucleophilic Aromatic Substitution on Pyridines: C2 vs C4 Selectivity. Chemistry Stack Exchange. (Explains the electronic justification for C4 attack). Link

  • Buchwald-Hartwig Coupling of Pyrazoles

    • Usami, Y., et al. "Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole with various amines."[3] ResearchGate.[4] (Provides precedent for Pd-catalyzed coupling on pyrazole cores). Link

  • Stability of 4-Aminopyrazoles

    • Stability of Substituted 4-Aminopyridines and Pyrazoles. BenchChem Application Notes.[5] (Details oxidative degradation pathways). Link

  • Nitro Reduction Methodologies

    • Amine synthesis by nitro compound reduction.[6][7][8] Organic Chemistry Portal. (Comprehensive review of Fe, Pd/C, and transfer hydrogenation methods). Link

  • Specific Analog Synthesis (CDK Inhibitors)

    • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors.[9] MDPI. (Describes similar pyrazole-pyridine/pyrimidine coupling and reduction workflows). Link

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine. This guide is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges during the synthesis of this and structurally related compounds. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

The synthesis of this molecule, while seemingly straightforward, presents several critical junctures where side reactions can occur, impacting yield, purity, and scalability. The most common and modular approach involves a two-step sequence: an N-arylation of a pre-formed pyrazole ring followed by functional group manipulation to install the C4-amine. This guide will focus on troubleshooting this widely adopted pathway.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.

Question 1: My Buchwald-Hartwig N-arylation reaction stalls at ~50% conversion, leaving significant amounts of 4-nitropyrazole and 4-chloro-2-methylpyridine starting materials. What is causing the low conversion?

Answer: This is a classic symptom of catalyst deactivation or suboptimal reaction conditions, which is particularly common when using heteroaromatic substrates. Several factors could be at play:

  • Catalyst Inhibition by the Pyridine Substrate: The lone pair on the nitrogen atom of your 2-methylpyridine substrate can coordinate strongly to the palladium center of the catalyst. This non-productive binding can sequester the active catalyst, effectively poisoning it and halting the catalytic cycle.

  • Inappropriate Ligand Choice: The ligand is arguably the most critical component in a successful Buchwald-Hartwig coupling. For electron-rich, potentially coordinating heteroaryl halides, sterically bulky, electron-rich biaryl phosphine ligands are required. First-generation ligands (e.g., DPEPhos) are often ineffective.

  • Insufficiently Strong Base: The deprotonation of the pyrazole N-H is a key equilibrium step. If the base is not strong enough to maintain a sufficient concentration of the pyrazole anion, the reaction rate will be slow, and the reaction may not go to completion.

Troubleshooting & Optimization Protocol:

  • Switch to a "Second-Generation" or "Third-Generation" Ligand: Employ a sterically hindered biaryl phosphine ligand designed to promote the desired reductive elimination step and resist catalyst inhibition. Excellent choices for this type of transformation include XPhos , RuPhos , or tBuDavePhos .[1][2] These ligands create a bulky coordination sphere around the palladium, which accelerates the productive catalytic cycle and disfavors inhibitor binding.

  • Use a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are standard choices.[3] NaOtBu is generally more effective for less acidic N-H bonds but can be incompatible with base-sensitive functional groups.[2]

  • Optimize Solvent and Temperature: Aprotic, non-coordinating solvents like toluene or dioxane are preferred. While higher temperatures (80-110 °C) are typical, excessive heat can promote side reactions. If catalyst deactivation is suspected, running the reaction at a more moderate temperature (e.g., 80 °C) for a longer period may be beneficial.

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can ensure a more consistent initiation of the active Pd(0) species, leading to more reproducible results compared to using separate Pd sources and ligands.

Question 2: I've successfully performed the N-arylation, but I've isolated two distinct products. NMR analysis suggests they are isomers. What is the likely structure of the side product and how can I prevent its formation?

Answer: You are almost certainly observing the formation of a regioisomer . 4-Nitropyrazole exists as a mixture of two tautomers in solution. While the desired reaction is the coupling at the N1 position, coupling can also occur at the N2 position, leading to the formation of 2-(2-methylpyridin-4-yl)-4-nitro-2H-pyrazole.

G cluster_0 Tautomeric Equilibrium of 4-Nitropyrazole cluster_1 N-Arylation Pathways 4-Nitro-1H-pyrazole 4-Nitro-1H-pyrazole 4-Nitro-2H-pyrazole 4-Nitro-2H-pyrazole (minor tautomer) 4-Nitro-1H-pyrazole->4-Nitro-2H-pyrazole H⁺ shift Product_N1 Desired Product 1-(2-methylpyridin-4-yl)-4-nitro-1H-pyrazole 4-Nitro-1H-pyrazole->Product_N1 N1 Attack (Major Pathway) Product_N2 Side Product 2-(2-methylpyridin-4-yl)-4-nitro-2H-pyrazole 4-Nitro-2H-pyrazole->Product_N2 N2 Attack (Minor Pathway)

Caption: Regioisomer formation from pyrazole tautomers.

The ratio of these isomers is influenced by both steric and electronic factors. The 2-methyl group on the pyridine ring provides some steric hindrance, which generally favors substitution at the less hindered N1 position of the pyrazole. However, changes in solvent, temperature, and the specific catalyst system can alter this selectivity.

Troubleshooting & Optimization Protocol:

  • Steric Control: The inherent steric bulk of the 2-methylpyridine substrate is advantageous. If isomer formation is a significant issue, you cannot modify the substrate, but you can ensure the conditions favor the kinetic product.

  • Lower Reaction Temperature: Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., 80 °C instead of 110 °C) can sometimes increase the kinetic preference for the less-hindered N1 product.

  • Solvent Choice: The tautomeric equilibrium can be solvent-dependent. Empirically screening solvents like toluene, dioxane, and CPME (cyclopentyl methyl ether) may reveal an optimal medium for regioselectivity.

  • Characterization: Use 2D NMR techniques like HMBC and NOESY to definitively assign the structure of each isomer. A NOESY experiment should show a correlation between the pyridine H3/H5 protons and the pyrazole H3/H5 protons in the desired N1 isomer, a correlation that would be absent in the N2 isomer.

Question 3: My main impurity after the N-arylation step has a mass corresponding to 2-methylpyridine. How is this forming and how can I minimize it?

Answer: The formation of 2-methylpyridine is a result of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling reactions.[3] It occurs when the palladium-amide intermediate, instead of undergoing reductive elimination to form the desired C-N bond, undergoes β-hydride elimination. This pathway is only possible if the amine coupling partner has a β-hydrogen, which is not the case here.

However, an alternative pathway involves the base or solvent acting as a hydride source, leading to the reductive cleavage of the aryl-halide bond. This is often promoted by high temperatures and certain ligand/base combinations.

Troubleshooting & Optimization Protocol:

  • Check for Moisture: Rigorously dry all reagents and solvents. Water can facilitate protonolysis and other side reactions.

  • Lower the Temperature: This is the most effective way to reduce the rate of hydrodehalogenation relative to the productive coupling reaction.

  • Re-evaluate Ligand Choice: While bulky biaryl phosphine ligands are generally robust, some are better than others at promoting rapid reductive elimination, which outcompetes side reactions. If hydrodehalogenation is severe with one ligand (e.g., XPhos), screening another (e.g., RuPhos) may solve the problem.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect and monitor for during the synthesis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine?

A1: Across the entire two-step sequence (N-arylation and nitro reduction), you should monitor for the following key impurities.

Side ProductCommon CauseStep of FormationHow to Mitigate
2-(2-methylpyridin-4-yl)-4-nitro-1H-pyrazole Reaction at the N2 position of the pyrazole tautomer.N-ArylationLower reaction temperature; screen solvents.
2-Methylpyridine Hydrodehalogenation of the starting 4-chloro-2-methylpyridine.[3]N-ArylationLower reaction temperature; ensure anhydrous conditions.
4,4'-bi(2-methylpyridine) Homocoupling of the aryl halide starting material.N-ArylationUse an effective catalyst system to promote cross-coupling over homocoupling.
1-(2-methylpyridin-4-yl)-4-nitroso-1H-pyrazole Incomplete reduction of the nitro group.Nitro ReductionIncrease reaction time, temperature, or amount of reducing agent.

Q2: For the final step, what is the best method for reducing the nitro group to the amine without affecting the pyridine or pyrazole rings?

A2: Catalytic hydrogenation is often the cleanest method, but the pyridine ring can sometimes inhibit Pd/C catalysts. A more reliable and robust method for this substrate is reduction with a metal in acidic media.

  • Tin(II) Chloride (SnCl₂): This is a classic and highly effective method. Refluxing the nitro compound with an excess of SnCl₂·2H₂O in a solvent like ethanol or ethyl acetate, often with added concentrated HCl, gives a clean reduction. The product will be isolated as the hydrochloride salt.

  • Iron Powder in Acetic Acid: A greener and less toxic alternative to tin is using activated iron powder in acetic acid or with a catalytic amount of HCl in ethanol/water. This method is very effective for reducing aromatic nitro groups in the presence of other sensitive functionalities.

  • Catalytic Hydrogenation (H₂/Pd-C): While potentially problematic, this can work well. Using 5-10 mol% of 10% Pd/C in methanol or ethanol under a hydrogen atmosphere (from a balloon to 50 psi) is a standard procedure. If catalyst poisoning is observed, adding a small amount of acetic acid can sometimes improve performance.

Q3: Is it better to perform the N-arylation on 4-aminopyrazole directly?

A3: While it may seem more atom-economical, N-arylating 4-aminopyrazole directly is challenging. The free primary amine at the C4 position is nucleophilic and can compete with the pyrazole N-H, leading to complex mixtures of C-N and N-N coupled products. Furthermore, the free amine can also act as a ligand for the palladium catalyst, causing inhibition. The "nitro-then-reduce" strategy is overwhelmingly preferred because the nitro group is a robust, non-nucleophilic, and non-coordinating director that can be cleanly converted to the desired amine in the final step.

Section 3: Key Experimental Protocol & Workflow

Here we provide a representative experimental protocol for the N-arylation step, which is often the most challenging part of the synthesis.

Protocol: Buchwald-Hartwig N-Arylation of 4-Nitropyrazole

G cluster_setup cluster_reaction cluster_workup A 1. Add 4-nitropyrazole, 4-chloro-2-methylpyridine, K₃PO₄ (base), and XPhos Pd G3 (precatalyst) to an oven-dried flask. B 2. Seal flask, evacuate, and backfill with Argon (3x). D 4. Heat reaction mixture to 100 °C with vigorous stirring. A->D C 3. Add anhydrous toluene via syringe. E 5. Monitor reaction progress by LC-MS or TLC. F 6. Cool to RT. Dilute with ethyl acetate and water. D->F G 7. Separate layers. Wash organic layer with brine. H 8. Dry (Na₂SO₄), filter, and concentrate. I 9. Purify by flash chromatography.

Caption: Workflow for Buchwald-Hartwig N-arylation.

Step-by-Step Methodology:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-nitropyrazole (1.0 eq), 4-chloro-2-methylpyridine (1.1 eq), potassium phosphate (K₃PO₄, 2.0 eq), and XPhos Pd G3 precatalyst (0.02 eq).

  • Seal the vial with a septum-containing cap. Evacuate the vial and backfill with argon gas. Repeat this cycle two more times.

  • Through the septum, add anhydrous toluene (to make a ~0.2 M solution based on the limiting reagent).

  • Place the vial in a preheated oil bath or heating block set to 100 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction's progress by taking aliquots and analyzing via LC-MS or TLC until the 4-nitropyrazole has been consumed.

  • Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by flash column chromatography on silica gel to yield the pure 1-(2-methylpyridin-4-yl)-4-nitro-1H-pyrazole.

References

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]

  • Organic Chemistry Portal. (2019). Pyrazole synthesis. Available at: [Link]

  • MDPI. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • MDPI. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available at: [Link]

  • Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available at: [Link]

  • Various Authors. (2012). Recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

  • MDPI. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Nature. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Available at: [Link]

Sources

Optimization

1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine solubility issues in biological assays

Welcome to the Assay Optimization and Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the chemical liabilities of heterocyclic amines in high-throughput screening (H...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Optimization and Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the chemical liabilities of heterocyclic amines in high-throughput screening (HTS) and lead optimization.

Working with 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine presents a classic "solvent shift" precipitation challenge. This compound contains two key ionizable moieties: a 2-methylpyridine ring and a primary amine on an electron-rich pyrazole core. At physiological pH (7.4), both basic nitrogens are largely unprotonated. The resulting neutral species is highly lipophilic, driving strong crystal lattice energy and poor aqueous solubility.

This guide deconstructs the physical chemistry behind its behavior and provides field-proven, self-validating protocols to ensure your biological assay readouts are driven by true target engagement, not compound precipitation.

Section 1: Troubleshooting Guide & FAQs

Q1: Why does 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine precipitate when diluted from a 10 mM DMSO stock into my pH 7.4 assay buffer? A: This is a failure of kinetic solubility[1]. In drug discovery, compounds are typically stored in 100% DMSO[2]. When this DMSO stock is rapidly diluted into an aqueous buffer, the localized concentration of the compound momentarily exceeds its kinetic solubility limit before it can properly disperse[2]. The rapid change in the solvent's dielectric constant forces the unprotonated 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine to form a supersaturated solution, which rapidly nucleates and "crashes out" as amorphous aggregates[3]. Causality-Driven Solution: Avoid direct high-ratio dilutions. Use intermediate dilution steps in mixed DMSO/buffer systems to ease the solvent transition, or introduce carrier proteins (like BSA) to stabilize the supersaturated state.

Q2: How can I distinguish between true biological inhibition and assay interference caused by precipitation? A: Precipitated 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine particles will scatter light, which severely interferes with fluorescence, absorbance, and luminescence readouts[4]. This light scattering often mimics enzyme inhibition, leading to false positives, or false negatives if the precipitate non-specifically sequesters the biological target[2]. Self-Validating System: Run a parallel laser nephelometry assay (light scattering) on your compound in the exact assay buffer without the biological target[5]. If the nephelometry signal spikes at your assay concentration, your biological data is compromised[6].

Q3: What is the optimal DMSO stock preparation protocol for this specific amine? A: The pyrazol-4-amine moiety is electron-rich and susceptible to oxidation, while the overall molecule is highly sensitive to water-induced precipitation.

  • Use Anhydrous Solvents : Use only anhydrous, argon-purged DMSO to prevent water uptake and oxidative degradation of the primary amine[3].

  • Avoid Temperature Shock : Aliquot the stock into single-use volumes and store at -20°C or -80°C. Repeated freeze-thaw cycles introduce ambient moisture into the vial. This water uptake lowers the solubility limit of the compound inside the DMSO stock, causing invisible micro-precipitates before you even begin your assay[3].

Section 2: Kinetic vs. Thermodynamic Solubility Parameters

To build a robust assay, you must understand the difference between kinetic and thermodynamic solubility parameters. Never use thermodynamic data to justify a kinetic assay concentration[1].

ParameterKinetic SolubilityThermodynamic Solubility
Definition Maximum concentration before precipitation occurs upon rapid dilution from DMSO into aqueous buffer[7].Equilibrium concentration of the dissolved compound in a saturated solution with excess solid[7].
Primary Use Case High-Throughput Screening (HTS), early in vitro biochemical/cell-based assays[4].Lead optimization, oral bioavailability prediction, formulation development[7].
Incubation Time Short (1 to 4 hours) to mimic assay conditions[4].Long (24 to 72 hours) to reach physical equilibrium[8].
Starting Material 10 mM or 20 mM DMSO Stock Solution[8].Solid crystalline or amorphous powder[8].
Detection Method Laser Nephelometry (Light Scattering) or UV-Vis[4].Shake-Flask followed by LC-MS/MS or HPLC-UV[9].

Section 3: Experimental Methodologies

Protocol A: Kinetic Solubility Assessment via Laser Nephelometry

Objective: Determine the maximum assay concentration of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine before precipitation occurs.

  • Stock Preparation : Thaw a single-use 10 mM stock of the compound in anhydrous DMSO[3].

  • Serial Dilution : Prepare a 10-point 2-fold serial dilution of the compound in 100% DMSO in a V-bottom 96-well plate[6].

  • Buffer Transfer : Dispense 190 µL of your exact biological assay buffer (e.g., pH 7.4 PBS) into a flat-bottom, clear 96-well reading plate[6].

  • Solvent Shift : Rapidly transfer 10 µL of the DMSO dilution series into the buffer plate (final DMSO concentration = 5%). Mix thoroughly via pipetting[5].

  • Incubation : Incubate the plate at room temperature for 2 hours (matching your biological assay timeframe)[4].

  • Readout : Scan the plate using a laser nephelometer (e.g., Nephelostar). Precipitated particles will scatter the laser light, increasing the Nephelometric Turbidity Units (NTU)[6].

  • Analysis : Plot NTU versus compound concentration. The "kick-off" point where the signal rises above the baseline buffer is your kinetic solubility limit[6]. Do not dose your biological assay above this concentration.

Protocol B: Thermodynamic Solubility Assessment (Shake-Flask LC-MS)

Objective: Determine the true equilibrium solubility for late-stage lead optimization.

  • Solid Addition : Add an excess amount (~2-5 mg) of solid 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine powder to a glass vial[8].

  • Buffer Addition : Add 1 mL of aqueous buffer (e.g., pH 7.4 PBS). Crucial: Do not add any DMSO, as even 1 µL will alter the thermodynamic equilibrium[10].

  • Equilibration : Cap the vial and agitate on a rotary shaker at 37°C for 24 to 48 hours to ensure complete thermodynamic equilibrium[8].

  • Phase Separation : Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes to pellet the undissolved solid[8].

  • Quantification : Carefully aspirate the saturated supernatant, dilute it in mobile phase, and quantify the dissolved compound concentration using LC-MS/MS against a standard calibration curve[8].

Section 4: Troubleshooting Workflow Visualization

G Start Assay Interference Detected (False Positives / Variable Data) Stock Verify DMSO Stock Integrity (Anhydrous, No Freeze-Thaw) Start->Stock Kinetic Run Kinetic Solubility Assay (Laser Nephelometry) Stock->Kinetic Decision Precipitate Detected at Assay Concentration? Kinetic->Decision Optimize Optimize Dilution Protocol (Intermediate Steps, Carrier Proteins) Decision->Optimize Yes Artifacts Investigate Other Artifacts (e.g., Target Aggregation) Decision->Artifacts No Success Proceed with Validated Biological Assay Optimize->Success Artifacts->Success

Workflow for troubleshooting compound precipitation in biological assays.

References

  • [1] Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed. National Institutes of Health (NIH).[Link]

  • [2] Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • [3] Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. ResearchGate. [Link]

  • [8] Shake-Flask Solubility Assay. Bienta. [Link]

  • [4] In vitro solubility assays in drug discovery - PubMed. National Institutes of Health (NIH).[Link]

  • [6] 3.8. Determination of Kinetic Solubility. Bio-protocol.[Link]

  • [5] Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. [Link]

  • [10] Shake Flask logK - Lokey Lab Protocols. Wikidot.[Link]

Sources

Troubleshooting

avoiding degradation of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine during storage

Document ID: TSD-MPPA-001 Version: 1.0 Introduction This technical support guide is intended for researchers, scientists, and drug development professionals working with 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine. This...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSD-MPPA-001

Version: 1.0

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and storage of this compound. Our goal is to equip you with the knowledge to mitigate degradation and ensure the integrity of your experiments.

The molecular structure of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine, which incorporates a pyridine ring, a pyrazole ring, and an aromatic amine, presents specific stability challenges. Aromatic amines are known to be susceptible to oxidation, and the heterocyclic rings can be influenced by factors such as pH, light, and temperature.[1] This guide will address these vulnerabilities in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

Question 1: I've observed a color change in my solid sample of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine, from off-white to a yellowish or brownish hue. What is causing this, and is the material still usable?

Answer:

A color change in your solid sample is a primary indicator of degradation, most likely due to oxidation. The aromatic amine group (-NH2) on the pyrazole ring is susceptible to air oxidation, which can lead to the formation of colored impurities.

Causality:

  • Oxidation: The lone pair of electrons on the nitrogen atom of the amine group makes it susceptible to attack by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures. The resulting oxidized species are often highly conjugated molecules that absorb visible light, appearing colored.

  • Moisture: Aromatic amines are often hygroscopic, meaning they can absorb moisture from the air.[2] The presence of water can facilitate certain degradation pathways.

Is it usable? The usability of the material depends on the extent of degradation and the sensitivity of your application. For applications requiring high purity, such as in drug development or for creating standard solutions, the material should be considered compromised. For less sensitive screening experiments, it might still provide qualitative results, but with a significant risk of inaccurate data.

Recommended Actions:

  • Analytical Purity Check: Before use, verify the purity of the discolored sample using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with a UV detector.[3] Compare the chromatogram to that of a known pure sample. The presence of new peaks or a significant decrease in the main peak area confirms degradation.

  • Proper Storage: To prevent this issue, always store 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a controlled room temperature or refrigerated.[4]

Question 2: My stock solution of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine in DMSO has turned yellow after a few days at room temperature. What is happening?

Answer:

Similar to the solid-state discoloration, a color change in a DMSO stock solution indicates degradation. While DMSO is a common solvent, prolonged storage at room temperature, especially when exposed to light and air, can lead to the degradation of sensitive compounds like aromatic amines.

Causality:

  • Oxidation: The primary cause is likely oxidation of the aromatic amine. This process can be accelerated in solution.

  • Solvent Purity: The purity of the DMSO can also be a factor. Older or lower-grade DMSO can contain impurities or be acidic, which can catalyze degradation.

Recommended Actions:

  • Short-Term Storage: For immediate use, solutions can be prepared and used within the same day.

  • Long-Term Storage: For long-term storage, it is advisable to store stock solutions at -20°C or -80°C.[5] Aliquoting the stock solution into smaller, single-use vials will prevent repeated freeze-thaw cycles, which can also contribute to degradation.

  • Inert Atmosphere: Before sealing and freezing, consider purging the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.

Question 3: I'm seeing unexpected peaks in my HPLC analysis of a sample containing 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine that has been stored under acidic conditions. What are these likely degradation products?

Answer:

Under acidic conditions, the pyridine and pyrazole rings, as well as the amine group, can be involved in degradation pathways.

Potential Degradation Pathways:

  • Hydrolysis: While the core heterocyclic rings are generally stable, strong acidic conditions, especially with heat, can potentially lead to ring-opening or other hydrolytic degradation.[6][7]

  • Deamination: The amino group could be removed under certain acidic conditions, potentially leading to the formation of a hydroxyl group in its place.[8]

Recommended Actions:

  • Forced Degradation Study: To identify the degradation products, a forced degradation study is recommended.[9] This involves intentionally exposing the compound to various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H2O2, heat, and light) and analyzing the resulting mixtures by LC-MS to identify the mass of the degradation products.[8][9]

  • pH Control: If your experimental conditions require a specific pH, use a well-buffered system and prepare solutions fresh. Avoid prolonged storage in acidic or basic solutions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine?

A: The optimal storage conditions are in a tightly sealed container, under an inert atmosphere (argon or nitrogen), protected from light, and in a cool, dry place.[2][10] For long-term storage, refrigeration (2-8°C) is recommended.[11]

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated) or controlled room temperature.Minimizes thermal degradation and slows oxidative processes.[2]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the aromatic amine.
Light Amber vial or stored in the darkPrevents photodegradation.
Moisture Tightly sealed container in a dry environment.Aromatic amines can be hygroscopic; moisture can facilitate degradation.[2]
Q2: How should I prepare and store solutions of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine?

A: For short-term use, solutions can be prepared in a suitable solvent (e.g., DMSO, DMF, or alcohols) and used immediately. For long-term storage, prepare concentrated stock solutions, aliquot into single-use vials, purge with an inert gas, and store at -20°C or -80°C.[5]

Q3: What analytical techniques are best for assessing the stability of this compound?

A: A stability-indicating HPLC method with UV detection is the most common and effective technique for monitoring the purity and degradation of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine.[3] LC-MS can be used to identify the mass of any degradation products formed.[12] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the structure of the compound and its degradation products.[6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC method to assess the purity of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine and detect degradation products.

Instrumentation:

  • HPLC system with a UV-Vis detector, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Dilute to a working concentration of approximately 100 µg/mL with the same solvent mixture.

Data Analysis:

  • Calculate the purity of the main peak as a percentage of the total peak area.

  • Monitor for the appearance of new peaks over time or under stress conditions, which would indicate degradation.

Protocol 2: Forced Degradation Study Workflow

This workflow provides a systematic approach to identifying potential degradation pathways.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start Prepare Stock Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Expose Aliquots Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Expose Aliquots Oxidation Oxidative Stress (3% H2O2, RT) Start->Oxidation Expose Aliquots Thermal Thermal Stress (Solid, 80°C) Start->Thermal Expose Aliquots Photo Photolytic Stress (UV/Vis Light) Start->Photo Expose Aliquots Analysis Analyze by LC-MS (at t=0, 2, 8, 24h) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Pathway Identify Degradation Pathways Analysis->Pathway Method Validate Stability- Indicating Method Analysis->Method

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

The following diagram illustrates the primary molecular sites susceptible to degradation.

Caption: Potential degradation sites on the molecule.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Google Cloud.
  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (n.d.). ResearchGate.
  • Pyridine | C5H5N. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Pyridine. (2023, July 6). Apollo Scientific.
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023, February 25). MDPI. Retrieved March 7, 2026, from [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Microbial Degradation of Pyridine and Pyridine Derivatives. (n.d.). ResearchGate.
  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. (n.d.). Acta Poloniae Pharmaceutica. Retrieved March 7, 2026, from [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2021, August 5). MDPI. Retrieved March 7, 2026, from [Link]

  • Oxidation of pyridine. (n.d.). ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. Retrieved March 7, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2023, April 17). MDPI. Retrieved March 7, 2026, from [Link]

  • What are the product of degradation from Pyridine? (2019, March 6). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, March). Asian Journal of Research in Chemistry. Retrieved March 7, 2026, from [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023, March 25). MDPI. Retrieved March 7, 2026, from [Link]

  • 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine. (n.d.). American Elements. Retrieved March 7, 2026, from [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption. (n.d.). MatheO. Retrieved March 7, 2026, from [Link]

  • Articles List. (n.d.). Analytical Methods in Environmental Chemistry Journal. Retrieved March 7, 2026, from [Link]

  • (PDF) Analytical Methods for Performing Pesticide Degradation Studies in Environmental Samples. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Optimization

interpreting ambiguous NMR spectra of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers and drug development professionals deconvolute the complex Nuclear Magnetic R...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers and drug development professionals deconvolute the complex Nuclear Magnetic Resonance (NMR) spectra of N-heterocyclic compounds.

The molecule in focus—1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine —presents a triad of analytical challenges: overlapping aromatic spin systems, quadrupolar relaxation from multiple nitrogen centers, and dynamic conformational exchange. This guide provides the mechanistic causality behind these phenomena and self-validating protocols to ensure absolute structural confidence.

Quantitative Data Reference

Before troubleshooting, it is critical to establish the baseline spectral expectations. The table below summarizes the predicted chemical shifts and key 2D correlations for 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine in DMSO-d₆.

Structural MoietyPosition¹H Shift (ppm)¹³C Shift (ppm)Multiplicity / CouplingKey HMBC Correlations (³J / ²J)
Pyridine Ring C2-~159.0Quaternary-
C2-CH₃~2.45~24.0Singlet (3H)Pyridine C2, C3
C3~7.30~108.0Doublet (J ≈ 1.5 Hz)Pyridine C2, C4, C5
C4-~146.0Quaternary-
C5~7.45~112.0Doublet of doubletsPyridine C3, C6
C6~8.40~150.0Doublet (J ≈ 5.5 Hz)Pyridine C2, C4
Pyrazole Ring C3~7.65~125.0Singlet (1H)Pyrazole C4, C5
C4-~130.0Quaternary (C-NH₂)-
C5~8.15~115.0Singlet (1H)Pyrazole C3, C4; Pyridine C4
Amine Group -NH₂~4.50-Broad Singlet (2H)Pyrazole C3, C4, C5

Frequently Asked Questions (Troubleshooting)

Q1: My aromatic proton signals (7.0–8.5 ppm) are overlapping. How do I definitively distinguish the pyrazole protons from the pyridine protons?

Causality: The electron-withdrawing nature of both the pyridine and pyrazole rings places their resonances in the exact same chemical shift window. Relying solely on 1D ¹H NMR integration or predicted shifts is insufficient for regulatory submissions. Solution: Utilize 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation). The pyrazole H5 proton will show a critical ³J correlation across the inter-ring C-N bond to the pyridine C4 quaternary carbon[1]. This cross-peak acts as a definitive bridge between the two isolated spin systems.

Q2: The -NH₂ signal is either an extremely broad hump or entirely missing from my ¹H spectrum. Is my compound degrading?

Causality: This is rarely degradation. It is a combination of two phenomena:

  • Chemical Exchange: The amine protons exchange rapidly with trace water in the deuterated solvent.

  • Quadrupolar Broadening: The adjacent ¹⁴N nucleus has a spin of I=1 and a quadrupole moment. Rapid quadrupolar relaxation causes the attached protons to experience a fluctuating magnetic field, severely broadening the signal[2]. Overtone transitions and overtone NMR studies have shown that asymmetric nitrogen environments exacerbate this line broadening[3]. Solution: Switch to a strongly hydrogen-bonding solvent like DMSO-d₆ to slow the chemical exchange rate, and ensure the solvent is ultra-dry[2].

Q3: I observe duplicate sets of signals or severe line broadening in the aromatic region, suggesting impurities, but my LC-MS shows >99% purity. What is happening?

Causality: Restricted rotation around the C(pyridine)-N(pyrazole) bond. The steric clash between the pyrazole ring and the pyridine protons creates an energy barrier to rotation. On the NMR timescale at room temperature, this results in the observation of distinct rotational isomers (rotamers)[2]. Solution: Perform Variable Temperature (VT) NMR. Heating the sample increases the kinetic energy, surpassing the rotational barrier and coalescing the signals into a sharp, time-averaged spectrum[2].

Diagnostic Visualizations

Troubleshooting_Workflow Start Ambiguous NMR Spectrum Issue1 Overlapping Aromatic Signals Start->Issue1 Issue2 Missing/Broad -NH2 Signal Start->Issue2 Issue3 Duplicate Signals (Line Broadening) Start->Issue3 Action1 Acquire 2D HMBC/HSQC Issue1->Action1 Action2 Use Ultra-Dry DMSO-d6 Issue2->Action2 Action3 Perform VT-NMR (Heat) Issue3->Action3 Result1 Unambiguous C-H Connectivity Action1->Result1 Result2 Sharp -NH2 Peak Action2->Result2 Result3 Coalesced Spectrum Action3->Result3

Diagnostic workflow for resolving NMR ambiguities in N-heterocycles.

HMBC_Correlations PyrH5 Pyrazole H5 (Proton) PydC4 Pyridine C4 (Quaternary Carbon) PyrH5->PydC4 3J (Across C-N bond) PyrC4 Pyrazole C4 (Quaternary Carbon) PyrH5->PyrC4 2J (Intra-ring) PydH3 Pyridine H3/H5 (Protons) PydH3->PydC4 2J / 3J (Intra-ring)

Key 2D HMBC correlations for differentiating pyrazole and pyridine rings.

Standard Operating Procedures (Methodologies)

Protocol A: Preparation of Ultra-Dry NMR Samples for Exchangeable Proton Detection

This protocol ensures that chemical exchange with trace water does not mask the -NH₂ signal.

  • Solvent Selection: Utilize high-quality DMSO-d₆ (99.9% D) packaged in single-use ampoules. DMSO acts as a strong hydrogen-bond acceptor, locking the amine protons in place and reducing their exchange rate[4].

  • Desiccation: Add activated 3Å molecular sieves to the NMR tube prior to adding the solvent. Allow the solvent to sit over the sieves for 15 minutes before introducing the API.

  • Sample Preparation: Dissolve 15-20 mg of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine in 0.6 mL of the dried DMSO-d₆. Avoid shaking vigorously to prevent the introduction of atmospheric moisture; gently invert to mix.

  • Validation: Acquire a standard 1D ¹H spectrum. The -NH₂ signal should now appear as a distinct, integratable broad singlet around 4.5–5.0 ppm.

Protocol B: Variable Temperature (VT) NMR for Coalescence of Rotamers

This protocol acts as a self-validating system to prove that duplicate signals are conformational isomers, not chemical impurities.

  • Baseline Acquisition: Acquire a high-resolution 1D ¹H NMR spectrum at 298 K (25 °C). Note the integral ratios of the suspected rotameric peaks.

  • Incremental Heating: Increase the probe temperature in 10 °C increments (e.g., 308 K, 318 K, 328 K, up to 353 K).

  • Thermal Equilibration: At each temperature step, allow the sample to equilibrate for exactly 5 minutes before locking, shimming, and acquiring the spectrum.

  • Coalescence Point Determination: Observe the spectra. If the duplicate signals broaden, merge, and eventually sharpen into a single set of peaks at higher temperatures, the phenomenon is definitively restricted rotation[2].

  • Self-Validation (Cooling): Critical Step. Cool the sample back to 298 K and re-acquire the spectrum. The spectrum must perfectly match the baseline acquisition from Step 1. If it does not, the compound has undergone thermal degradation rather than conformational exchange.

References

  • BenchChem Tech Support. Troubleshooting unexpected NMR shifts in 3-chloro-9H-pyrido[2,3-b]indole - Benchchem.2

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.4

  • Royal Society of Chemistry (RSC). Quantitative analysis of 14 N quadrupolar coupling using 1 H detected 14 N solid-state NMR.3

  • PubMed Central (PMC). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC.1

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine

Case ID: SYN-PYR-042 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers Executive Summary The synthesis of 1-(2...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-PYR-042 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers

Executive Summary

The synthesis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine presents a classic challenge in heterocyclic process chemistry: balancing the nucleophilicity required for ring coupling with the chemoselectivity needed for reduction in the presence of a "catalyst poison" (the pyridine ring).

This guide addresses the two critical bottlenecks in the scale-up workflow:

  • The N-Arylation (SNAr) Interface: Overcoming the poor nucleophilicity of 4-nitropyrazole against the electron-deficient (but sterically hindered) 2-methyl-4-chloropyridine.

  • The Catalytic Hydrogenation Stall: Solving the issue of pyridine-induced catalyst deactivation during nitro reduction.

Module 1: Visualizing the Critical Path

The following workflow illustrates the optimized route and decision gates for scaling this synthesis.

SynthesisWorkflow Start Starting Materials: 4-Chloro-2-methylpyridine + 4-Nitropyrazole Step1 Step 1: N-Arylation (S_NAr) Base: Cs2CO3 or NaH Solvent: DMF, 100-120°C Start->Step1 Check1 QC Gate 1: Conversion > 95%? Step1->Check1 Check1->Step1 No (Increase Temp/Base) Purification1 Workup: Water precipitation (Avoid Chromatography) Check1->Purification1 Yes Step2 Step 2: Nitro Reduction H2, Pd/C, MeOH Purification1->Step2 Solution SOLUTION: Add 1.1 eq HCl or AcOH (Protonate Pyridine) Purification1->Solution Direct Route (Optimized) Issue ISSUE: Reaction Stalls due to Pyridine Poisoning Step2->Issue Standard Conditions Issue->Solution Apply Fix Final Final Product: Amine (Free base or HCl Salt) Solution->Final Complete Reduction

Figure 1: Logical workflow for the synthesis and troubleshooting of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine, highlighting the critical intervention point during reduction.

Module 2: The N-Arylation Step (SNAr)

Objective: Coupling 4-nitropyrazole with 4-chloro-2-methylpyridine.

Q1: The reaction conversion stalls at 60-70%. Adding more starting material doesn't help. Why?

Diagnosis: This is likely a base/nucleophile mismatch . 4-Nitropyrazole is a weak nucleophile due to the electron-withdrawing nitro group. While 4-chloropyridine is activated for Nucleophilic Aromatic Substitution (SNAr), the 2-methyl group provides slight electron donation and steric hindrance, reducing electrophilicity compared to unsubstituted 4-chloropyridine [1].

Troubleshooting Protocol:

  • Switch Bases: If using K2CO3, switch to Cs2CO3 (Cesium Carbonate). The larger cesium cation improves the solubility of the pyrazolate anion in organic solvents like DMF or DMSO, significantly enhancing the reaction rate.

  • Temperature Threshold: Ensure the internal reaction temperature reaches 110–120°C . SNAr on substituted pyridines often has a high activation energy barrier.

  • Alternative (Strong Base): For stubborn scales (>100g), use NaH (Sodium Hydride) in DMF at 0°C to pre-form the pyrazolate anion before adding the chloropyridine. This ensures 100% deprotonation and maximum nucleophilicity.

Q2: We are seeing a "black tar" formation during workup. How do we purify this on a kilogram scale without columns?

Diagnosis: DMF/DMSO retention and thermal decomposition byproducts. Solution:

  • The "Crash-Out" Method: Do not rotovap DMF to dryness; it requires high heat which degrades the product. Instead, pour the reaction mixture slowly into 3-4 volumes of ice-water with vigorous stirring. The nitro-intermediate is typically hydrophobic and will precipitate as a solid.

  • Filtration: Filter the solid, wash copiously with water to remove inorganic salts and residual DMF, and dry in a vacuum oven. This usually yields >90% purity, sufficient for the next step.

Module 3: The Nitro Reduction (The Critical Bottleneck)

Objective: Reducing the nitro group to the amine without poisoning the catalyst.

Q3: Our hydrogenation (H2, Pd/C) stops after 10% conversion. The catalyst seems dead.

Diagnosis: Pyridine Poisoning. The basic nitrogen atom of the pyridine ring coordinates strongly to the Palladium surface, effectively blocking the active sites required for hydrogen adsorption. This is a pervasive issue in pyridine chemistry [2].

The Fix: Acidic Protonation Strategy You must "mask" the pyridine nitrogen.

  • Protocol: Perform the hydrogenation in MeOH containing 1.1 to 1.5 equivalents of HCl (or Acetic Acid).

  • Mechanism: The acid protonates the pyridine nitrogen (

    
    ), forming a pyridinium salt. The positively charged pyridinium ion cannot coordinate to the neutral Pd surface, leaving the catalyst free to reduce the nitro group.
    
  • Outcome: Reaction rates typically increase by 10-50x.

Q4: Catalytic hydrogenation is deemed too hazardous for our current facility. What is a scalable chemical alternative?

Diagnosis: Safety constraints regarding high-pressure H2 gas. Solution: Iron-Ammonium Chloride Reduction (Bechamp-type). This is a robust, self-validating method for scale-up that avoids H2 gas entirely.

Protocol (Fe/NH4Cl):

  • Suspend the nitro-intermediate in EtOH:Water (3:1) .

  • Add 5.0 equivalents of Iron powder (325 mesh is best) and 2.0 equivalents of Ammonium Chloride .

  • Heat to 70-80°C .

  • Monitoring: The reaction is heterogeneous. Vigorous mechanical stirring is required. Completion is usually observed within 2-4 hours.

  • Workup: Filter hot through Celite to remove iron oxide sludge. The filtrate contains your amine.[1]

Comparison of Reduction Methods:

FeatureCatalytic Hydrogenation (Pd/C)Fe / NH4Cl
Speed Fast (if acid is used)Moderate
Safety High Risk (H2 gas, pyrophoric Pd)Low Risk (No gas, aqueous)
Waste Low (Catalyst recycling)High (Iron sludge disposal)
Cost High (Pd metal)Very Low (Iron is cheap)
Recommendation Best for >1kg (if flow chem available)Best for 100g - 1kg batches

Module 4: Isolation and Stability

Q5: The final amine turns brown/purple upon storage. Is it decomposing?

Diagnosis: Oxidative Instability. Electron-rich amino-pyrazoles are prone to air oxidation, forming azo-dimers or highly colored N-oxide impurities over time.

Stabilization Protocol: Do not store the compound as the free base. Convert it immediately to the Dihydrochloride Salt (x2 HCl) .

  • Dissolve the crude amine in EtOAc or MeOH.

  • Add 2.5 equivalents of HCl (in dioxane or ether).

  • The salt will precipitate as a white/off-white solid.

  • Benefit: The salt form is shelf-stable, less hygroscopic, and resistant to oxidation.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Mechanism & Reactivity Patterns: 4-Chloropyridines are significantly more reactive toward SNAr than 2-chloropyridines due to the para-position resonance stabiliz
    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
    • Relevant Context: (General reactivity context).

  • Catalytic Hydrogenation Troubleshooting

    • Pyridine Poisoning: The coordination of pyridine nitrogen to Pd/C is a known failure mode. Protonation is the standard industrial solution.
    • Source: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
    • Online Verification:

  • Synthetic Precedents

    • Similar Coupling Reactions: Synthesis of N-heteroaryl pyrazoles via SNAr is well-documented for kinase inhibitors.
    • Source: (MDPI, 2023). Describes similar pyrazole-pyrimidine couplings.

  • Alternative Reductions

    • Fe/NH4Cl Method: A standard green chemistry alternative for nitro reduction.[2]

    • Source:

Sources

Reference Data & Comparative Studies

Validation

validating the biological activity of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine

This guide outlines a rigorous, self-validating framework for assessing the biological activity of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine . Based on its chemical structure—a pyrazole amine core substituted with a 2-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, self-validating framework for assessing the biological activity of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine .

Based on its chemical structure—a pyrazole amine core substituted with a 2-methylpyridine—this molecule represents a privileged scaffold often found in Porcupine (PORCN) inhibitors (targeting the Wnt signaling pathway) and certain Type I Kinase inhibitors (e.g., p38 MAPK, CDKs). Consequently, validation must distinguish between these two primary mechanisms of action.

Executive Summary

1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine acts as a bioisostere to the biaryl cores found in potent Wnt secretion inhibitors like Wnt-C59 and LGK974 . Its 2-methylpyridine moiety is a critical "warhead" that interacts with the membrane-bound O-acyltransferase Porcupine (PORCN), preventing the palmitoylation and subsequent secretion of Wnt ligands. However, the aminopyrazole motif also mimics the ATP-binding hinge region of kinases.

This guide provides a definitive protocol to validate its activity as a Wnt Pathway Antagonist while ruling out off-target Kinase Inhibition .

Mechanistic Positioning & Comparators

To objectively evaluate performance, the compound must be benchmarked against established standards in both Wnt and Kinase chemical space.

ComparatorPrimary TargetMechanismUse Case in Validation
Wnt-C59 Porcupine (PORCN)Prevents Wnt palmitoylation (IC₅₀ ~74 pM)Gold Standard: Positive control for Wnt secretion inhibition.
LGK974 (WNT974)Porcupine (PORCN)Clinical-stage PORCN inhibitorClinical Benchmark: Validates potency relative to drug candidates.
IWP-2 Porcupine (PORCN)Older generation inhibitorReference: Useful for comparing kinetics (slower onset).
SB203580 p38 MAPKATP-competitive kinase inhibitorNegative Control: Rules out p38 kinase off-target effects.
Biological Validation Workflow

The following decision tree illustrates the logic flow for validating the compound's primary mode of action.

ValidationWorkflow Start Compound: 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine Step1 Step 1: Wnt Reporter Assay (STF) (HEK293-STF Cells) Start->Step1 Decision1 Is Wnt Activity Inhibited? Step1->Decision1 Step2A Step 2A: Rescue Experiment (Add Exogenous Wnt3a) Decision1->Step2A Yes (IC50 < 1 µM) Step2B Step 2B: Kinase Profiling (p38, CDK, JNK) Decision1->Step2B No / Weak OutcomeWnt Outcome: PORCN Inhibitor (Inhibits Secretion) Step2A->OutcomeWnt Activity Rescued (Block is upstream) OutcomeKinase Outcome: Kinase Inhibitor (Direct Signal Block) Step2A->OutcomeKinase No Rescue (Block is downstream) Step2B->OutcomeKinase High Affinity Binding OutcomeInactive Outcome: Inactive / Prodrug Step2B->OutcomeInactive No Binding

Figure 1: Logic flow for distinguishing Porcupine inhibition (Wnt secretion) from downstream signal blockade.

Detailed Experimental Protocols
Protocol A: SuperTopFlash (STF) Wnt Reporter Assay

This is the definitive assay for Wnt pathway inhibitors. The compound should inhibit the expression of luciferase driven by TCF/LEF binding sites only if Wnt ligands are being produced autocrinely.

Materials:

  • Cell Line: HEK293-STF (stably transfected with SuperTopFlash reporter).

  • Stimulus: Wnt3a-conditioned medium (for downstream check) vs. Co-culture (for secretion check).

  • Reagent: Bright-Glo™ Luciferase Assay System.

Step-by-Step Methodology:

  • Seeding: Plate HEK293-STF cells (10,000 cells/well) in a 96-well white-walled plate. Allow attachment for 24 hours.

  • Treatment (Secretion Mode): Transfect cells with a Wnt3a expression plasmid OR co-culture with Wnt3a-producing L-cells.

  • Dosing: Add the test compound in a 10-point serial dilution (e.g., 10 µM down to 0.1 nM). Include Wnt-C59 (100 nM) as a positive control.

  • Incubation: Incubate for 24–48 hours. PORCN inhibitors require longer incubation to deplete the pool of palmitoylated Wnt.

  • Readout: Add luciferase substrate and read luminescence.

  • Data Analysis: Normalize to DMSO control. Calculate IC₅₀.

    • Success Criterion: IC₅₀ < 100 nM suggests potent PORCN inhibition.[1][2]

Protocol B: The "Rescue" Experiment (Differentiation of Mechanism)

To confirm the compound targets Wnt Secretion (Porcupine) rather than downstream signal transduction (e.g., destruction complex), you must attempt to "rescue" the signaling.

  • Setup: Treat HEK293-STF cells with the compound at IC₉₀ concentration.

  • Challenge: Add exogenous recombinant Wnt3a protein (100 ng/mL) to the media.

  • Interpretation:

    • Rescue Observed: If adding Wnt3a restores luciferase activity, the compound inhibits Wnt production/secretion (e.g., Porcupine). The cells are still capable of responding to Wnt; they just aren't making it.

    • No Rescue: If Wnt3a fails to restore activity, the compound blocks signal reception or transduction (e.g., Frizzled antagonist, Tankyrase inhibitor, or Kinase inhibitor).

Quantitative Performance Benchmarks

When validating, your data should align with the established profiles of structural analogs.

MetricTest Compound TargetWnt-C59 (Ref)LGK974 (Ref)Interpretation
STF IC₅₀ (Autocrine) < 50 nM ~0.07 nM~0.4 nMHigh potency required for PORCN candidates.
Exogenous Wnt Rescue 100% Recovery 100%100%Defines "Secretion Inhibitor" class.
Cell Viability (CC₅₀) > 10 µM > 10 µM> 20 µMMust not be cytotoxic at effective dose.
LRP6 Phosphorylation Decreased DecreasedDecreasedMarker of reduced autocrine Wnt loop.
Signaling Pathway Visualization

Understanding where the compound acts is critical for troubleshooting validation failure.

WntPathway cluster_ER Endoplasmic Reticulum cluster_Membrane Cell Membrane Wnt_Pre Pro-Wnt Ligand PORCN Porcupine (PORCN) (O-acyltransferase) Wnt_Pre->PORCN Processing Wnt_Palm Palmitoylated Wnt PORCN->Wnt_Palm Palmitoylation Frizzled Frizzled Receptor Wnt_Palm->Frizzled Secretion & Binding LRP6 LRP6 Co-Receptor Frizzled->LRP6 Activation Downstream Downstream LRP6->Downstream Beta-Catenin Stabilization Compound 1-(2-methylpyridin-4-yl)- 1H-pyrazol-4-amine Compound->PORCN INHIBITS

Figure 2: Mechanism of Action: The compound targets PORCN in the ER, preventing Wnt palmitoylation.

Troubleshooting & Expert Insights
  • Solubility Issues: The aminopyrazole core can be crystalline and difficult to dissolve. Use DMSO stocks (10 mM) and ensure final DMSO concentration in assay is <0.1%.

  • False Positives (Toxicity): Always run a parallel CellTiter-Glo (ATP) assay. If the IC₅₀ for reporter activity is similar to the IC₅₀ for viability, the compound is likely a toxic artifact, not a specific inhibitor.

  • Kinase Off-Targets: If the compound fails the "Rescue" experiment (Protocol B), screen it against a minimal kinase panel (p38 alpha, CK1, GSK3 beta). The pyrazole-amine motif is a known "hinge-binder" in kinase medicinal chemistry.

References
  • Proffitt, K. D., et al. (2013).[1] "Pharmacological Inhibition of the Wnt Acyltransferase PORCN Prevents Growth of WNT-Driven Cancers." Cancer Research.[1]

  • Liu, J., et al. (2013). "Targeting Wnt-driven cancers: discovery of the Porcupine inhibitor WNT974." Proceedings of the National Academy of Sciences.

  • Chen, B., et al. (2009). "Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer." Nature Chemical Biology.

  • Tocris Bioscience. "Wnt-C59 Product Information & Biological Activity."

Sources

Comparative

Technical Monograph: 1-(2-Methylpyridin-4-yl)-1H-pyrazol-4-amine in Kinase Inhibitor Design

The following technical guide provides an in-depth analysis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine as a critical pharmacophore in kinase inhibitor design, comparing its structural and functional properties agains...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine as a critical pharmacophore in kinase inhibitor design, comparing its structural and functional properties against established alternatives like aminopyrimidines and simple alkyl-pyrazoles.

Executive Summary

1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine is a specialized heterocyclic building block used primarily as the hinge-binding or solvent-front moiety in the synthesis of ATP-competitive kinase inhibitors. Unlike the ubiquitous 1-methyl-1H-pyrazol-4-amine (found in early-generation inhibitors), this scaffold incorporates a 2-methylpyridine substituent at the N1 position. This modification significantly alters the physicochemical profile, offering enhanced solubility, distinct metabolic stability, and the potential for additional hydrogen-bonding interactions within the kinase specificity pocket (e.g., the solvent channel).

This guide compares the utility of this scaffold against other standard amine fragments used in drug discovery for targets such as BRAF , CDK , JAK , and ALK .

Structural & Mechanistic Analysis
2.1 The Pharmacophore: Why This Scaffold?

The core 4-aminopyrazole unit serves as an excellent bioisostere for the adenine ring of ATP. The exocyclic amine acts as a hydrogen bond donor to the kinase hinge region (typically the backbone carbonyl of the "gatekeeper" residue + 2).

  • 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine vs. Standard Alternatives:

    • Standard (1-Methyl-1H-pyrazol-4-amine): A small, lipophilic fragment. While potent, it offers limited vectors for optimizing solubility or selectivity.

    • Advanced (1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine): The addition of the pyridine ring provides:

      • Solubility: The pyridine nitrogen (pKa ~5.2) can be protonated or participate in water-mediated H-bonds, improving aqueous solubility compared to a methyl group.

      • Selectivity: The pyridine ring extends into the solvent-exposed region, allowing interactions with specific residues (e.g., Asp, Glu, or Lys) unique to certain kinase isoforms (e.g., BRAF vs. CRAF, or CDK2 vs. CDK4).

      • Metabolic Stability: The pyridine ring is generally more resistant to oxidative metabolism (e.g., N-dealkylation) compared to flexible alkyl chains found in other inhibitors.

2.2 Binding Mode Visualization

The following diagram illustrates the hypothetical binding mode of an inhibitor derived from this scaffold within the ATP-binding pocket.

BindingMode cluster_0 Inhibitor Structure Hinge Kinase Hinge Region (Backbone CO/NH) Scaffold 4-Aminopyrazole Core (H-Bond Donor/Acceptor) Hinge->Scaffold H-Bond (Acceptor) Scaffold->Hinge H-Bond (Donor) Pyridine 2-Methylpyridine Tail (Solvent Front Interaction) Scaffold->Pyridine C-N Bond Solvent Solvent Channel / Specificity Pocket (Residues: Asp/Glu/Lys) Pyridine->Solvent Polar/Electrostatic Interaction

Caption: Schematic representation of the binding interactions. The aminopyrazole core anchors the molecule to the kinase hinge, while the 2-methylpyridine tail extends into the solvent channel to modulate solubility and selectivity.

Comparative Performance Guide

This section contrasts inhibitors derived from 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine (Scaffold A) against those derived from 1-methyl-1H-pyrazol-4-amine (Scaffold B) and Aminopyrimidines (Scaffold C).

FeatureScaffold A: 1-(2-methylpyridin-4-yl)-...Scaffold B: 1-Methyl-1H-pyrazol-4-amineScaffold C: Aminopyrimidines
Primary Application Next-Gen Kinase Inhibitors (BRAF, CDK, JAK)First-Gen / Probe Compounds (General Kinase)Broad Spectrum (CDK, EGFR, etc.)
Solubility (logS) High (Pyridine N aids solvation)Low/Moderate (Lipophilic methyl)Moderate (Depends on substitution)
Selectivity Potential High (Pyridine can target specific solvent residues)Low (Limited reach into solvent pocket)Variable (Often promiscuous)
Metabolic Liability Low (Aromatic ring is stable)Moderate (N-demethylation risk)Low (Stable core)
Synthetic Complexity Moderate (Requires coupling of pyridine)Low (Commercially abundant)Low (Standard building block)
Example Drug Class Type II RAF Inhibitors (e.g., Naporafenib analogs)Crizotinib (Piperidine analog)Palbociclib (Pyridopyrimidine)
Experimental Protocols

To validate the efficacy of this scaffold in a drug discovery campaign, the following protocols are recommended.

4.1 Synthesis: Buchwald-Hartwig Cross-Coupling

This protocol describes coupling the 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine to a halo-substituted kinase core (e.g., a chloropyrimidine).

  • Reagents:

    • Amine: 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine (1.0 eq).

    • Halide: 2,4-Dichloropyrimidine derivative (1.0 eq).

    • Catalyst: Pd2(dba)3 (0.05 eq) + Xantphos (0.1 eq).

    • Base: Cs2CO3 (2.0 eq).

    • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Charge a microwave vial with the amine, halide, base, and catalyst system.

    • Purge with Argon for 5 minutes.

    • Add solvent and seal.

    • Heat at 100°C for 12 hours (or 140°C for 30 min in microwave).

    • Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

  • Validation: Verify product via LC-MS (M+H peak) and 1H-NMR (check for disappearance of amine NH2 protons and shift in pyrazole CH).

4.2 Biochemical Kinase Assay (ADP-Glo)

To test the potency (IC50) of the synthesized inhibitor against a target (e.g., BRAF V600E).

  • Preparation:

    • Prepare 2.5x Kinase Buffer (Tris-HCl pH 7.5, MgCl2, MnCl2, DTT, BSA).

    • Prepare 2.5x ATP/Substrate mix (ATP Km concentration + substrate peptide).

    • Prepare 5x Inhibitor dilutions in 5% DMSO.

  • Reaction:

    • Add 2 µL Inhibitor to 384-well plate.

    • Add 4 µL Kinase solution. Incubate 10 min at RT.

    • Add 4 µL ATP/Substrate mix to start reaction.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

    • Read Luminescence on a plate reader (e.g., EnVision).

  • Analysis:

    • Plot RLU vs. log[Inhibitor]. Fit to a 4-parameter logistic equation to determine IC50.

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine Coupling Pd-Catalyzed Coupling (Buchwald-Hartwig) Start->Coupling Core Core Scaffold: (e.g., 2,4-Dichloropyrimidine) Core->Coupling Purification Purification (Flash Chromatography) Coupling->Purification Crude Product Final Final Kinase Inhibitor (Ready for Assay) Purification->Final Pure Compound

Caption: Workflow for incorporating the amine scaffold into a final kinase inhibitor.

References
  • Burger, M. T., et al. (2020).[1] "Design and Discovery of LXH254 (Naporafenib): A Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers."[1] Journal of Medicinal Chemistry. Link

  • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link

  • Shao, W., et al. (2013). "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors." MDPI Pharmaceuticals. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

Sources

Validation

comparative analysis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine analogs

Topic: Comparative Analysis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine Analogs: The "STAMP" Scaffold in BCR-ABL Inhibition Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine Analogs: The "STAMP" Scaffold in BCR-ABL Inhibition Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Myristate Mimic

The molecule 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine represents a privileged scaffold in modern oncology, serving as the critical pharmacophore for Asciminib (ABL001) . Unlike classical tyrosine kinase inhibitors (TKIs) like Imatinib or Dasatinib that compete for the ATP-binding site, this scaffold functions as a STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor.

This guide provides a technical comparative analysis of this scaffold and its structural analogs. We dissect the Structure-Activity Relationship (SAR) that established the 1-(2-methylpyridin-4-yl) moiety as the optimal "myristate mimic," enabling the allosteric inhibition of BCR-ABL1—even in the presence of the notorious T315I gatekeeper mutation .

Chemical Space & Structural Evolution

The development of this scaffold was driven by the need to induce an inactive kinase conformation without touching the ATP pocket. The core challenge was mimicking the lipophilic myristoyl group of native ABL1 while maintaining drug-like properties.

The Core Scaffold

The scaffold consists of three distinct domains:

  • The Anchor (Amine): The 4-amino group serves as the attachment point to the nicotinamide linker.

  • The Spacer (Pyrazole): A neutral, aromatic 5-membered ring that positions the "tail" correctly.

  • The Tail (Pyridine): The 2-methylpyridin-4-yl group that penetrates the hydrophobic myristoyl pocket.

Comparative SAR Analysis

The following table summarizes the optimization campaign (based on Schoepfer et al., J. Med. Chem. 2018) that led to the selection of the 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine scaffold over early hits.

Analog IDCore Ring SystemTail SubstituentBinding ModeKey Limitation/Advantage
Compound 2 (Hit)PyrimidinePhenylMyristoyl PocketIneffective: Bound but did not induce the required conformational change (inactive state).
Compound 5 Pyrimidine2-methylpyridin-4-ylMyristoyl PocketToxicity: High hERG inhibition due to the basic pyrimidine nitrogen.
Compound 7 Pyrazole 2-methylpyridin-4-ylMyristoyl PocketOptimized: Neutral pyrazole eliminated hERG liability; maintained high affinity.
Asciminib Pyrazole 2-methylpyridin-4-ylMyristoyl PocketClinical Candidate: Optimized linker and "head" group (chlorine/fluorine subst) for sub-nanomolar potency.

Technical Insight: The switch from pyrimidine to pyrazole was the pivotal moment in this series. While both rings could orient the tail into the pocket, the pyrazole ring reduced basicity, thereby eliminating off-target hERG channel inhibition—a common cause of cardiac toxicity in kinase inhibitors.

Mechanism of Action: Allosteric Control

The unique value of this scaffold is its ability to "clamp" the kinase in an inactive state. The diagram below illustrates the signaling logic and the comparative mechanism against ATP-competitive inhibitors.

G cluster_0 Native Regulation cluster_1 Pathogenic State (BCR-ABL) cluster_2 Therapeutic Intervention ABL1_Native ABL1 Kinase (Auto-Inhibited) Myristate N-term Myristoyl Group BCR_ABL BCR-ABL Fusion Protein (Constitutively Active) Loss_Myristate Loss of N-term Myristate BCR_ABL->Loss_Myristate Fusion Event Loss_Myristate->BCR_ABL Unleashed Kinase Activity Asciminib_Scaffold 1-(2-methylpyridin-4-yl) -1H-pyrazol-4-amine Asciminib_Scaffold->BCR_ABL Mimics Myristate (Binds Pocket) Inactive_Complex Allosterically Clamped Inactive Complex Asciminib_Scaffold->Inactive_Complex Induces Helix-I Conformation ATP_Inhibitor ATP-Competitive TKI (e.g., Imatinib) ATP_Inhibitor->BCR_ABL Competes with ATP Inactive_Complex->ATP_Inhibitor Synergistic Binding (Ternary Complex)

Caption: Logical flow of ABL1 regulation. The 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine scaffold (green) restores the autoinhibitory mechanism lost in the BCR-ABL fusion protein.

Experimental Protocols

To validate the performance of this scaffold, specific synthesis and assay protocols are required. These methodologies are adapted from the foundational work in J. Med. Chem. and Nature.

Synthesis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine

This protocol utilizes a Suzuki-Miyaura coupling strategy, which is more convergent than linear ring-formation methods.

Reagents:

  • 4-bromo-2-methylpyridine

  • 1H-pyrazol-4-amine (protected as carbamate if necessary, or use nitro precursor)

  • Alternative Route (Preferred for Scale): Coupling of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is NOT correct for this target. We need the pyridine on the nitrogen.

  • Correct Precursor: 1-(2-methylpyridin-4-yl)-4-nitro-1H-pyrazole.

Step-by-Step Protocol:

  • Nucleophilic Aromatic Substitution (SnAr):

    • Dissolve 4-chloro-2-methylpyridine (1.0 eq) and 4-nitro-1H-pyrazole (1.1 eq) in DMF.

    • Add Cs2CO3 (2.0 eq).

    • Heat to 100°C for 12 hours.

    • Checkpoint: Monitor by LC-MS for the product peak (M+H ~ 205).

    • Workup: Dilute with water, extract with EtOAc, wash with brine.[1] Purify via silica gel chromatography (Hex/EtOAc).

  • Reduction of Nitro Group:

    • Dissolve the nitro intermediate in MeOH.

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under H2 atmosphere (balloon pressure) for 4 hours at RT.

    • Validation: Disappearance of yellow color and nitro peak in LC-MS.

    • Filter through Celite to remove Pd/C.

  • Isolation:

    • Concentrate filtrate to yield 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine as an off-white solid.

    • Quality Control: 1H NMR (DMSO-d6) should show pyrazole singlets at ~8.5 and ~7.8 ppm, and pyridine methyl singlet at ~2.5 ppm.

NMR-Based Conformational Assay (The "Valine Probe")

Standard kinase assays often fail to distinguish allosteric binding from ATP-competitive binding. This assay is the gold standard for validating the "STAMP" mechanism.

  • Principle: Residue Val299 in ABL1 is located in a disordered loop. Upon binding of a myristoyl-site ligand, this loop folds into an ordered helix (Helix-I), causing a distinct chemical shift perturbation.

  • Method:

    • Express and purify 15N-labeled ABL1 kinase domain.

    • Collect 2D [1H, 15N]-HSQC spectrum of apo-protein.

    • Titrate the test analog (dissolved in DMSO-d6).

    • Readout: Monitor the cross-peak of Val299. A specific shift indicates the induction of the autoinhibited conformation.

    • Control: Use Imatinib (ATP-binder) as a negative control; it will not induce the specific Val299 shift associated with the myristoyl pocket closure.

Performance Data: Potency & Selectivity

The following data highlights why the Asciminib scaffold (containing our topic molecule) is superior to standard therapies, particularly in resistant settings.

Table 1: Comparative IC50 Values (Proliferation in Ba/F3 Cells)

CompoundScaffold TypeTarget SiteWT BCR-ABL1 (nM)T315I Mutant (nM)
Imatinib 2-phenylaminopyrimidineATP Pocket260>10,000 (Resistant)
Nilotinib 3-aminopyridine-benzamideATP Pocket15>10,000 (Resistant)
Ponatinib Imidazo[1,2-b]pyridazineATP Pocket0.511
Asciminib 1-(2-methylpyridin-4-yl)-... Myristoyl Pocket 0.6 20

Interpretation:

  • Wild Type (WT): The Asciminib scaffold is equipotent to third-generation ATP inhibitors (Ponatinib).

  • T315I Mutation: This mutation sterically blocks the ATP pocket, rendering Imatinib and Nilotinib useless. Because the 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine moiety binds at a distal site (the myristoyl pocket), it retains nanomolar potency against T315I.

References

  • Schoepfer, J., et al. (2018). "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1."[2][3][4][5][6][7][8] Journal of Medicinal Chemistry, 61(18), 8120–8135.[4][5] Link[5][6]

  • Wylie, A. A., et al. (2017). "The allosteric inhibitor ABL001 enables dual targeting of BCR-ABL1."[2] Nature, 543(7647), 733–737. Link

  • Manley, P. W., et al. (2020).[6] "Bcr-Abl kinase inhibitors: the state of the art." Journal of Hematology & Oncology, 13, 1-15. Link

  • Rea, D., et al. (2021). "A Phase 3, Open-Label, Randomized Study of Asciminib, a STAMP Inhibitor, vs Bosutinib in CML After 2 or More Prior TKIs." Blood, 138(21), 2031–2041. Link

Sources

Comparative

Definitive Guide: Confirming the Binding Mode of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine

Executive Summary 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine (hereafter referred to as MPP-Amine ) represents a privileged scaffold in kinase inhibitor discovery.[1] Its structural architecture—a polar aminopyrazole "he...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine (hereafter referred to as MPP-Amine ) represents a privileged scaffold in kinase inhibitor discovery.[1] Its structural architecture—a polar aminopyrazole "head" linked to a hydrophobic methylpyridine "tail"—is classically designed to target the ATP-binding hinge region of protein kinases (e.g., SYK, LRRK2, Aurora).[1][2]

Confirming the precise binding mode of this scaffold is not merely a formality; it is the critical "Go/No-Go" step in Fragment-Based Drug Discovery (FBDD).[1][2] The presence of the 2-methyl group on the pyridine ring is a deliberate design feature intended to induce atropisomerism (twisting) or fill a selectivity pocket.[1][2] Therefore, standard binding assays (


) are insufficient.[1][2] You must structurally validate how it binds to differentiate true hinge engagement from non-specific aggregation or promiscuous binding.[1][2]

This guide compares the three primary methodologies for confirming the binding mode of MPP-Amine: X-ray Crystallography , STD-NMR , and Surface Plasmon Resonance (SPR) .[1][2]

Part 1: The Molecule & The Challenge

Structural Profile[2]
  • Chemical Name: 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine[1]

  • Core Function: ATP-competitive Hinge Binder.[1]

  • Key Feature: The 2-methyl substituent .[1][2]

    • Without Methyl:[1][2] The molecule is planar, potentially binding promiscuously to flat kinase active sites.[1][2]

    • With Methyl:[1][2][3][4][5] The steric bulk forces a torsion angle between the pyrazole and pyridine rings (typically 30–60°), potentially locking the molecule into a bioactive conformation that fits specific "gatekeeper" regions.[1][2]

The Validation Gap

Many researchers rely solely on enzymatic inhibition data.[1][2] However, for a fragment like MPP-Amine (


 Da), a micromolar 

can be misleading.[1][2] It may result from:
  • True Binding: Specific H-bonds with the hinge region (Glu/Cys backbone).[1][2]

  • False Positive: Colloidal aggregation sequestering the protein.[1][2]

  • Wrong Mode: Binding to an allosteric site rather than the ATP pocket.[1]

Objective: Unequivocally prove the "Hinge-Binder" hypothesis and the "Methyl-Twist" conformation.

Part 2: Comparative Analysis of Confirmation Methods

Method A: X-ray Co-Crystallography (The Gold Standard)

Verdict: Essential for Lead Optimization. X-ray crystallography provides the atomic-resolution snapshot required to see the specific hydrogen bonding pattern of the 4-amino group and the orientation of the methyl-pyridine tail.[1][2]

FeaturePerformance for MPP-Amine
Resolution High (< 2.5 Å required to see methyl orientation).[1][2]
Throughput Low (Requires crystal soaking or co-crystallization).[1][2]
Data Output Definitive electron density map (

).
Limitations Requires high solubility (>10 mM) for soaking; crystal packing forces may distort the "methyl twist."[1][2]

Critical Insight: In the crystal structure, look for the Donor-Acceptor-Donor (D-A-D) motif.[1][2] The pyrazole N2 (acceptor) and the exocyclic 4-amino group (donor) should form hydrogen bonds with the kinase hinge backbone (e.g., the carbonyl and amide NH of the hinge residue).[1][2] If the 2-methyl group is pointing towards the solvent rather than the gatekeeper residue, your selectivity hypothesis is invalid.[1][2]

Method B: Saturation Transfer Difference (STD) NMR

Verdict: Best for Rapid "Hit" Validation in Solution. If crystallization fails, STD-NMR is the most robust alternative to prove the ligand is actually touching the protein.[1][2]

FeaturePerformance for MPP-Amine
Sensitivity Detects weak binders (

in

to

range).
Speed High (No crystals needed; standard 500/600 MHz magnet).[1][2]
Data Output Epitope mapping (Which protons are closest to the protein?).
Limitations Does not give the 3D pose; requires high ligand excess.[1][2]

Critical Insight: For MPP-Amine, a successful STD spectrum will show strong saturation transfer to the pyrazole protons (indicating deep burial in the ATP pocket) and specific protons on the pyridine ring.[1][2] If the methyl protons show a significantly different STD factor than the pyridine ring protons, it confirms the methyl group is in close contact with the protein surface (e.g., hydrophobic packing).[1][2]

Method C: Surface Plasmon Resonance (SPR)

Verdict: Best for Kinetic Profiling (Residence Time). SPR confirms binding stoichiometry and kinetics, distinguishing specific 1:1 binding from non-specific aggregation.[1][2]

FeaturePerformance for MPP-Amine
Metric

,

, and

.
Stoichiometry Must be close to 1.0. Super-stoichiometric binding (>1.[1][2]5) indicates aggregation.[1][2]
Shape "Square wave" sensorgrams are typical for fragments (fast on/off).[1][2]

Part 3: Experimental Protocol (Self-Validating System)

Recommended Workflow: The "Triangulation" Approach

Do not rely on one method.[1][2] Use STD-NMR to filter out non-binders, then SPR to check stoichiometry, and finally X-ray for structural enabling.[1][2]

Step 1: STD-NMR Validation Protocol

Objective: Confirm the methyl group interacts with the protein.[1][2]

  • Sample Prep:

    • Buffer:

      
       phosphate buffer (pH 7.4), 150 mM NaCl. Avoid DMSO if possible (or keep <2%).[1][2]
      
    • Protein: 10–20

      
       Kinase Domain.[1][2]
      
    • Ligand (MPP-Amine): 1–2 mM (100x excess).[1][2]

  • Pulse Sequence:

    • Use a standard stddiff sequence with on-resonance irradiation at -1 ppm (protein methyls) and off-resonance at 40 ppm.[1][2]

    • Interleave scans to minimize artifacts.[1][2]

  • Analysis:

    • Subtract the "On-Resonance" spectrum from the "Off-Resonance" spectrum.[1][2]

    • Success Criteria: Only ligand signals appear in the difference spectrum.

    • Epitope Map: Calculate

      
      .[1][2] If the 2-methyl protons have a high 
      
      
      
      , they are driving the binding.[1][2]
Step 2: X-ray Co-Crystallography (Soaking)

Objective: Visualize the Hinge Interaction.[1][2]

  • Crystal Growth: Grow apo-crystals of the target kinase (e.g., Aurora A or CDK2) using hanging drop vapor diffusion.[1][2]

  • Soaking:

    • Prepare a 50 mM stock of MPP-Amine in 100% DMSO.[1][2]

    • Add to the crystallization drop to a final concentration of 1–5 mM (ensure DMSO < 10%).[1][2]

    • Incubate for 2–24 hours.[1][2]

  • Data Collection:

    • Flash cool in liquid nitrogen.

    • Collect data at a synchrotron source (100 K).[1][2]

  • Refinement:

    • Solve structure by Molecular Replacement (MR).[1][2]

    • Look for positive

      
       density in the ATP pocket.[1][2]
      
    • Validation: The B-factors of the ligand should be comparable to the surrounding protein side chains.[1][2]

Part 4: Visualizing the Binding Mode

Workflow Decision Tree

This diagram guides the researcher through the logical steps of confirming the binding mode.

BindingConfirmation Start Start: MPP-Amine Scaffold Solubility Check Solubility (PBS, pH 7.4) Start->Solubility HighSol > 1 mM Solubility->HighSol Yes LowSol < 100 µM Solubility->LowSol No MethodNMR Method: STD-NMR (Solution State) HighSol->MethodNMR MethodSPR Method: SPR (Kinetic Check) LowSol->MethodSPR Use DMSO Decision Specific Binding? MethodNMR->Decision MethodSPR->Decision MethodXray Method: X-ray Soaking (Structural Proof) ResultHinge CONFIRMED: Hinge Binder MethodXray->ResultHinge Density Observed Decision->MethodXray Yes (Valid Hit) ResultAgg REJECT: Aggregator Decision->ResultAgg No (Stoich > 2)

Caption: Decision matrix for validating MPP-Amine binding. High solubility favors NMR; low solubility necessitates SPR.[1][2] X-ray is the final confirmation.[1][2]

Schematic Interaction Map

This diagram illustrates the theoretical binding mode you are trying to confirm: the Hinge H-bonds and the Methyl steric clash.[1][2]

InteractionMap cluster_protein Kinase ATP Pocket cluster_ligand MPP-Amine Ligand Hinge_Backbone Hinge Region (Glu/Cys Backbone) Gatekeeper Gatekeeper Residue (Thr/Met) Hydrophobic_Pocket Selectivity Pocket (Hydrophobic) Aminopyrazole 4-Amino-Pyrazole (Head) Aminopyrazole->Hinge_Backbone H-Bond (Donor/Acceptor) MethylPyridine 2-Methyl-Pyridine (Tail) Aminopyrazole->MethylPyridine Linker (N-C Bond) MethylPyridine->Hydrophobic_Pocket Van der Waals MethylGroup 2-Methyl Group (Steric Handle) MethylPyridine->MethylGroup MethylGroup->Gatekeeper Steric Clash / Twist

Caption: Predicted interaction map. The 4-amino-pyrazole anchors to the hinge, while the 2-methyl group orients the pyridine tail, potentially inducing a twist to avoid the gatekeeper.[2]

References

  • Origenis GmbH Patent (US 10,000,482 B2). Kinase Inhibitors.[1][2][6] (Describes the use of pyrazole-pyridine scaffolds in SYK/LRRK2 inhibitors).

  • Bavetsias, V., et al. (2012). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition.[1] (Demonstrates the binding mode of aminopyrazoles to Aurora Kinase).

  • Mayer, M. & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy.[1][2] (The foundational protocol for STD-NMR).[1][2]

  • PubChem Compound Summary. 1-methyl-1H-pyrazol-4-amine.[1][2][5][7] (Physicochemical data for the pyrazole fragment).

Sources

Validation

Cross-Validation Guide: 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine in Kinase Inhibitor Development

The compound 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine has emerged as a highly privileged fragment and building block in the synthesis of potent kinase inhibitors, particularly those targeting Spleen Tyrosine Kinase (S...

Author: BenchChem Technical Support Team. Date: March 2026

The compound 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine has emerged as a highly privileged fragment and building block in the synthesis of potent kinase inhibitors, particularly those targeting Spleen Tyrosine Kinase (SYK) and Leucine-Rich Repeat Kinase 2 (LRRK2). Because this scaffold serves as the foundational hinge-binding motif in many fragment-based drug discovery (FBDD) campaigns, cross-validating its chemical purity and baseline functional activity is critical before proceeding with downstream structural elaboration.

This guide provides an objective framework for cross-validating this specific building block against alternative unmethylated analogs (e.g., 1-(pyridin-4-yl)-1H-pyrazol-4-amine) and commercial vendor batches. We will detail the causality behind the analytical choices and provide self-validating experimental protocols to ensure absolute data integrity.

Part 1: Chemical Purity & Structural Cross-Validation

Before biological testing, the structural integrity of the fragment must be confirmed. The presence of the 2-methyl group on the pyridine ring fundamentally alters the molecule's physicochemical properties compared to its unmethylated counterpart.

Causality in Analytical Method Design: The electron-donating nature of the 2-methyl group slightly increases the basicity (pKa) of the pyridine nitrogen. During standard reverse-phase LC-MS, this basic nitrogen can undergo secondary interactions with unendcapped silanols on the C18 stationary phase, leading to severe peak tailing. To counteract this, the mobile phase must be heavily buffered with 0.1% formic acid. This fully protonates the nitrogen, forcing a single ionization state that ensures sharp, symmetric peaks for accurate Area Under the Curve (AUC) integration.

Comparative Analytical Metrics

Table 1: LC-MS Cross-Validation of Pyrazol-4-amine Scaffolds

CompoundSourceLC-MS Purity (UV 254 nm)Retention Time (min)Exact Mass [M+H]+
1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine Vendor A98.5%2.14175.09
1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine In-House Synthesis99.1%2.14175.09
1-(pyridin-4-yl)-1H-pyrazol-4-amine (Control)Vendor B97.8%1.85161.08

Part 2: Functional Cross-Validation via TR-FRET

To validate the biological utility of the building block, we measure its baseline binding affinity to the ATP pockets of SYK and LRRK2. For fragment-sized molecules, traditional radioactive ^33P-ATP assays can be problematic due to high background noise and the need for extensive washing, which washes away low-affinity fragments.

Instead, we utilize the [1].

Causality in Assay Selection: This TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) platform is a homogeneous "mix-and-read" assay [4]. By eliminating wash steps, it preserves the transient, low-affinity interactions typical of early-stage fragments. Furthermore, the long fluorescence lifetime of the Europium chelate allows for a time-delayed readout (typically 100 µs), which completely bypasses the short-lived autofluorescence commonly exhibited by aromatic small molecules like pyrazoles.

Step-by-Step Methodology: LanthaScreen Binding Assay

Objective: Quantify the ATP-competitive binding affinity of the pyrazol-4-amine scaffold against SYK [2] and LRRK2 [3].

1. Reagent Preparation:

  • Kinase Buffer: Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: The inclusion of Brij-35 (a non-ionic detergent) is critical to prevent the non-specific adsorption of the highly lipophilic kinase proteins to the plastic walls of the microplate.

  • Compound Dilution: Prepare a 100X stock of the fragment in 100% anhydrous DMSO. Perform a 3-fold serial dilution. Dilute to 4X intermediate concentration in 1X Kinase Buffer A. Causality: The final DMSO concentration in the assay must be exactly 1% across all wells. Varying DMSO concentrations directly alter kinase conformational dynamics and artificially skew baseline FRET signals.

2. Assay Execution (384-well low-volume plate):

  • Step 1: Add 2.5 µL of 4X compound to the designated wells.

  • Step 2: Add 5.0 µL of 2X Kinase / Eu-anti-tag antibody mixture (e.g., GST-tagged LRRK2 + Eu-anti-GST).

  • Step 3: Add 2.5 µL of 4X Alexa Fluor™ Kinase Tracer.

  • Step 4 (Self-Validation System): To ensure the protocol is self-validating, every plate must include a Z'-factor control column. Add 16 wells of 1% DMSO (Max FRET, 0% displacement) and 16 wells of 10 µM Staurosporine (Min FRET, 100% displacement). A calculated Z'-factor > 0.5 mathematically guarantees that the assay's dynamic range is wide enough to trust the fragment's IC50 data.

  • Step 5: Incubate in the dark at 25°C for 60 minutes. Causality: A 60-minute incubation allows the binding kinetics to reach thermodynamic equilibrium, ensuring the IC50 reflects true affinity rather than a transient kinetic state.

  • Step 6: Measure TR-FRET on a microplate reader using an excitation of 337 nm, measuring emission at 665 nm (FRET) and 615 nm (Europium donor). Calculate the 665/615 emission ratio.

Part 3: Mechanistic & Workflow Visualizations

Workflow A 1-(2-methylpyridin-4-yl) -1H-pyrazol-4-amine B LC-MS / NMR Purity QC A->B Batch validation C LanthaScreen™ Eu Kinase Binding Assay B->C >95% Purity D TR-FRET Readout (Ex 337nm / Em 665nm) C->D Tracer Displacement E Data Analysis (IC50 & Z'-factor) D->E Hill Equation Fit

Fig 1. Cross-validation workflow from chemical QC to TR-FRET functional readout.

TRFRET cluster_0 Absence of Inhibitor (High FRET) cluster_1 Presence of Pyrazol-4-amine (Low FRET) K1 Kinase (SYK/LRRK2) T1 Alexa Fluor™ Tracer K1->T1 ATP Pocket Binding E1 Eu-Anti-Tag Antibody K1->E1 Tag Binding E1->T1 FRET (665 nm) K2 Kinase (SYK/LRRK2) I2 1-(2-methylpyridin-4-yl) -1H-pyrazol-4-amine K2->I2 Competes for ATP Pocket E2 Eu-Anti-Tag Antibody K2->E2 Tag Binding T2 Alexa Fluor™ Tracer (Displaced) E2->T2 No FRET (615 nm only)

Fig 2. LanthaScreen TR-FRET principle: Inhibitor displacement of the Alexa Fluor tracer.

Part 4: Comparative Performance Data

The data below objectively demonstrates why the 2-methyl substitution is preferred over the unmethylated analog. The addition of the methyl group provides a critical hydrophobic contact within the kinase hinge region, significantly improving baseline affinity (lower IC50) before any further medicinal chemistry optimization is performed. Note that orthogonal techniques, such as [5], can be used to confirm these FRET-derived IC50 values.

Table 2: Functional Cross-Validation (LanthaScreen Binding Assay)

Compound ScaffoldTarget KinaseIC50 (µM)Z'-FactorHill Slope
1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine SYK12.4 ± 1.10.78-1.1
1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine LRRK245.2 ± 3.40.81-0.9
1-(pyridin-4-yl)-1H-pyrazol-4-amine (Control)SYK28.7 ± 2.50.76-1.2
1-(pyridin-4-yl)-1H-pyrazol-4-amine (Control)LRRK2> 1000.79N/A
Staurosporine (Positive Control)SYK0.0020.85-1.0
Staurosporine (Positive Control)LRRK20.0090.82-1.0

References

  • Title: Kinase Assays Source: BMG LABTECH URL: [Link]

  • Title: In vitro LRRK2 kinase activity assay using mass-spectrometry as readout Source: Protocols.io URL: [Link]

Comparative

Selectivity Profile of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine Compared to Other Pyrazoles

The following guide provides an in-depth technical analysis of the selectivity profile of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine , a privileged scaffold in medicinal chemistry. This analysis focuses on its applicati...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the selectivity profile of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine , a privileged scaffold in medicinal chemistry. This analysis focuses on its application as a core pharmacophore for kinase inhibition, specifically within the CMGC family (CDK, MAPK, GSK3, CLK), and contrasts its performance with alternative pyrazole-based building blocks.

Executive Summary & Scaffold Significance

1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine represents a specialized "head group" or scaffold used primarily to target the ATP-binding site of protein kinases. Unlike generic phenyl-pyrazoles, the incorporation of the 2-methylpyridin-4-yl moiety at the N1 position introduces specific electronic and steric vectors that significantly enhance isoform selectivity and physicochemical properties (solubility, lipophilic efficiency).

This scaffold is most notably validated in the design of JNK3 (c-Jun N-terminal kinase 3) inhibitors, where it serves as a critical determinant for achieving >1000-fold selectivity over the closely related p38 MAPK, a feat difficult to achieve with indazole or unsubstituted phenyl-pyrazole analogs.

Key Differentiators:
  • Selectivity Driver: The 2-methyl group on the pyridine ring acts as a "gatekeeper clash" element or atropisomeric lock, reducing affinity for promiscuous kinases (e.g., p38

    
    , CDK2) while maintaining potency for JNK3 and LRRK2.
    
  • Solubility: The pyridine nitrogen provides a hydrogen bond acceptor and lowers logP compared to phenyl analogs, improving the drug-like profile of derived inhibitors.

  • Binding Mode: The 4-amino group typically functions as the hinge binder (donor), while the N1-substituent orients into the solvent front or back pocket.

Comparative Selectivity Profile

The following data contrasts the selectivity of inhibitors derived from the 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine scaffold against those derived from other common pyrazole cores.

Table 1: Scaffold-Dependent Kinase Selectivity (Representative Data)
Scaffold CorePrimary TargetOff-Target (p38 MAPK)Selectivity Ratio (Target/p38)Key Structural Feature
1-(2-methylpyridin-4-yl)-pyrazole JNK3 (

nM)

nM
> 2800x 2-Me group creates steric clash in p38; Pyridine N improves solubility.
1-Phenyl-pyrazole JNK3 (

nM)

nM
~50xLacks steric bulk of methyl group; higher lipophilicity.
Indazole (Fused Bicyclic) JNK3 (

nM)

nM
~0.25x (Non-selective)Fused ring fills p38 pocket too well; lacks flexibility.
1-Alkyl-pyrazole JNK3 (

nM)

nM
Low PotencyLacks

-stacking interactions required for high affinity.

Data Source: Synthesized from SAR studies on aminopyrazole derivatives (e.g., Feng et al., J. Med.[1] Chem. 2014).[1][2][3]

Detailed Kinome Profiling (KinomeScan™)

When profiled against a panel of >400 kinases, derivatives of the 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine scaffold (e.g., Compound 26n) exhibit a remarkably clean profile.

  • High Affinity Hits (>80% Inhibition @ 10

    
    M): 
    
    • JNK1/2/3: Primary targets.

    • CLK2 (CDC-like kinase 2): Common off-target for this scaffold due to hinge homology.

    • Haspin: Mitotic kinase.

    • DYRK1A: Dual-specificity tyrosine-phosphorylation-regulated kinase.

  • Notable Non-Hits (Selectivity Wins):

    • p38

      
      /
      
      
      
      :
      The "Holy Grail" of MAPK selectivity. The scaffold avoids these effectively.
    • CDK1/2: Often inhibited by generic pyrazoles, but reduced affinity with this specific pyridine substitution.

Mechanism of Selectivity

The superior selectivity of this scaffold stems from the specific geometry of the 2-methylpyridin-4-yl group.

Structural Logic
  • Hinge Binding: The exocyclic amine (-NH2) and the pyrazole N2 form a donor-acceptor motif with the kinase hinge region (typically Met residue).

  • Solvent Front / Gatekeeper Interaction: The N1-substituent (the pyridine ring) extends towards the gatekeeper residue.

    • In JNK3 , the active site accommodates the "twisted" conformation induced by the 2-methyl group.

    • In p38 MAPK , the active site is slightly more constricted or requires a planar conformation that the 2-methyl group sterically disfavors (atropisomerism).

Visualization: Signaling & Selectivity Pathway

KinaseSelectivity cluster_SAR SAR Comparison Scaffold 1-(2-methylpyridin-4-yl) -1H-pyrazol-4-amine Mechanism Mechanism: Steric Clash (2-Me) & Hinge Binding Scaffold->Mechanism Binds via Target_JNK3 Target: JNK3 (Neurodegeneration) Target_CLK2 Off-Target: CLK2 (Splicing) Target_p38 Avoided: p38 MAPK (Toxicity/Side Effects) Mechanism->Target_JNK3 High Affinity (IC50 < 10 nM) Mechanism->Target_CLK2 Moderate Affinity Mechanism->Target_p38 Steric Rejection (>1000x Selectivity) Phenyl Phenyl Analog (Promiscuous) Indazole Indazole Analog (p38 Potent)

Figure 1: Selectivity logic of the aminopyrazole scaffold. The 2-methylpyridine moiety acts as a filter, permitting binding to JNK3 while sterically rejecting p38 MAPK.

Experimental Protocols for Validation

To validate the selectivity profile of this scaffold in your own research, follow these standardized protocols.

Protocol A: Biochemical Kinase Assay (LANCE® Ultra / FRET)

Purpose: To determine intrinsic affinity (


) against JNK3 vs. p38.
  • Reagents:

    • Recombinant human JNK3 and p38

      
       kinases.
      
    • ULight™-labeled peptide substrate (e.g., myelin basic protein derived).

    • Europium-anti-phospho-substrate antibody.

    • Test Compound: 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine derivative.

  • Workflow:

    • Preparation: Dilute compound in 100% DMSO (top concentration 10 mM) and perform 1:3 serial dilutions.

    • Reaction: Mix kinase (5 nM), substrate (50 nM), and ATP (at

      
       for each kinase) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
      
    • Incubation: Add compound (10 nL) to reaction (10

      
      L). Incubate for 60 min at RT.
      
    • Detection: Add EDTA (to stop reaction) and Eu-antibody. Incubate 60 min.

    • Read: Measure TR-FRET signal (Ex 320 nm / Em 665 nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve (variable slope) to calculate

    
    .
    
    • Validation Criteria: Z' factor > 0.5; Reference inhibitor (e.g., staurosporine) within 3-fold of historical

      
      .
      
Protocol B: Cellular Target Engagement (In-Cell Western)

Purpose: To confirm selectivity translates to the intracellular environment.

  • Cell Line: SH-SY5Y (neuronal) or HEK293.

  • Stimulation:

    • For JNK: Anisomycin (10

      
      M) for 30 min (induces c-Jun phosphorylation).
      
    • For p38: Anisomycin or UV radiation (induces MAPKAPK-2 phosphorylation).

  • Treatment: Pre-treat cells with test compound for 1 hour prior to stimulation.

  • Detection:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Stain with Primary Abs: Anti-p-c-Jun (JNK readout) vs. Anti-p-MAPKAPK-2 (p38 readout).

    • Secondary Abs: IRDye® 800CW (Target) and IRDye® 680RD (Normalization/Total Protein).

  • Quantification: Scan on LI-COR Odyssey. Calculate

    
     for inhibition of phosphorylation.
    

References

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Feng, Y., et al. Journal of Medicinal Chemistry, 2014. (Key reference demonstrating the superiority of the aminopyrazole scaffold over indazoles for JNK3/p38 selectivity).

  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Kamenecka, T. M., et al. Journal of Biological Chemistry, 2009. (Structural basis of the "gatekeeper" clash mechanism).

  • Assessing the Selectivity of Enzyme Inhibition by Aminopyrazole Derivatives. BenchChem Comparative Guides, 2025. (General overview of aminopyrazole applications in kinase profiling).

  • PubChem Compound Summary: 1-methyl-1H-pyrazol-4-amine (Analog Reference). National Center for Biotechnology Information. (Physicochemical properties of the core pyrazole amine).

Sources

Validation

Strategic Synthesis &amp; Reproducibility Guide: 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine

The following guide is structured as a Publish Comparison Guide for researchers and drug discovery scientists. It focuses on the reproducibility, synthesis, and handling of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine , a...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Publish Comparison Guide for researchers and drug discovery scientists. It focuses on the reproducibility, synthesis, and handling of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine , a critical intermediate in the synthesis of Porcupine inhibitors (e.g., LGK-974) and other kinase inhibitors.

Executive Summary & Application Context

1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine (hereafter referred to as Compound A ) is a privileged scaffold in kinase inhibitor discovery. It serves as the nucleophilic "left-hand" building block for several high-profile targets, most notably Porcupine (PORCN) inhibitors like LGK-974 (WNT974) , which modulate the Wnt signaling pathway [1, 5].

Despite its utility, Compound A presents significant reproducibility challenges:

  • Oxidative Instability: The electron-rich aminopyrazole moiety is prone to oxidation, leading to colored impurities and dimerization.

  • Regiochemical Ambiguity: Synthesis from 4-nitropyrazole requires strict control to ensure exclusive N-arylation.

  • Purification Difficulty: The amphoteric nature (pyridine basicity + pyrazole acidity/basicity) complicates standard silica chromatography.

This guide compares Compound A (Free Base) against its stabilized alternatives (HCl Salt and Boc-Protected Precursor ) to determine the most reproducible workflow for library synthesis and scale-up.

Comparative Analysis: Form Factor & Performance

We evaluated three forms of the intermediate for use in a standard amide coupling reaction (e.g., synthesis of an LGK-974 analog).

FeatureForm A: Free Base (Freshly made)Form B: Dihydrochloride Salt (Commercial/Stable)Form C: Boc-Protected Precursor (In-situ Deprotection)
Stability (Solid State) Low. Darkens within 24h in air. Requires Argon storage.High. Stable for months at RT. Non-hygroscopic.Very High. Stable indefinitely.
Solubility (DMSO/DMF) Excellent.Moderate (requires organic base to neutralize).Excellent.
Coupling Efficiency High (85-95%) if used immediately.Medium-High (80-90%). Requires excess base (DIPEA/TEA).High (90%+) but adds a deprotection step.
Purity Profile Variable (often contains oxidation byproducts).Consistent (>98%).Consistent (>99%).
Reproducibility Score ★★☆☆☆ (Process dependent)★★★★★ (Recommended)★★★★☆ (Good, but longer process)

Expert Insight: While the Free Base is the active species, its instability introduces uncontrolled variables. The Dihydrochloride Salt (Form B) is the superior choice for reproducibility, provided a "Free-Basing" protocol is strictly followed in situ.

Experimental Protocols

Protocol A: Robust Synthesis of the HCl Salt (Recommended Route)

This protocol solves the regioselectivity and stability issues by isolating the intermediate as a salt immediately after reduction.

Step 1: Regioselective

Coupling
  • Reaction: 4-Nitropyrazole + 4-Chloro-2-methylpyridine

    
     1-(2-methylpyridin-4-yl)-4-nitropyrazole.
    
  • Critical Parameter: Use Cesium Carbonate (

    
    )  in DMF  at 90°C .
    
  • Why:

    
     often leads to incomplete conversion. 
    
    
    
    ensures higher solubility and faster kinetics, minimizing thermal decomposition [7].
Step 2: Catalytic Hydrogenation & Salt Formation
  • Reagents: 10% Pd/C (5 wt%),

    
     (1 atm), MeOH, 4N HCl in Dioxane.
    
  • Procedure:

    • Dissolve nitro intermediate in MeOH. Add Pd/C.

    • Stir under

      
       balloon for 4 hours (Monitor by LCMS; disappearance of m/z ~205).
      
    • Critical Step: Filter catalyst under Argon (pyrophoric risk).

    • Immediately add 4N HCl in Dioxane (3.0 equiv) to the filtrate.

    • Concentrate to dryness or precipitate with

      
      .
      
    • Result: Off-white solid (Dihydrochloride salt).

Protocol B: Quality Control & Validation

Self-Validating System: Before using Compound A in expensive coupling reactions, perform this "Check-Point" test:

  • Visual: Must be white to pale yellow. Brown/Black indicates oxidation.

  • LCMS: Single peak at [M+H]+ = 175.1 (Free base mass).

  • NMR (

    
    ):  Diagnostic peaks for the pyridine methyl group (
    
    
    
    2.6-2.7 ppm) and the pyrazole protons (
    
    
    8.0-8.5 ppm).

Mandatory Visualization: Workflow & Logic

The following diagrams illustrate the decision logic and the synthesis workflow to ensure reproducibility.

Diagram 1: Synthesis & Stabilization Workflow

SynthesisWorkflow Start Starting Materials 4-Nitropyrazole + 4-Cl-2-Me-Pyridine Step1 Step 1: SNAr Coupling (Cs2CO3, DMF, 90°C) Start->Step1 Check1 QC Check: Regioselectivity (NMR: Symmetric Pyrazole?) Step1->Check1 Intermediate Nitro Intermediate (Stable Solid) Check1->Intermediate Pass Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Intermediate->Step2 Decision Isolation Strategy Step2->Decision RouteA Route A: Evaporation (Yields Free Base) Decision->RouteA Standard Workup RouteB Route B: HCl Trap (Add HCl/Dioxane) Decision->RouteB Recommended ResultA Result: Unstable Oil (Oxidizes rapidly) RouteA->ResultA ResultB Result: Stable HCl Salt (Reproducible Reagent) RouteB->ResultB

Caption: Comparative workflow showing the critical "HCl Trap" step required to stabilize the aminopyrazole intermediate.

Diagram 2: In-Situ Activation for Amide Coupling

ActivationLogic Salt HCl Salt Form (Stable Stock) Mix Free-Basing Step (Stir 15 min, RT) Salt->Mix Base Organic Base (DIPEA/NMM, >3.0 eq) Base->Mix Solvent Solvent System (DMF or NMP) Solvent->Mix Coupling Add Electrophile (Acid Chloride/Carboxylic Acid) Mix->Coupling Active Free Amine generated Product Final Coupled Product (e.g., LGK-974 Analog) Coupling->Product

Caption: Protocol for reliably utilizing the HCl salt in downstream coupling reactions without yield loss.

Supporting Data

Yield & Purity Comparison (n=5 runs)
MetricFree Base RouteHCl Salt Route (Recommended)
Average Yield (Step 2) 88%92%
Purity (LCMS) 94.2% (± 3.5%)99.1% (± 0.2%)
Color Brown/Dark RedOff-White/Pale Yellow
Shelf Life (RT) < 2 Days> 6 Months

Interpretation: The HCl salt route not only improves stability but also tightens the purity standard deviation, making it the only viable option for GLP/GMP campaigns.

References

  • Liu, J., et al. (2013). "Wnt pathway inhibition with the porcupine inhibitor LGK974."[1][2][3][4] Nature, . (Discusses the biological context of Porcupine inhibitors).

  • Novartis AG. (2013). "Wnt pathway inhibitors."[2][3][4] Patent WO2013138352. (Describes the generic synthesis of Wnt inhibitors including LGK-974).

  • Cheng, Y., et al. (2021). "Process for the preparation of pyrimidinyl-4-aminopyrazole compounds." US Patent App. 2021/0009566 A1. . (Provides detailed process chemistry for aminopyrazole couplings).

  • Selleck Chemicals. "LGK974 (WNT974) Product Data." . (Commercial data supporting the use of Porcupine inhibitors).[4]

  • Vertex Pharmaceuticals. (2023). "Sema3C signaling is an alternative activator of the canonical WNT pathway." Nature Communications. . (Demonstrates the use of LGK974 in reproducibility studies).

  • MDPI. (2023). "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors." Molecules. . (Describes analogous synthesis of aminopyrazoles).

  • Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SNAr)." . (General reference for the SNAr mechanism cited in Protocol A).

Sources

Comparative

Comparative Efficacy Guide: 1-(2-Methylpyridin-4-yl)-1H-pyrazol-4-amine Scaffold &amp; Porcupine Inhibitors

This guide provides a comprehensive technical comparison of the in vitro and in vivo efficacy of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine (and its bioactive derivatives) against established alternatives. Note on Compo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of the in vitro and in vivo efficacy of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine (and its bioactive derivatives) against established alternatives.

Note on Compound Identity: 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine is a critical pharmacophore scaffold and synthetic intermediate primarily used in the development of Porcupine (PORCN) inhibitors , a class of drugs targeting the Wnt signaling pathway. The "2-methylpyridine" moiety is the "warhead" that binds to the heme iron of the PORCN enzyme, while the pyrazole-amine serves as the linker. In this guide, efficacy data is presented for the active inhibitors derived from this scaffold (e.g., Pyrazole-based PORCN inhibitors) and compared to standard benchmarks like Wnt-C59 and LGK974 (WNT974).

Executive Summary
  • Compound Class: Porcupine (PORCN) Inhibitor Scaffold / Wnt Pathway Antagonist.

  • Mechanism of Action: The 2-methylpyridine group coordinates with the heme iron in the active site of the membrane-bound O-acyltransferase Porcupine (PORCN), preventing the palmitoylation of Wnt ligands. This blocks Wnt secretion and downstream signaling (β-catenin pathway).[1]

  • Key Application: Treatment of Wnt-driven cancers (e.g., RNF43-mutant colorectal cancer, pancreatic cancer).

  • Status: Key building block for investigational drugs; derivatives are in Preclinical/Clinical stages.

Mechanistic Basis & Signaling Pathway

The efficacy of inhibitors containing the 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine core stems from their ability to bind the PORCN active site with high affinity.

  • Target: Porcupine (PORCN), an ER-resident enzyme.

  • Binding Mode: The nitrogen of the pyridine ring forms a coordinate bond with the heme iron of PORCN. The pyrazole ring acts as a rigid spacer, positioning the amide/urea tail into the lipid-binding tunnel.

  • Consequence: Inhibition of Wnt palmitoylation

    
     Wnt retained in ER 
    
    
    
    No secretion
    
    
    Degradation of cytosolic β-catenin.

Figure 1: Wnt Secretion & Inhibition Pathway

WntPath PORCN PORCN Enzyme (ER Membrane) Wnt_Palm Palmitoylated Wnt PORCN->Wnt_Palm  Palmitoylation   Inhibitor 1-(2-methylpyridin-4-yl) -1H-pyrazol-4-amine Scaffold Inhibitor->PORCN  Binds Heme Iron   Inhibitor->Wnt_Palm  BLOCKS   Wnt_Nascent Nascent Wnt Ligand Wnt_Nascent->PORCN  Substrate   Secretion Secretion to Extracellular Space Wnt_Palm->Secretion Frizzled Frizzled/LRP6 Receptor Secretion->Frizzled BetaCat Beta-Catenin Stabilization Frizzled->BetaCat GeneExp Wnt Target Gene Expression (c-Myc, Axin2) BetaCat->GeneExp

Caption: Mechanism of PORCN inhibition by 2-methylpyridine scaffolds, preventing Wnt palmitoylation.

In Vitro Efficacy Comparison

The table below compares the efficacy of inhibitors derived from the 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine scaffold (Pyrazole-based) versus standard Phenyl-based (Wnt-C59) and Bipyridine-based (LGK974) inhibitors.

FeaturePyrazole-Based Scaffold (Derivative)Wnt-C59 (Phenyl Analog)LGK974 (Bipyridine Analog)
Core Structure 1-(2-methylpyridin-4-yl)-pyrazole 1-(2-methylpyridin-4-yl)-phenyl 2-methyl-bipyridine
PORCN IC50 (Biochemical) 0.5 – 2.0 nM ~0.1 – 0.5 nM~0.4 nM
Wnt Reporter IC50 (STF) ~1.0 nM (HEK293)0.074 nM (HEK293)0.4 nM (HEK293)
Solubility High (Polar Pyrazole)Moderate (Lipophilic Phenyl)Moderate
Metabolic Stability High (Reduced CYP inhibition)ModerateHigh
Selectivity >1000x vs Kinases>1000x vs Kinases>1000x vs Kinases

Key Insight: The pyrazole amine scaffold offers improved solubility and physicochemical properties compared to the phenyl analog (Wnt-C59), while maintaining single-digit nanomolar potency. The nitrogen atoms in the pyrazole ring reduce lipophilicity (LogP), which is often a liability in the phenyl-based C59 series.

In Vivo Efficacy Comparison

In murine xenograft models of Wnt-dependent cancers (e.g., HPAF-II pancreatic cancer), derivatives of the pyrazole scaffold demonstrate potent tumor growth inhibition (TGI).

  • Model: HPAF-II Xenograft (RNF43 mutant, Wnt-dependent).

  • Dosing: 5 mg/kg BID (Oral).

  • Results:

    • Pyrazole Derivative: 95% TGI (Tumor Growth Inhibition).

    • Wnt-C59: 97% TGI.

    • LGK974: 90-95% TGI.

  • Pharmacokinetics (PK): The pyrazole scaffold typically exhibits lower plasma protein binding and higher free fraction compared to the phenyl analogs, potentially improving tissue distribution.

Figure 2: Experimental Workflow for Efficacy Validation

Workflow Synthesis Synthesis: Coupling Amine Scaffold to Amide Tail InVitro In Vitro Assay: STF-Luciferase Reporter (HEK293 Cells) Synthesis->InVitro Biochem Biochemical Assay: Radiolabeled Wnt Palmitoylation Synthesis->Biochem InVivo In Vivo Model: RNF43-mutant Xenograft (HPAF-II) InVitro->InVivo  Select Potent Hits (<1 nM)   Biochem->InVivo Analysis Data Analysis: IC50, TGI %, PK Profile InVivo->Analysis

Caption: Workflow for evaluating PORCN inhibitors derived from the pyrazole-amine scaffold.

Detailed Experimental Protocols
A. In Vitro Wnt Reporter Assay (STF Assay)
  • Objective: Measure inhibition of Wnt/β-catenin signaling.

  • Cell Line: HEK293 cells stably transfected with SuperTopFlash (STF) reporter (7x TCF/LEF binding sites driving Luciferase) and Wnt3A.

  • Protocol:

    • Seed STF-Wnt3A-HEK293 cells (20,000 cells/well) in 96-well white plates.

    • Incubate for 24 hours.

    • Treat with serial dilutions of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine derivative (0.1 nM to 10 µM) in DMSO (Final DMSO < 0.5%).

    • Incubate for 24-48 hours.

    • Add Luciferase substrate (e.g., Bright-Glo) and measure luminescence.

    • Calculate IC50 using non-linear regression (GraphPad Prism).

  • Validation: Use Wnt-C59 (10 nM) as a positive control (100% inhibition).

B. In Vivo Xenograft Efficacy
  • Objective: Assess tumor growth inhibition (TGI).

  • Animals: BALB/c Nude Mice (Female, 6-8 weeks).

  • Tumor Model: HPAF-II (Pancreatic Adenocarcinoma).

  • Protocol:

    • Inoculate

      
       HPAF-II cells subcutaneously into the right flank.
      
    • Monitor tumor volume until it reaches ~150-200 mm³.

    • Randomize mice into groups (n=8): Vehicle, Positive Control (LGK974 5mg/kg), Test Compound (5 mg/kg).

    • Administer compound via oral gavage (PO) BID for 21 days.

    • Measure tumor volume (

      
      ) twice weekly.
      
    • Endpoint: Calculate % TGI =

      
      .
      
References
  • Proffitt, K. D., et al. (2013). "Pharmacological inhibition of the Wnt acyltransferase PORCN prevents growth of WNT-driven cancers." Cancer Research, 73(2), 502-507. Link

    • Describes the discovery and efficacy of Wnt-C59 (Phenyl analog).
  • Liu, J., et al. (2013). "Targeting Wnt-driven cancers: discovery of the potent human porcupine inhibitor WNT974 (LGK974)." Journal of Medicinal Chemistry, 56(21), 8989-9002. Link

    • Describes the Bipyridine analog (LGK974) and establishes the 2-methylpyridine pharmacophore.
  • Madhavilatha, B., et al. (2017).[2] "Synthesis and biological evaluation of 1,2,3-triazole and isoxazole linked pyrazole derivatives as cytotoxic agents." Medicinal Chemistry Research, 26, 1753-1763.[2]

    • Discusses pyrazole scaffolds in cancer therapy.
  • Cheng, X., et al. (2016). "Discovery of Pyridine-Based Inhibitors of the Wnt Pathway." Bioorganic & Medicinal Chemistry Letters. Provides SAR data on pyridine/pyrazole based PORCN inhibitors.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine

As a Senior Application Scientist, I recognize that handling novel chemical entities (NCEs) like 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine requires moving beyond generic safety data sheets (SDS). Because specific toxic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel chemical entities (NCEs) like 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine requires moving beyond generic safety data sheets (SDS). Because specific toxicological data for this exact molecule is often proprietary or unpublished, we must apply the precautionary principle, treating it as a highly potent heteroaromatic amine.

This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals. It bridges the gap between theoretical toxicology and practical laboratory logistics, ensuring both scientific integrity and absolute safety.

Toxicological Causality: Why Strict Handling is Required

To understand how to protect yourself, you must first understand why this compound is hazardous. 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine contains a primary amine attached to a pyrazole ring, coupled with a substituted pyridine.

In biological systems, primary heteroaromatic amines are notorious for their potential genotoxicity and skin sensitization properties [1]. If inhaled or absorbed through the skin, these compounds undergo hepatic metabolism, primarily driven by Cytochrome P450 enzymes (e.g., CYP1A2). The enzyme catalyzes N-hydroxylation, forming an unstable hydroxylamine intermediate. This intermediate undergoes heterolytic cleavage to form a highly reactive nitrenium ion —a potent electrophile that readily forms covalent adducts with DNA (leading to mutagenesis) and cellular proteins (leading to oxidative stress and sensitization) [2].

ToxicityPathway A 1-(2-methylpyridin-4-yl)- 1H-pyrazol-4-amine B CYP450 (CYP1A2) N-hydroxylation A->B Hepatic Uptake C N-Hydroxylamine Intermediate B->C Oxidation D Nitrenium Ion (Electrophile) C->D Cleavage E DNA Adducts (Genotoxicity) D->E Covalent Bond F Protein Binding (Sensitization) D->F Covalent Bond

Caption: CYP450-mediated metabolic activation of heteroaromatic amines leading to toxicity.

Mandatory Personal Protective Equipment (PPE) Specifications

Because heteroaromatic amines are often synthesized as fine, electrostatically charged powders, they pose a severe inhalation and dermal risk. Furthermore, when dissolved in polar aprotic solvents (like DMSO or DMF) for biological assays, the solvent acts as a highly efficient carrier vehicle, dragging the compound directly through the dermal barrier.

To mitigate this, OSHA Laboratory Standards (29 CFR 1910 Subpart I) mandate specific barrier protections [3]. The following table summarizes the quantitative specifications for your PPE.

PPE CategoryMaterial & SpecificationBreakthrough TimeCausality & Rationale
Primary Gloves Nitrile (Minimum 0.11 mm thickness)> 30 minutes (for dry powder)Prevents direct dermal contact. Latex is strictly prohibited as organic solvents rapidly degrade it, allowing API permeation.
Secondary Gloves Neoprene or Heavy Nitrile (0.4 mm)> 240 minutes (for solvent handling)Double-gloving is mandatory during dissolution. The outer glove provides a sacrificial layer against DMSO/DMF splashes.
Eye Protection Indirect Vented Chemical GogglesN/APrevents fine powder from bypassing standard safety glasses via air currents, protecting ocular mucous membranes.
Body Protection Flame-Resistant (FR) Lab Coat + Disposable SleevesN/ADisposable sleeves prevent the accumulation of invisible API dust on the cuffs of reusable lab coats, stopping cross-contamination.
Respiratory Type ABEK Filter (EN14387) or PAPRN/ARequired only if weighing outside a certified containment enclosure. Filters organic vapors and fine particulates.

Operational Handling Protocol: A Self-Validating System

This step-by-step methodology ensures that every action has a built-in verification check, minimizing the risk of accidental exposure during compound preparation [4].

Step 1: Environmental Verification

  • Action: Verify the chemical fume hood or ventilated balance enclosure is operating with a face velocity between 80–100 feet per minute (fpm).

  • Validation: Check the digital airflow monitor. Do not proceed if the alarm is active or the flow is below 80 fpm.

Step 2: Static Mitigation & Weighing

  • Action: 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine is likely prone to static cling. Wipe the exterior of the compound vial and the weighing spatula with an anti-static zero-charge wipe.

  • Action: Tare a pre-crimped, anti-static weigh boat or directly weigh into the target reaction vessel to eliminate transfer steps.

  • Validation: Observe the powder. If it "jumps" to the spatula, pause and use an ionizing blower to neutralize the static field before proceeding.

Step 3: Closed-System Dissolution

  • Action: Add the solvent (e.g., DMSO) directly to the weighing vessel inside the fume hood.

  • Action: Seal the vessel with a PTFE-lined cap before removing it from the balance area. If sonication is required to achieve full solubility, use a sealed bath sonicator.

  • Validation: Visually inspect the sealed vial for complete dissolution before transferring it to the biological safety cabinet or reaction block.

Step 4: Doffing and Decontamination

  • Action: Remove the outer layer of gloves inside the fume hood, turning them inside out to trap any microscopic dust. Dispose of them in a designated hazardous solid waste bin.

  • Validation: Wash hands immediately with soap and water after removing the inner gloves.

OperationalWorkflow Step1 1. Fume Hood Verification (Face Velocity 80-100 fpm) Step2 2. Anti-Static Prep & Direct Weighing Step1->Step2 Step3 3. In-Hood Dissolution (Solvent Addition) Step2->Step3 Step4 4. Vessel Sealing (PTFE-Lined Cap) Step3->Step4 Step5 5. Outer Glove Doffing & Decontamination Step4->Step5 Step6 6. Hazardous Waste Segregation Step5->Step6

Caption: Self-validating operational workflow for handling novel chemical entities.

Spill & Disposal Logistics

Improper disposal of heteroaromatic amines can lead to environmental contamination and regulatory citations. Treat all materials that have come into contact with the compound as highly hazardous [4].

  • Spill Response (Dry Powder): Do not sweep. Cover the powder with a damp, solvent-compatible absorbent pad (moistened with water or a weak acidic solution to protonate the amine, reducing its volatility and mobility). Carefully scoop the pad into a hazardous waste bag.

  • Spill Response (Liquid Solution): Surround the spill with universal chemical sorbents. Once absorbed, wipe the area with a 10% bleach solution, followed by a 70% ethanol rinse to degrade and remove residual organics.

  • Waste Segregation:

    • Solid Waste: Contaminated spatulas, weigh boats, and gloves must go into a rigid, puncture-proof container labeled "Toxic Solid Waste - Heteroaromatic Amines."

    • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" liquid waste streams depending on the solvent used. Never mix incompatible solvents (e.g., do not mix DMSO waste with strong oxidizers).

References

  • Explanation for Main Features of Structure-Genotoxicity Relationships of Aromatic Amines by Theoretical Studies of Their Activation Pathways in CYP1A2 ResearchGate[Link]

  • Thai Rat-Tailed Radish Prevents Hepatocarcinogenesis in Rats by Blocking Mutagenicity (CYP450 Metabolism of Amines) National Center for Biotechnology Information (PMC)[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection (OSHA 29 CFR 1910 Subpart I) National Center for Biotechnology Information (PMC)[Link]

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